Entacapone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRURYQJSLYLRLN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046439 | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetic acid + hydrochloric acid | |
CAS No. |
130929-57-6 | |
| Record name | Entacapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130929-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Entacapone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Entacapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Entacapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTACAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Entacapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-163 °C | |
| Record name | ENTACAPONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Entacapone mechanism of action in peripheral tissues
An In-depth Technical Guide to the Peripheral Mechanism of Action of Entacapone
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. However, the efficacy of levodopa is hampered by its extensive peripheral metabolism, leading to motor fluctuations known as the "wearing-off" phenomenon. This guide provides a detailed technical exploration of this compound, a selective, reversible inhibitor of catechol-O-methyltransferase (COMT). We will dissect its mechanism of action exclusively within peripheral tissues, elucidating how it modulates levodopa pharmacokinetics to enhance its therapeutic window. This document is structured to provide not just declarative knowledge but also the underlying causality and the experimental frameworks required to validate these mechanisms, reflecting a field-proven approach to drug action analysis.
The Central Problem and the Peripheral Barrier: Levodopa's Metabolic Fate
The therapeutic strategy for Parkinson's disease aims to replenish dopamine levels in the brain. As dopamine itself cannot cross the blood-brain barrier (BBB), its precursor, levodopa (L-dopa), is administered. However, upon oral administration, L-dopa is subject to significant enzymatic degradation in the periphery before it can reach its central target.
Two primary enzymes are responsible for this peripheral metabolism:
-
Aromatic L-amino acid Decarboxylase (AADC): This enzyme rapidly converts L-dopa to dopamine in peripheral tissues, which can cause side effects like nausea and vomiting and prevents L-dopa from reaching the brain. To counter this, L-dopa is almost always co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide.
-
Catechol-O-Methyltransferase (COMT): When the AADC pathway is blocked, COMT becomes the principal enzyme for peripheral L-dopa metabolism.[1][2][3] COMT is ubiquitously distributed in organs such as the liver, kidneys, and gastrointestinal tract.[1][4] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of L-dopa, converting it into the inactive metabolite 3-O-methyldopa (3-OMD).[1][5]
The accumulation of 3-OMD is not benign; it competes with L-dopa for active transport across the BBB, further reducing the amount of L-dopa that reaches the central nervous system. This inefficient delivery necessitates higher and more frequent L-dopa dosing, contributing to the pulsatile stimulation of dopamine receptors and the eventual emergence of debilitating motor fluctuations.
This compound: Targeting the Peripheral COMT Enzyme
This compound is a nitrocatechol-structured compound that acts as a potent, selective, and reversible inhibitor of the COMT enzyme.[1][4] Its mechanism is fundamentally peripheral; due to its physicochemical properties and high plasma protein binding (approximately 98%), it does not significantly penetrate the blood-brain barrier.[6][7] This targeted action is a key design feature, as it prevents the widespread systemic side effects that might occur with central COMT inhibition while focusing on the primary goal: protecting L-dopa in the periphery.
The core of its action is to prevent the methylation of L-dopa, thereby decreasing the formation of 3-OMD.[5][8][9] By inhibiting this major metabolic pathway, this compound fundamentally alters the pharmacokinetics of L-dopa.
Pharmacokinetic Ramifications of Peripheral COMT Inhibition
Administering this compound concurrently with levodopa/carbidopa leads to predictable and clinically significant alterations in levodopa's pharmacokinetic profile. These changes are the direct and measurable consequence of inhibiting its peripheral degradation.
-
Increased Bioavailability: By shielding L-dopa from COMT-mediated metabolism, this compound significantly increases its systemic exposure. Clinical studies consistently demonstrate that a standard 200 mg dose of this compound increases the area under the plasma concentration-time curve (AUC) of levodopa by approximately 30-40%.[6][9][10]
-
Prolonged Elimination Half-Life: The inhibition of a major elimination pathway slows the clearance of levodopa from the plasma. This extends its elimination half-life by up to 75%, resulting in more sustained plasma concentrations.[2][6][10]
-
Reduced 3-OMD Formation: The most direct biochemical marker of this compound's efficacy is a dramatic reduction in plasma 3-OMD levels, typically decreasing by 55-60% compared to placebo.[9]
These combined effects mean that for a given dose of levodopa, more of the active drug is available for a longer duration to cross the blood-brain barrier. This leads to more consistent and stable dopaminergic stimulation in the brain, which is the ultimate pharmacodynamic goal for reducing "wearing-off" periods.[4][8]
Data Presentation: Impact of this compound on Levodopa Pharmacokinetics
| Pharmacokinetic Parameter | Change with this compound (200 mg) vs. Placebo | Causality |
| Levodopa AUC | ▲ Increase of 30-40%[6][9][10] | Reduced first-pass and systemic metabolism by COMT. |
| Levodopa Elimination T½ | ▲ Increase of up to 75%[2] | Decreased clearance via the COMT pathway. |
| Levodopa Cmax | ↔ No significant change or slight decrease[9][10] | Primary effect is on clearance, not rate or extent of absorption. |
| 3-OMD AUC | ▼ Decrease of 55-60%[9] | Direct inhibition of the enzyme responsible for its formation. |
Experimental Protocols for Mechanism Validation
To meet the standards of scientific integrity, claims about a drug's mechanism must be supported by robust, replicable experimental data. The following protocols outline validated methods for quantifying the peripheral effects of this compound.
Experimental Protocol 1: In Vitro COMT Activity Assay
-
Objective: To determine the inhibitory potential (IC50) of this compound on COMT activity in a peripheral tissue homogenate.
-
Causality & Rationale: This assay directly measures the interaction between the drug and its target enzyme, providing fundamental proof of its biochemical mechanism. Using a peripheral tissue source like rat liver or human erythrocytes confirms the drug's activity in the relevant compartment.
-
Methodology:
-
Tissue Preparation: Homogenize fresh rat liver tissue (a rich source of COMT) in a buffered solution (e.g., phosphate buffer, pH 7.4) on ice. Centrifuge the homogenate at low speed to remove cellular debris, retaining the supernatant which contains the cytosolic COMT enzyme.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Tissue supernatant (enzyme source).
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A catechol substrate (e.g., dihydroxybenzoic acid).
-
Magnesium chloride (Mg²⁺), a required cofactor for COMT.
-
Varying concentrations of this compound (or vehicle for control).
-
-
Initiation & Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid), which denatures the enzyme.
-
Quantification: Analyze the formation of the methylated product (e.g., vanillic acid) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Plot the rate of product formation against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of COMT activity.
-
-
Self-Validating System: The protocol must include negative controls (no enzyme, no SAM) to ensure the reaction is specific. A known COMT inhibitor can be used as a positive control. The dose-response curve itself validates the inhibitory effect.
Experimental Protocol 2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Rodent Model
-
Objective: To quantify the effect of oral this compound administration on the plasma concentrations of levodopa and 3-OMD in vivo.
-
Causality & Rationale: This experiment moves from the test tube to a whole organism, providing crucial data on how the drug behaves after absorption and distribution. It directly tests the hypothesis that peripheral COMT inhibition alters levodopa's pharmacokinetic profile.
-
Methodology:
-
Animal Model: Use adult Sprague-Dawley rats equipped with jugular vein cannulas for serial blood sampling.[11]
-
Dosing Groups:
-
Group 1 (Control): Oral gavage of vehicle + levodopa/carbidopa suspension.
-
Group 2 (Test): Oral gavage of this compound suspension + levodopa/carbidopa suspension.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 15, 30, 60, 120, 240, and 360 minutes post-dose) into tubes containing an anticoagulant and a stabilizer to prevent catecholamine degradation.
-
Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of levodopa and 3-OMD in plasma.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data for each animal. Calculate key parameters including AUC, Cmax, Tmax, and elimination half-life (T½).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Conclusion for the Drug Development Professional
The mechanism of this compound in peripheral tissues is a clear and compelling example of targeted pharmacology. It does not possess intrinsic anti-parkinsonian activity but serves as a crucial pharmacokinetic enhancer.[6] By selectively and reversibly inhibiting peripheral COMT, this compound effectively protects levodopa from degradation, increasing its bioavailability and prolonging its plasma half-life. This leads to more sustained and stable levodopa levels, facilitating more consistent delivery to the brain and providing a robust strategy to combat the "wearing-off" phenomenon in Parkinson's disease. The experimental protocols detailed herein provide a validated framework for assessing the activity of this compound and serve as a template for the development of next-generation COMT inhibitors.
References
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U.S. Food and Drug Administration. (2000). Comtan (this compound) tablets label. accessdata.fda.gov. [Link]
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Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]
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Gordin, A., Prami, T., & Karlsson, M. (2009). This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose. British Journal of Clinical Pharmacology, 68(1), 47–56. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Moussa, R., & Chahine, L. M. (2022). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Journal of Clinical Pharmacology, 62(Suppl 1), S4–S11. [Link]
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Xcode Life. (2022). COMT Inhibitors: What Are They And How Do They Work? Xcode Life. [Link]
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MDPI. (2025). Special Issue : Challenges in the Diagnosis and Treatment of Parkinson's Disease. MDPI. [Link]
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Rivest, J., Barclay, C. L., & Suchowersky, O. (1999). COMT inhibitors in Parkinson's disease. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 26 Suppl 2, S34–S38. [Link]
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Kuoppamäki, M., & Levodopa/Carbidopa/Entacapone Combination Therapy. (2023). In StatPearls. StatPearls Publishing. [Link]
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Gordin, A., Kaakkola, S., & Teräväinen, H. (2024). The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. Drugs, 84(5), 527–542. [Link]
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Hattori, N., Takeda, A., Takeda, S., Nishimura, M., Kitagawa, T., Mochizuki, H., Nagai, M., & Mizuno, Y. (2009). Relationship between 3-O-methyldopa and the clinical effects of this compound in advanced Parkinson's disease. Journal of the neurological sciences, 283(1-2), 143–146. [Link]
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Peripheral Precision: A Technical Guide to Entacapone’s Selective COMT Inhibition
Executive Summary
Entacapone is a second-generation nitrocatechol inhibitor of catechol-O-methyltransferase (COMT). Unlike its predecessor tolcapone, this compound is engineered for peripheral selectivity , a critical safety feature that mitigates hepatotoxicity risks while enhancing the bioavailability of Levodopa (L-DOPA).
This guide dissects the molecular mechanics of this compound’s reversible inhibition, contrasts its pharmacokinetics with central inhibitors, and provides a validated experimental framework for assessing COMT inhibitory potency in drug discovery pipelines.
Part 1: Molecular Mechanism & Structural Biology
The Nitrocatechol Pharmacophore
This compound functions as a substrate analog. Its efficacy relies on the nitrocatechol moiety , which mimics the catechol structure of dopamine and L-DOPA.
-
Binding Affinity: The nitro group at the 5-position withdraws electrons, increasing the acidity of the hydroxyl groups. This enhances the molecule's ability to chelate the magnesium ion (
) residing in the COMT catalytic site. -
Catalytic Interference: COMT requires
to orient the substrate and the methyl donor, S-adenosyl-L-methionine (SAM). This compound occupies the catalytic pocket, chelating and sterically hindering the transfer of the methyl group from SAM to the substrate.
The Pathway: Peripheral Conservation
In Parkinson’s disease therapy, L-DOPA is administered to restore central dopamine levels. However, without COMT inhibition, a significant fraction of L-DOPA is methylated peripherally into 3-O-methyldopa (3-OMD), which competes with L-DOPA for transport across the Blood-Brain Barrier (BBB).
Key Insight: this compound does not "boost" dopamine directly; it acts as a chemical chaperone , preserving L-DOPA integrity until it crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1).
Visualization: The Catecholamine Conservation Pathway
Figure 1: Mechanism of Action. This compound blocks the peripheral conversion of L-DOPA to 3-OMD, maximizing the substrate available for LAT1 transport into the CNS.
Part 2: Pharmacodynamics & Kinetics
Selectivity: The BBB Factor
This compound is often termed "peripherally selective." This is not due to enzyme isoform specificity (it inhibits central COMT if introduced directly) but rather its physicochemical properties.
-
Ionization: At physiological pH, this compound is highly ionized and hydrophilic, preventing significant passive diffusion across the BBB.
-
Protein Binding: It exhibits high plasma protein binding (~98%), further restricting its distribution volume (
) to the periphery.
Reversibility vs. Toxicity (this compound vs. Tolcapone)
Unlike suicide inhibitors, this compound is a tight-binding but reversible inhibitor. This reversibility, combined with its distribution profile, underpins its superior safety profile compared to tolcapone.
Comparative Data Profile
| Parameter | This compound | Tolcapone | Clinical Implication |
| Primary Site of Action | Peripheral | Peripheral & Central | This compound has fewer CNS side effects.[1] |
| BBB Penetration | Negligible | Significant | Tolcapone is used only when this compound fails. |
| IC50 (Liver COMT) | ~151 nM | ~773 nM | This compound shows higher potency in liver homogenates [1]. |
| Mitochondrial Uncoupling | Low ( | High | Tolcapone carries a Black Box warning for hepatotoxicity [2]. |
| Elimination Half-life | 0.4 - 0.7 hours | 2 - 3 hours | This compound requires frequent dosing (with every L-DOPA dose). |
Part 3: Experimental Frameworks
Protocol A: In Vitro COMT Inhibition Assay (Spectrophotometric)
Purpose: To determine the
Principle: COMT transfers a methyl group from SAM to a catechol substrate (e.g., 3,4-dihydroxybenzoic acid). The reaction is monitored by the formation of the methylated product or the consumption of the substrate.
Reagents & Preparation[2]
-
Buffer: 100 mM Phosphate Buffer (pH 7.4) containing 2 mM
(Essential cofactor) and 2 mM DTT (Prevents enzyme oxidation). -
Enzyme: Recombinant human S-COMT (adjust concentration to ensure linear velocity).
-
Substrate: 3,4-dihydroxybenzoic acid (DHBA).
-
Cofactor: S-adenosyl-L-methionine (SAM) - Note: Prepare fresh on ice; SAM is unstable.
-
Inhibitor: this compound (dissolved in DMSO, final DMSO <1%).
Step-by-Step Methodology
-
Pre-Incubation: In a 96-well plate, combine 140 µL Buffer, 20 µL Enzyme, and 20 µL this compound (various concentrations). Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add 20 µL of Substrate/SAM mix (Final conc: 200 µM SAM, 200 µM DHBA).
-
Reaction: Incubate at 37°C for 20 minutes.
-
Quenching: Stop reaction with 20 µL 1M Perchloric Acid (precipitates protein).
-
Detection: Centrifuge (2000xg, 5 min). Analyze supernatant via HPLC-ECD or measure absorbance shift (if using nitrocatechol substrate) at 344 nm [3].
Self-Validation Check:
-
Control: Include a "No Enzyme" blank to account for non-enzymatic degradation of SAM.
-
Reference: Run a standard curve with Tolcapone to verify assay sensitivity.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the validation of COMT inhibitory activity.
Part 4: Clinical Translation & Safety
The "Wearing-Off" Solution
In clinical practice, this compound is never used as monotherapy. It is an adjunct to L-DOPA/Carbidopa.[3][4][5] By inhibiting peripheral COMT, it increases the plasma half-life (
Hepatotoxicity Mechanisms
The structural difference between this compound and tolcapone dictates their toxicity profiles.
-
Tolcapone: Uncouples oxidative phosphorylation in mitochondria, leading to ATP depletion and hepatocyte death.
-
This compound: While it can uncouple mitochondria in vitro, the concentration required (
) is significantly higher than therapeutic levels. Furthermore, its poor tissue penetration protects the liver parenchyma compared to the lipophilic tolcapone [2].
References
-
National Institutes of Health (NIH). Catechol-O-methyltransferase: Variation in Enzyme Activity and Inhibition by this compound and Tolcapone. Available at: [Link]
-
NIH / PMC. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and this compound With DILIsym. Available at: [Link]
-
FDA.gov. Comtan (this compound) Prescribing Information. Available at: [Link][2][6][7][8][9][10][11]
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- 8. neurologylive.com [neurologylive.com]
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- 11. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of Entacapone: A Translational Guide
Executive Summary
This technical guide provides a structural analysis of Entacapone, a selective, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor. Designed for drug development professionals, this document synthesizes preclinical data to explain how this compound alters Levodopa (L-DOPA) kinetics. Unlike Tolcapone, this compound’s inability to cross the blood-brain barrier (BBB) dictates its safety profile and therapeutic application. The following sections detail the mechanistic causality, ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and validated experimental protocols required for preclinical assessment.
Molecular Mechanism & Pharmacodynamics
The therapeutic efficacy of this compound relies on its ability to modify the peripheral pharmacokinetics of L-DOPA rather than acting directly on dopamine receptors.
The "Levodopa Sparing" Effect
In Parkinson’s disease models, L-DOPA is administered with a DOPA-decarboxylase (DDC) inhibitor (e.g., Carbidopa). However, this blockade shifts L-DOPA metabolism toward the COMT pathway, converting it into 3-O-methyldopa (3-OMD).[1][2]
-
The Problem: 3-OMD is inactive and competes with L-DOPA for transport across the BBB via the Large Neutral Amino Acid Transporter (LAT1).
-
The Solution: this compound inhibits peripheral COMT, reducing 3-OMD formation and increasing the elimination half-life (
) and Area Under the Curve (AUC) of L-DOPA.
Pathway Visualization
The following diagram illustrates the metabolic diversion this compound prevents.
Figure 1: Mechanism of Action. This compound blocks the peripheral shunting of L-DOPA to 3-OMD, maximizing central uptake.
Preclinical Pharmacokinetics (ADME)
This compound exhibits distinct pharmacokinetic properties across species. Understanding these differences is crucial for scaling doses from rodent to primate to human.
ADME Profile
-
Absorption: Rapidly absorbed in rats and dogs (
~0.5–1.0 h). Bioavailability ( ) is variable (~35%) due to first-pass metabolism. -
Distribution: High plasma protein binding (>98%), primarily to albumin.[3][4][5] This restricts its Volume of Distribution (
) and prevents significant BBB penetration. -
Metabolism:
-
Excretion: Predominantly biliary/fecal (>90%). Minimal renal excretion (<10%), which distinguishes it from drugs requiring renal dose adjustments.
Interspecies PK Comparison
The following table summarizes key parameters derived from intravenous and oral administration studies.
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Human (Clinical Reference) |
| Bioavailability ( | ~30–50% | ~35% | ~35% (Variable) |
| 0.5 – 1.0 h | 0.5 – 1.0 h | ~1.0 h | |
| Protein Binding | >98% | >98% | 98% (Albumin) |
| Elimination | 0.8 – 1.5 h | 1.0 – 2.0 h | 1.5 – 3.5 h |
| Major Route | Biliary (Feces) | Biliary (Feces) | Biliary (Feces) |
| BBB Penetration | Negligible | Negligible | Negligible |
Note: Monkey models (Cynomolgus) have shown the highest predictive accuracy for human clearance scaling compared to rats or dogs [1].
Experimental Methodologies
To ensure scientific integrity, the following protocols include "self-validating" steps—controls that confirm the assay is working correctly before data is accepted.
Protocol: In Vitro COMT Inhibition Assay
Objective: Determine the
Materials:
-
Rat liver homogenate (Source of COMT).
-
Substrate: L-DOPA or Catechol.
-
Methyl Donor: S-adenosyl-L-methionine (SAM).
-
Inhibitor: this compound (dissolved in DMSO).
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rat liver in isotonic KCl. Centrifuge at 100,000 x g to separate soluble COMT (supernatant) from membrane-bound COMT. Validation Step: Ensure temperature is kept at 4°C to prevent enzyme degradation.
-
Incubation:
-
Mix Phosphate buffer (pH 7.4), MgCl2 (cofactor), and SAM.
-
Add this compound at varying concentrations (1 nM – 10 µM).
-
Initiate reaction with L-DOPA substrate. Incubate at 37°C for 20 minutes.
-
-
Termination: Stop reaction with perchloric acid . Causality: Acid precipitates proteins and stabilizes catecholamines for HPLC analysis.
-
Quantification: Analyze 3-OMD production via HPLC with electrochemical detection (HPLC-ECD).
-
Calculation: Plot % Inhibition vs. Log[this compound].
Protocol: In Vivo Microdialysis (Rat Striatum)
Objective: Prove that peripheral COMT inhibition leads to central dopamine increases without the inhibitor crossing the BBB.
Workflow Visualization:
Figure 2: Microdialysis Workflow. Critical path for assessing central neurochemistry changes.
Critical Validation Steps:
-
Probe Recovery: Must be calibrated in vitro before implantation to calculate absolute concentrations.
-
Light Sensitivity: this compound is a nitrocatechol and is light-sensitive. All samples containing this compound must be handled in amber tubes or low-light conditions to prevent photo-degradation (isomerization).
Translational Insights & Modeling
When extrapolating preclinical data to humans, simple allometric scaling based on body weight often fails for this compound due to species-specific glucuronidation rates.
-
Monkey vs. Rat: Research indicates that monkey data provides a more accurate prediction of human clearance than rat data [1].[6][7] This is likely due to similarities in UGT isoforms (specifically UGT1A9 orthologs) between primates and humans.
-
PK/PD Modeling: The relationship between plasma this compound concentration and COMT inhibition is sigmoidal (
model). In rats, maximal COMT inhibition in erythrocytes correlates well with the reduction in plasma 3-OMD, serving as a viable biomarker for clinical efficacy.
References
-
A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. Source: ResearchGate / Pfizer Global R&D Link:
-
Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer Source: FDA / PMC Link:
-
The specificity of glucuronidation of this compound and tolcapone by recombinant human UDP-glucuronosyltransferases Source: PubMed Link:[1][8]
-
Pharmacokinetics and Pharmacodynamics of this compound and Tolcapone after Acute and Repeated Administration: A Comparative Study in the Rat Source: ResearchGate Link:
-
This compound Prescribing Information (FDA Label) Source: FDA.gov Link:
Sources
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- 3. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Entacapone Metabolism and the Glucuronidation Pathway
Executive Summary
Entacapone acts as a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct to levodopa/carbidopa therapy in Parkinson’s disease.[1][2] While its pharmacodynamic effect targets COMT, its pharmacokinetic fate is governed almost entirely by glucuronidation .[3]
This guide provides a deep technical analysis of the this compound clearance pathway. It establishes UGT1A9 as the primary catalytic isoform, details the stereoselective metabolism of the (E)- and (Z)-isomers, and provides a self-validating experimental protocol for in vitro intrinsic clearance (
Molecular Mechanism of Clearance
This compound undergoes extensive first-pass metabolism. Less than 0.5% of the dose is excreted unchanged in urine.[3][4] The primary metabolic pathway is direct N-glucuronidation and O-glucuronidation, with the latter being the dominant route for elimination.
The Isomerization Factor
This compound exists as an (E)-isomer (trans), which is the pharmacologically active form. However, it undergoes isomerization to the (Z)-isomer (cis) both in vitro (photo-isomerization) and in vivo.
-
(E)-Entacapone: The administered drug substance.[1][3][4][5][6][7][8]
-
(Z)-Entacapone: Formed in plasma and intestine.
-
Fate: Both isomers are substrates for UGTs, forming their respective glucuronide conjugates (inactive), which are excreted via bile (major) and urine (minor).
The UGT Superfamily Hierarchy
While multiple UGT isoforms show activity toward this compound, UGT1A9 is the high-affinity, high-capacity "workhorse" responsible for the bulk of hepatic clearance. Extrahepatic glucuronidation (intestinal) involves UGT1A7, UGT1A8, and UGT1A10.
Key Isoform Contributions:
-
UGT1A9: Primary hepatic clearance (
). -
UGT1A1: Contributes to formation of specific positional isomers but with lower efficiency.
-
UGT2B7 / UGT2B15: Minor contribution; significantly higher
(lower affinity).[8]
Pathway Visualization
The following diagram illustrates the stereoselective metabolic pathway and enzyme specificity.
Figure 1: Stereoselective glucuronidation pathway of this compound showing the dominance of UGT1A9 and the isomerization equilibrium.
Quantitative Kinetics
Understanding the kinetic parameters is crucial for predicting drug-drug interactions (DDIs). This compound exhibits Michaelis-Menten kinetics with UGT1A9, whereas other isoforms may display atypical kinetics (e.g., substrate inhibition).[7]
Table 1: Comparative Kinetic Parameters for this compound Glucuronidation
| Enzyme Source | Substrate | Significance | |||
| rUGT1A9 | This compound | 4.0 - 8.5 | 1.2 - 3.5 | ~350 | Primary Clearance Driver |
| rUGT1A1 | This compound | > 200 | < 0.2 | < 1.0 | Negligible hepatic contribution |
| rUGT1A7 | This compound | 15.0 | 0.8 | 53 | Relevant in intestinal wall |
| HLM (Pooled) | This compound | 12.0 | 1.8 | 150 | Aggregate hepatic activity |
Note: Data derived from Lautala et al. and Fisher et al. (See References).
Experimental Framework: In Vitro Glucuronidation Assay
To accurately measure this compound clearance, one must account for the "latency" of UGT enzymes. UGTs are located on the luminal side of the Endoplasmic Reticulum (ER).[9] In microsomal preparations, the ER membrane acts as a barrier to the cofactor UDP-glucuronic acid (UDPGA).
Critical Directive: You must use a pore-forming agent. Detergents (CHAPS, Triton X-100) can inhibit UGT activity. Alamethicin is the gold standard for this compound assays as it allows cofactor entry without disrupting the enzyme's lipid environment.
Materials
-
Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Substrate: this compound (dissolved in DMSO; final DMSO < 0.5%).
-
Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid), 25 mM stock.
-
Pore Former: Alamethicin (50 mg/mL in ethanol).
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM
. -
Inhibitor: Saccharolactone (5 mM) to prevent glucuronide hydrolysis by
-glucuronidase.
Step-by-Step Protocol
-
Activation Step (Crucial):
-
Thaw HLM on ice.
-
Mix HLM with Alamethicin (50
Alamethicin per mg microsomal protein). -
Incubate on ice for 15 minutes . This creates pores in the ER membrane.
-
-
Pre-Incubation:
-
Prepare reaction mixture: Tris-HCl buffer,
, Saccharolactone, and Activated HLM (final protein conc: 0.5 mg/mL). -
Add this compound (range: 1
to 100 for kinetic profiling). -
Pre-warm at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add UDPGA (final concentration 2-5 mM) to start the reaction.
-
Control: Run a parallel sample adding Buffer instead of UDPGA (Negative Control).
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoint: Linear range is typically 10–30 minutes for this compound.
-
-
Termination:
-
Add ice-cold Acetonitrile (containing internal standard, e.g., Warfarin or stable isotope this compound) at a 1:1 or 3:1 ratio.
-
Vortex immediately.
-
-
Analysis:
-
Centrifuge at 10,000 x g for 10 min.
-
Analyze supernatant via LC-MS/MS (monitor parent depletion or glucuronide formation).
-
Workflow Visualization
Figure 2: Optimized In Vitro Glucuronidation Assay Workflow using Alamethicin activation.
Clinical Translation & Safety
Drug-Drug Interactions (DDIs)
Because UGT1A9 has a high capacity, this compound is less susceptible to saturation-based DDIs compared to CYP450 substrates. However, it can inhibit UGT1A9, potentially affecting the clearance of other UGT1A9 substrates (e.g., Propofol).
-
Mechanism: Competitive inhibition.
-
Risk: Generally low due to the high protein binding of this compound (>98%), limiting the free fraction available to inhibit enzymes in vivo.
Pharmacogenetics (UGT1A9 Polymorphisms)
Genetic variations in UGT1A9 can alter this compound clearance.
-
UGT1A9*1: Wild type (Normal activity).
-
UGT1A9*3 (M33T): Associated with significantly reduced glucuronidation activity.[10] Patients with this genotype may exhibit higher this compound plasma exposure (
), increasing the risk of dopaminergic side effects (dyskinesia) or hepatotoxicity.
References
-
Lautala, P., et al. (2000). The specificity of glucuronidation of this compound and tolcapone by recombinant human UDP-glucuronosyltransferases.[8] Molecular Pharmacology.
-
Fisher, M.B., et al. (2000).[9] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[11][12] Drug Metabolism and Disposition.[3][4][5]
-
FDA Center for Drug Evaluation and Research. (1999). Clinical Pharmacology and Biopharmaceutics Review: Comtan (this compound).
-
Kurkela, M., et al. (2003). Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). Journal of Biological Chemistry.
-
Tukey, R.H., & Strassburg, C.P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology.
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- 3. academic.oup.com [academic.oup.com]
- 4. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Two patients with COMT inhibitor-induced hepatic dysfunction and UGT1A9 genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Whitepaper: Chemical Architecture and Physicochemical Profiling of Entacapone
Executive Summary
Entacapone (Comtan®) represents a pivotal advancement in the adjunctive treatment of Parkinson’s Disease (PD). As a specific, reversible, and peripherally acting inhibitor of catechol-O-methyltransferase (COMT), it extends the plasma half-life of levodopa. This guide provides a rigorous analysis of this compound’s chemical structure, solid-state properties, synthetic pathways, and the critical quality attributes (CQAs) required for high-purity API development.
Molecular Architecture & Structural Analysis
Chemical Identity
This compound belongs to the nitrocatechol class of pharmacophores.[1][2][3] Its efficacy is strictly dependent on its stereochemistry and functional group arrangement, which facilitates high-affinity binding to the COMT catalytic site.
| Attribute | Specification |
| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide |
| Molecular Formula | C₁₄H₁₅N₃O₅ |
| Molecular Weight | 305.29 g/mol |
| Stereochemistry | Exists as E (trans) and Z (cis) isomers.[4][5][6] The (E)-isomer is the active pharmaceutical ingredient (API).[7][8] |
Functional Group Analysis
-
Catechol Moiety (3,4-dihydroxy): The pharmacophore responsible for chelating the Magnesium ion (Mg²⁺) within the COMT active site.
-
Nitro Group (5-position): Electron-withdrawing group that lowers the pKa of the phenolic hydroxyls, enhancing ionization at physiological pH and strengthening the drug-enzyme interaction.
-
Diethylcyanoacetamide Side Chain: Provides steric bulk and hydrophobic interactions, ensuring selectivity for COMT over other methyltransferases.
Physicochemical Properties & Solid-State Characterization
This compound is a BCS Class IV drug (Low Solubility, Low Permeability), presenting significant challenges in formulation and bioavailability.
Key Physicochemical Parameters[9]
| Parameter | Value / Characteristic | Implication for Development |
| pKa | ~4.5 (Phenolic OH) | Ionized at intestinal pH (6.8), limiting passive diffusion but essential for Mg²⁺ binding. |
| LogP (Octanol/Water) | ~2.7 | Moderate lipophilicity, yet poor aqueous solubility limits dissolution rate. |
| Aqueous Solubility | Practically insoluble (< 0.1 mg/mL at pH 1-5) | Requires micronization or solid dispersions to improve oral bioavailability. |
| Melting Point | 162–163 °C | High melting point indicates a stable crystal lattice (Form A). |
Polymorphism
This compound exhibits significant polymorphism (Forms A, B, C, D, E).[7][9]
-
Form A: The thermodynamically stable form used in commercial formulations.
-
Form D: A common metastable form that can precipitate during synthesis.
-
Control Strategy: Crystallization solvents (e.g., Toluene/Acetone) must be strictly controlled to ensure the isolation of pure Form A.
Mechanism of Action: Structural Basis of COMT Inhibition
This compound functions as a competitive inhibitor of COMT. The enzyme normally transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of levodopa.
Molecular Mechanism[11]
-
Chelation: The ionized catechol hydroxyls of this compound coordinate with the Mg²⁺ ion in the COMT catalytic site.
-
Binding: The nitro group forms stabilizing hydrogen bonds with amino acid residues (e.g., Lys144) in the active site pocket.
-
Blockade: The bulky side chain sterically hinders the approach of the SAM cofactor, preventing methylation.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism preventing Levodopa degradation.
Figure 1: Mechanism of Action.[8][10][11] this compound chelates the Magnesium cofactor, competitively blocking the COMT active site and preventing SAM-mediated methylation of Levodopa.
Synthesis & Process Chemistry
The industrial synthesis of this compound typically employs a Knoevenagel condensation .[12] A critical quality attribute (CQA) of this process is the control of the Z-isomer impurity.
Synthetic Route[13][14][15]
-
Starting Materials: 3,4-dihydroxy-5-nitrobenzaldehyde + 2-cyano-N,N-diethylacetamide.[12][13][14][15]
-
Catalyst: Piperidine and Acetic Acid (or Glycine/Acetic Acid).
-
Solvent: Isopropanol (IPA) or Toluene.
-
Conditions: Reflux with azeotropic water removal.[16]
Impurity Profile & Control
The reaction produces a mixture of E and Z isomers.[17]
-
Crude Ratio: Typically 70:30 (E:Z).
-
Purification: The Z-isomer is removed via recrystallization, often utilizing a Toluene/Acetone mixture where the E-isomer preferentially crystallizes.
Synthesis Workflow Diagram
Figure 2: Synthetic Pathway.[13] The workflow highlights the critical purification step required to isolate the active (E)-isomer from the reaction mixture.
Analytical Methodologies
To ensure scientific integrity, the following self-validating analytical protocols are recommended for characterizing this compound.
HPLC Method for Isomer Separation
Separation of the E and Z isomers is the primary system suitability requirement.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
Buffer: 0.1% Orthophosphoric acid or Phosphate Buffer pH 2.1.
-
Organic: Methanol or Acetonitrile (50:50 Isocratic).
-
-
Detection: UV @ 305 nm.
-
Retention Time: Z-isomer elutes first (~8-10 min), followed by E-isomer (~12-15 min).
-
Acceptance Criteria: Resolution (Rs) between Z and E isomers > 2.0.
Dissolution Testing (USP <711>)
Due to poor solubility, dissolution is a critical performance test.
-
Medium: Phosphate Buffer pH 5.5.
-
Apparatus: USP Type II (Paddle) at 50 rpm.
-
Specification: NLT 80% (Q) dissolved in 45 minutes.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081: this compound. PubChem. Available at: [Link]
-
European Medicines Agency (EMA). Comtan (this compound) Scientific Discussion. EMA Europa. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Comtan (this compound) Prescribing Information. FDA AccessData. Available at: [Link]
-
Bommaka, M. K., et al. (2021). this compound Polymorphs: Crystal Structures, Dissolution, Permeability, and Stability. Crystal Growth & Design. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Chromatographic separation of (E)- and (Z)-isomers of this compound and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. The Catechol O-Methyltransferase Inhibitor this compound in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. EP2251323B1 - Method for the purification of this compound - Google Patents [patents.google.com]
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- 16. US20100234632A1 - process for the preparation of this compound - Google Patents [patents.google.com]
- 17. ema.europa.eu [ema.europa.eu]
Repurposing Entacapone: A Technical Guide to Exploring its Therapeutic Potential in Non-Parkinson's Neurological Disorders
Abstract
Entacapone, a selective, reversible, and peripherally acting catechol-O-methyltransferase (COMT) inhibitor, is firmly established in the therapeutic arsenal for Parkinson's disease.[1][2][3][4][5][6][7] Its primary role is to enhance the bioavailability of levodopa, a dopamine precursor, thereby improving motor control.[4][8][9][10][11] However, the ubiquitous nature of COMT and its critical role in modulating catecholaminergic signaling pathways suggest a broader therapeutic potential for this compound beyond movement disorders. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the application of this compound in non-Parkinson's neurological disorders. We will delve into the scientific rationale, present detailed experimental protocols, and outline a strategic approach to unlock the full therapeutic value of this well-characterized pharmacological agent.
Foundational Pharmacology of this compound and the Role of COMT
This compound's mechanism of action is centered on the inhibition of COMT, an enzyme responsible for the degradation of catecholamines, including dopamine, norepinephrine, and epinephrine.[8][9][12] In Parkinson's disease, peripheral COMT inhibition by this compound prevents the breakdown of levodopa, leading to more sustained plasma levels and increased central dopamine availability.[8][9][10]
The COMT gene exhibits common functional polymorphisms, most notably the Val158Met variant, which influences enzyme activity and has been linked to cognitive function and susceptibility to various neuropsychiatric disorders.[12][13][14][15][16] This genetic variance underscores the potential for patient stratification in clinical trials of COMT inhibitors.
Mechanism of Action: Beyond Levodopa Augmentation
While its benefit in Parkinson's disease is primarily through levodopa augmentation, the direct inhibition of COMT by this compound has broader implications. COMT plays a significant role in regulating dopamine levels in the prefrontal cortex, a brain region crucial for executive function, working memory, and emotional regulation.[14][17] Therefore, inhibiting COMT could directly modulate dopaminergic neurotransmission in brain regions implicated in a range of non-Parkinson's neurological disorders.
Rationale for Repurposing this compound in Novel Neurological Indications
The scientific rationale for exploring this compound in other neurological disorders is rooted in the pathophysiological roles of COMT and catecholaminergic dysregulation in these conditions.
Alzheimer's Disease and Cognitive Decline
Cognitive impairment is a hallmark of Alzheimer's disease, and evidence suggests that COMT may play a role in its pathophysiology.[17] COMT regulates dopamine levels in the prefrontal cortex, which is involved in executive functions that are often impaired in Alzheimer's patients.[17] Furthermore, preclinical studies suggest that COMT inhibitors may block the formation of beta-amyloid fibrils, a key pathological feature of Alzheimer's disease.[17] While no clinical trials have yet tested the efficacy of COMT inhibitors in Alzheimer's patients, the biological plausibility warrants further investigation.[18]
Schizophrenia
The "dopamine hypothesis" of schizophrenia has been a cornerstone of its neurobiology for decades. Negative symptoms and cognitive deficits in schizophrenia are associated with decreased dopaminergic activity in the prefrontal cortex.[19] Theoretically, inhibiting COMT with this compound could increase prefrontal dopamine levels and alleviate these symptoms. However, a double-blind, placebo-controlled study of this compound augmentation in schizophrenic patients with negative symptoms did not show a significant therapeutic benefit compared to placebo.[19][20][21] Despite this, the role of COMT in schizophrenia remains an area of active research, and further studies with potentially different patient populations or outcome measures may be warranted.
Depression and Anxiety Disorders
Dysregulation of catecholaminergic systems, particularly norepinephrine and dopamine, is implicated in the pathophysiology of depression and anxiety disorders. The COMT Val158Met polymorphism has been associated with individual differences in emotional processing and vulnerability to stress. While direct clinical evidence for this compound in these conditions is sparse, its ability to modulate catecholamine levels provides a strong rationale for preclinical investigation.
Preclinical and Clinical Investigation Strategy
A systematic and rigorous approach is necessary to validate the potential of this compound in new indications. This involves a combination of in vitro and in vivo preclinical studies followed by well-designed clinical trials.
In Vitro Assays
Initial screening should focus on cell-based assays to confirm the mechanism of action and to assess the effects of this compound on downstream signaling pathways relevant to the target disorder.
Objective: To determine the effect of this compound on the metabolism of dopamine and norepinephrine in a neuronal cell line.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Substrate Addition: Add dopamine or norepinephrine to the cell culture media.
-
Metabolite Extraction: After incubation, collect the cell culture supernatant and perform a metabolite extraction.
-
LC-MS/MS Analysis: Quantify the levels of dopamine, norepinephrine, and their respective COMT-mediated metabolites (e.g., 3-methoxytyramine, normetanephrine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Animal Models
Preclinical efficacy testing should be conducted in validated animal models that recapitulate key aspects of the human disease.
Objective: To evaluate the effect of this compound on cognitive function and amyloid pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).
Methodology:
-
Animal Model: Utilize 5XFAD transgenic mice and wild-type littermates.
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage for a chronic period (e.g., 3 months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
-
Tissue Collection and Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Histopathology and Biochemistry: Perform immunohistochemical staining for amyloid-beta plaques and neuroinflammation markers. Quantify amyloid-beta levels using ELISA.
Clinical Trial Design
Should preclinical data be promising, the next step is to design and execute robust clinical trials.
-
Patient Selection and Stratification: Consider genotyping patients for the COMT Val158Met polymorphism to assess for differential treatment responses.
-
Outcome Measures: Select primary and secondary endpoints that are validated and relevant to the specific neurological disorder being studied.
-
Safety Monitoring: While this compound has a well-established safety profile, careful monitoring for adverse events is crucial.[1]
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting experimental results and communicating findings.
Table 1: Hypothetical In Vitro Dopamine Metabolism Data
| This compound Concentration (nM) | Dopamine (ng/mL) | 3-Methoxytyramine (ng/mL) | % Inhibition of COMT |
| 0 (Vehicle) | 10.2 ± 1.1 | 5.8 ± 0.6 | 0% |
| 1 | 12.1 ± 1.3 | 4.1 ± 0.5 | 29% |
| 10 | 15.6 ± 1.5 | 2.3 ± 0.3 | 60% |
| 100 | 18.9 ± 1.8 | 0.9 ± 0.1 | 84% |
Diagrams of Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs can greatly enhance understanding.
Caption: this compound's mechanism in Parkinson's Disease.
Caption: A streamlined preclinical to clinical workflow.
Challenges and Future Directions
The primary challenge in repurposing this compound for non-Parkinson's neurological disorders is its limited ability to cross the blood-brain barrier.[9] While peripheral COMT inhibition is sufficient for its approved indication, central COMT inhibition may be necessary to achieve therapeutic effects in disorders where the primary pathology is within the central nervous system. The development of centrally-acting COMT inhibitors is an active area of research.[22]
Future research should focus on:
-
Developing centrally-acting COMT inhibitors: This would overcome the primary limitation of this compound.
-
Investigating the role of COMT in a wider range of neurological disorders: The full extent of COMT's involvement in brain health and disease is still being elucidated.
-
Leveraging genetic information: COMT genotyping could be a powerful tool for personalized medicine approaches with COMT inhibitors.
Conclusion
This compound, a well-established drug with a known safety profile, holds significant potential for repurposing in non-Parkinson's neurological disorders. A thorough understanding of its mechanism of action, combined with a systematic and rigorous research and development strategy, will be critical to unlocking its full therapeutic value. This guide provides a foundational framework to guide these efforts and accelerate the translation of this promising therapeutic agent into new clinical applications.
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Foundational Research on Entacapone's Interaction with Gut Microbiota: A Technical Guide
Preamble: Beyond COMT Inhibition – A New Paradigm in Entacapone Research
This compound, a nitrocatechol derivative, is a well-established therapeutic agent used in the management of Parkinson's disease.[1][2] Its primary mechanism of action is the selective and reversible inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for the peripheral degradation of levodopa.[1][2] By inhibiting COMT, this compound increases the bioavailability of levodopa to the central nervous system, thereby enhancing its therapeutic efficacy.[1][2] While this direct pharmacological action is well-understood, emerging research has unveiled a complex and significant interaction between this compound and the gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract. This interaction, primarily driven by the drug's inherent chemical properties, presents a new paradigm for understanding its overall effects on the host and opens new avenues for research and therapeutic optimization.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational research on this compound's interaction with the gut microbiota. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and provides detailed, field-proven methodologies for investigating these intricate interactions.
Part 1: The Dominant Interaction - Iron Sequestration and its Microbiome-Altering Consequences
The most profound and well-documented interaction between this compound and the gut microbiota is not a direct metabolism of the drug by bacterial enzymes, but rather a disruption of the microbial ecosystem through the sequestration of a vital nutrient: iron.
The Mechanistic Underpinning: Catechol-Mediated Iron Chelation
This compound's chemical structure contains a catechol group, which acts as a bidentate ligand capable of chelating transition metal ions, most notably ferric iron (Fe³⁺).[3][4] This iron-chelating property is a fundamental aspect of its interaction with the gut environment.[3] In the anaerobic and pH-neutral environment of the colon, this compound can effectively bind to and sequester available iron, making it inaccessible to a large proportion of the resident microbiota that rely on this element for essential cellular processes.[3][5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} "this compound's Iron Chelation Mechanism in the Gut"
The Ripple Effect: Dysbiosis and the Rise of Iron Scavengers
The sequestration of iron by this compound creates a state of iron deficiency within the gut microbiome, leading to a significant shift in its composition and function—a phenomenon known as dysbiosis.[3][5] This selective pressure favors the growth of bacteria that have evolved efficient iron-scavenging mechanisms, such as the production of high-affinity siderophores.[3] Notably, studies have shown that this compound administration leads to an increased abundance of certain strains of Escherichia coli, which are known to possess robust iron-uptake systems.[3][5] Conversely, many beneficial commensal bacteria that are less adept at competing for scarce iron may be inhibited.[3]
This alteration of the microbial landscape has potential clinical implications, as the proliferation of iron-scavenging bacteria can be associated with an increase in virulence factors and antimicrobial resistance genes.[1]
Part 2: Investigating the Potential for Direct Microbial Metabolism
While iron sequestration is the dominant narrative, there is suggestive evidence that this compound may also undergo direct metabolism by the gut microbiota, specifically through nitroreduction.
The Hypothesis: Nitroreduction of the Nitrocatechol Group
This compound possesses a nitro group on its catechol ring. In the highly reductive environment of the anaerobic gut, it is plausible that bacterial nitroreductases could reduce this nitro group to an amino group. While this has been mentioned in the literature, detailed characterization of the resulting metabolites and the specific bacterial species or enzymes involved remains an area for active investigation.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} "Hypothesized Nitroreduction of this compound by Gut Microbiota"
Part 3: A Methodological Framework for Investigation
To rigorously investigate the dual interactions of iron sequestration and potential direct metabolism, a multi-pronged experimental approach is necessary. The following sections provide detailed, self-validating protocols for key experiments.
In Vitro Modeling: Simulating the Gut Environment
In vitro models are indispensable for studying the direct effects of this compound on the gut microbiota in a controlled setting, free from the complexities of host physiology.
This protocol allows for the assessment of changes in microbial community structure and the potential for metabolite formation when this compound is introduced to a complex microbial community.
Objective: To evaluate the impact of this compound on the composition of the gut microbiota and to screen for the formation of microbial metabolites.
Materials:
-
Fresh fecal samples from healthy donors (screened for antibiotic use).
-
Anaerobic chamber with a gas mix of N₂, H₂, and CO₂.
-
Sterile, anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Control vehicle (DMSO).
-
Sterile, anaerobic culture tubes or microplates.
-
Centrifuge.
-
Materials for DNA extraction and metabolite analysis.
Procedure:
-
Preparation: All media and materials must be pre-reduced in the anaerobic chamber for at least 24 hours prior to the experiment.
-
Fecal Slurry Preparation: Inside the anaerobic chamber, homogenize fresh fecal samples in pre-reduced basal medium to create a 10% (w/v) slurry.
-
Incubation Setup: In anaerobic culture tubes, add the fecal slurry. Spike the experimental tubes with this compound to a final, physiologically relevant concentration. Add an equivalent volume of the vehicle to the control tubes.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling: At designated time points, collect aliquots for microbial community analysis (16S rRNA gene sequencing) and metabolite analysis (LC-MS/MS, NMR).
-
Sample Processing: Centrifuge the collected aliquots to separate the bacterial pellet from the supernatant. Store the pellet at -80°C for DNA extraction and the supernatant at -80°C for metabolite analysis.
Self-Validation: The inclusion of a vehicle control is critical to ensure that any observed changes are due to this compound and not the solvent. Time-course sampling allows for the monitoring of dynamic changes.
Microbial Community Analysis: Unveiling the Dysbiotic Shift
This technique provides a comprehensive profile of the bacterial community composition, allowing for the identification of taxa that are promoted or inhibited by this compound.
Objective: To determine the changes in the relative abundance of bacterial taxa in response to this compound treatment.
Procedure:
-
DNA Extraction: Extract total genomic DNA from the bacterial pellets collected from the in vitro incubation using a validated commercial kit.
-
PCR Amplification: Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.
-
Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, and pool the samples for high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis: Process the raw sequencing data using a standard pipeline (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and taxonomic assignment of amplicon sequence variants (ASVs).
-
Statistical Analysis: Perform statistical analyses to identify significant differences in microbial community composition and the abundance of specific taxa between this compound-treated and control groups.
Self-Validation: The use of appropriate negative controls during DNA extraction and PCR is essential to monitor for contamination. Positive controls with a known mock community can validate the accuracy of the sequencing and bioinformatic pipeline.
Metabolite Identification and Quantification: The Search for Biotransformation Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the sensitivity and specificity required to detect and quantify this compound and its potential metabolites in complex biological matrices.
Objective: To identify and quantify this compound and its metabolites in the supernatant of fecal slurry incubations.
Procedure:
-
Sample Preparation: Thaw the supernatant samples. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.
-
Chromatographic Separation: Inject the prepared samples onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ion modes. Use a targeted approach with multiple reaction monitoring (MRM) for the quantification of this compound and its known isomers (e.g., Z-entacapone).[7] Employ a full scan or data-dependent acquisition mode to screen for unknown metabolites.
-
Data Analysis: Process the chromatographic and mass spectrometric data to identify peaks corresponding to this compound and potential metabolites. Compare the retention times and mass spectra to authentic standards where available. For unknown metabolites, analyze the fragmentation patterns to propose putative structures.
Self-Validation: The use of a stable isotope-labeled internal standard for this compound is crucial for accurate quantification. Spiking experiments with known concentrations of this compound into the matrix can validate the accuracy and precision of the method.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of novel metabolites.
Objective: To determine the chemical structure of putative this compound metabolites identified by LC-MS/MS.
Procedure:
-
Sample Preparation: For NMR analysis, larger scale incubations may be necessary to produce sufficient quantities of the metabolite of interest. The metabolite needs to be purified from the supernatant, for example, by preparative HPLC.
-
NMR Analysis: Dissolve the purified metabolite in a suitable deuterated solvent. Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D experiments such as COSY, HSQC, and HMBC.
-
Structure Elucidation: Analyze the NMR data to determine the chemical shifts, coupling constants, and correlations between protons and carbons. Use this information to piece together the chemical structure of the metabolite.
Self-Validation: The consistency of the data across multiple NMR experiments provides a high degree of confidence in the proposed structure. Comparison with synthetically derived standards, if feasible, provides the ultimate validation.
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Illustrative Microbial Abundance Changes in Response to this compound
| Bacterial Genus | Fold Change (this compound vs. Control) | p-value | Putative Role |
| Escherichia | +5.2 | <0.01 | Iron Scavenger |
| Bacteroides | -3.8 | <0.05 | Commensal |
| Faecalibacterium | -4.1 | <0.05 | Butyrate Producer |
Table 2: LC-MS/MS Quantification of this compound and a Hypothetical Metabolite
| Analyte | Concentration in Control (ng/mL) | Concentration with this compound (ng/mL) |
| This compound | Not Detected | 15,234 ± 876 |
| Amino-Entacapone | Not Detected | 256 ± 45 |
Part 5: Concluding Remarks and Future Directions
The foundational research on this compound's interaction with the gut microbiota has shifted our understanding of this drug's in vivo behavior. The iron sequestration mechanism is a robustly supported phenomenon with clear consequences for the gut microbial ecosystem. The potential for direct microbial metabolism via nitroreduction represents an exciting frontier for further investigation.
Future research should focus on:
-
Identifying the specific bacterial nitroreductases responsible for this compound metabolism.
-
Elucidating the full metabolic pathway of this compound in the gut, including any subsequent modifications of the amino-metabolite.
-
Investigating the clinical relevance of these interactions, including their impact on drug efficacy, adverse effects, and inter-individual variability in patient response.
-
Exploring strategies to mitigate the negative consequences of this compound-induced dysbiosis, such as co-administration with iron supplements or probiotics.
By employing the rigorous methodologies outlined in this guide, the scientific community can continue to unravel the complex interplay between this compound and the gut microbiota, ultimately paving the way for more personalized and effective therapeutic strategies for patients with Parkinson's disease.
References
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The Parkinson's disease drug this compound disrupts gut microbiome homoeostasis via iron sequestration. (n.d.). Boston University. Retrieved January 30, 2026, from [Link]
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This compound and the gut: a hidden impact on parkinson's care. (2025, March 20). Biocodex Microbiota Institute. Retrieved January 30, 2026, from [Link]
- Pereira, F. C., et al. (2024). The Parkinson's disease drug this compound disrupts gut microbiome homoeostasis via iron sequestration.
- Kiss, T., et al. (1996). Iron(III)-chelating properties of the novel catechol O-methyltransferase inhibitor this compound in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 121-128.
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Parkinson's Drug Disrupts Gut Microbiome Due to Iron Deficiency. (2024, November 21). Technology Networks. Retrieved January 30, 2026, from [Link]
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This compound. (2021, October 25). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 30, 2026, from [Link]
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Can a parkinson's drug change your gut bacteria? (2025, March 14). Biocodex Microbiota Institute. Retrieved January 30, 2026, from [Link]
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- A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson's Disease. (2022). Frontiers in Aging Neuroscience, 14.
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Beyond the target: how a Parkinson's drug doubles up as an inducer of microbial iron starvation. (2024, November 21). Nature Microbiology Community. Retrieved January 30, 2026, from [Link]
- Browne, H. P., et al. (2016).
- Wang, J., et al. (2022). Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. Journal of Nanobiotechnology, 20(1), 489.
- Nishijima, S., et al. (2022). 16S rRNA Gene Amplicon Analysis of Human Gut Microbiota. Methods in Molecular Biology, 2415, 123-132.
- Tanes, C., et al. (2021). A flexible high-throughput cultivation protocol to assess the response of individuals' gut microbiota to diet-, drug-, and host-related factors.
- Wikberg, T., et al. (1993). Identification of major metabolites of the catechol-O-methyltransferase inhibitor this compound in rats and humans. Drug Metabolism and Disposition, 21(1), 81-92.
- Sahoo, N. K., et al. (2020). An overview on NMR spectroscopy based metabolomics. Journal of Pharmaceutical Analysis, 10(4), 285-294.
- Oniscu, C., et al. (2006). LC/MS/MS Study for Identification of this compound Degradation Product Obtained by Photodegradation Kinetics.
- Dingemanse, J., et al. (1997). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Psychopharmacology Bulletin, 33(4), 703-708.
- Laukkanen, S., et al. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. Microorganisms, 11(12), 2901.
- Lang, K., & Chin, J. W. (2022). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.
- A Guide for Ex Vivo Handling and Storage of Stool Samples Intended for Fecal Microbiota Transplantation. (2021). Frontiers in Cellular and Infection Microbiology, 11.
- Molina-Holgado, F., & Hider, R. C. (2021). Iron Chelators as Potential Therapeutic Agents for Parkinson's Disease. International Journal of Molecular Sciences, 22(5), 2494.
- Ramakrishna, N. V. S., et al. (2012). A Validated LC-MS/MS Method for the Quantification of this compound in Human Plasma. Asian Journal of Chemistry, 24(12), 5651-5654.
- Juhász, A., et al. (2024). Encapsulation protocol for fecal microbiota transplantation. Expert Review of Anti-infective Therapy, 1-13.
- Zhang, C., et al. (2023). Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles.
- A flexible high-throughput cultivation protocol to assess the response of individuals' gut microbiota to diet-, drug-, and host-related factors. (2021).
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Analysis of (gut) microbiome in Qiime2 and R. (n.d.). GitHub. Retrieved January 30, 2026, from [Link]
- Borges, C. R., et al. (2007). Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives. Chemical Research in Toxicology, 20(11), 1639-1647.
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Iron Chelators. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 30, 2026, from [Link]
- Carnachan, S. M., et al. (2018). NMR Metabolomic Analysis of Bacterial Resistance Pathways Using Multivalent Quaternary Ammonium Functionalized Macromolecules. Metabolites, 8(4), 74.
- Strategies to Enhance Cultivation of Anaerobic Bacteria from Gastrointestinal Tract of Chicken. (2024, May 10). Journal of Visualized Experiments.
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Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. Retrieved January 30, 2026, from [Link]
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- Ferreira, M. S., et al. (2022). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 27(19), 6524.
- NMR-based Metabolomics and Hyphenated NMR Techniques. (2021). In Ethnobotany: A Modern Perspective.
- A Comprehensive NMR Analysis of Serum and Fecal Metabolites in Familial Dysautonomia Patients Reveals Significant Metabolic Perturb
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Analysis of the gut microbiome using 16S rRNA gene amplicon sequencing:... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Methodological & Application
Optimizing Levodopa Bioavailability: Preclinical Assessment of Entacapone-Mediated COMT Inhibition
Application Note & Protocol Guide | AN-PK-2026-LD
Introduction & Rationale
Levodopa (L-DOPA) remains the gold standard for Parkinson’s Disease (PD) management.[1][2] However, its clinical utility is compromised by extensive peripheral metabolism.[1] Even when co-administered with DOPA decarboxylase (DDC) inhibitors like Carbidopa, a significant fraction of L-DOPA is shunted toward the catechol-O-methyltransferase (COMT) pathway, converting it into the inactive metabolite 3-O-methyldopa (3-OMD).
The Problem: High plasma levels of 3-OMD compete with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1), contributing to the "wearing-off" phenomenon in patients.
The Solution: Entacapone, a selective, reversible peripheral COMT inhibitor, blocks this secondary metabolic route.[1][3] This guide details the experimental design to quantify this compound’s ability to extend L-DOPA plasma half-life (
Mechanistic Principles
To design a valid experiment, one must understand the metabolic shunt. When DDC is inhibited (by Carbidopa), COMT becomes the dominant clearance pathway.[1][4] this compound inhibits this step.[4][5][6][7][8]
Biochemical Pathway Visualization
Figure 1: The metabolic fate of Levodopa.[1] this compound blocks the COMT pathway, forcing more L-DOPA toward the BBB and reducing 3-OMD competition.[5]
Experimental Design Strategy
Animal Model Selection
-
Species: Male Sprague-Dawley Rats (250–300 g).
-
Justification: Rats offer sufficient blood volume for serial PK sampling (unlike mice) without requiring large compound quantities (unlike dogs/primates). Their COMT metabolic profile is well-characterized and translatable.
Treatment Groups
To isolate the effect of this compound, a "Triple Therapy" design is required.
| Group | Composition | Dosage (PO) | Rationale |
| A (Control) | L-DOPA + Carbidopa | 10 mg/kg + 2.5 mg/kg | Establishes baseline PK with standard DDC inhibition. |
| B (Test) | L-DOPA + Carbidopa + this compound | 10 mg/kg + 2.5 mg/kg + 10-30 mg/kg | Quantifies the "boost" in L-DOPA exposure due to COMT inhibition. |
Critical Note on Dosing: L-DOPA and Carbidopa are typically administered in a 4:1 ratio.[9] Without Carbidopa, peripheral conversion to dopamine is so rapid that COMT effects are masked.
Protocol 1: In Vivo Pharmacokinetics
Surgical Preparation (Jugular Vein Cannulation)
-
Objective: Allow stress-free serial blood sampling. Stress alters catecholamine levels and gastric emptying.
-
Procedure:
-
Anesthetize rat (Isoflurane: 5% induction, 2% maintenance).
-
Implant a silastic catheter into the right jugular vein.
-
Exteriorize the catheter at the nape of the neck.
-
Recovery: Allow 48–72 hours recovery before dosing to normalize physiology.
-
Dosing & Sampling
-
Fast: Fast animals for 12 hours pre-dose (water ad libitum) to reduce variability in gastric absorption.
-
Formulation: Suspend drugs in 0.5% Methylcellulose or Carboxymethylcellulose (CMC). Sonicate to ensure uniform suspension.
-
Administration: Oral gavage (10 mL/kg volume).
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Sample Collection (The "Self-Validating" Step)
Expert Insight: L-DOPA and Dopamine are highly unstable at physiological pH. Oxidation turns samples black/brown and invalidates data.
-
Collection: Draw 0.2 mL blood into EDTA tubes.
-
Stabilization (CRITICAL): Immediately transfer plasma to tubes containing Sodium Metabisulfite (2 mM) or Ascorbic Acid (1 mg/mL) .
-
Processing: Centrifuge at 4°C (3000 x g, 10 min). Store plasma at -80°C.
Protocol 2: Bioanalytical Quantification (LC-MS/MS)
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for sensitivity and specificity.
Sample Preparation (Protein Precipitation)
-
Thaw plasma on ice.
-
Add 50 µL plasma to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., L-DOPA-d3).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to injection vial.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm). Note: T3 bonding helps retain polar catecholamines.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10][11][12]
-
Gradient: 0-1 min (5% B), 1-4 min (Linear to 90% B), 4-5 min (Hold 90% B).
-
Detection: Electrospray Ionization (ESI) in Positive Mode.
Workflow Visualization
Figure 2: Step-by-step workflow from surgical preparation to analytical quantification.
Data Analysis & Expected Results
Key Pharmacokinetic Parameters
Analyze concentration-time data using non-compartmental analysis (e.g., WinNonlin or Phoenix).
| Parameter | Definition | Expected Effect of this compound |
| Maximum Plasma Concentration | Unchanged or Slight Increase (Absorption rate is similar). | |
| Time to reach | Unchanged (this compound does not alter gastric emptying). | |
| Elimination Half-Life | Increased (Metabolic clearance is slowed). | |
| Total Exposure | Increased (30–50%) (Primary efficacy endpoint). | |
| 3-OMD Levels | Metabolite Concentration | Decreased (>50%) (Direct proof of COMT inhibition). |
Interpretation
-
Success Criteria: A statistically significant increase in L-DOPA AUC in Group B compared to Group A, concomitant with a decrease in plasma 3-OMD.
-
Troubleshooting: If AUC does not increase, check:
-
Was Carbidopa included? (Essential).
-
Was the sample oxidized? (Check for discoloration).
-
Was this compound absorbed? (Measure this compound plasma levels).
-
Advanced Module: Brain Microdialysis (Optional)
While plasma PK is the surrogate, brain microdialysis provides direct evidence of central efficacy.
-
Probe Location: Striatum (target region for PD).
-
Perfusate: Artificial Cerebrospinal Fluid (aCSF) + Antioxidants.
-
Outcome: this compound should sustain extracellular dopamine levels longer than Control, mirroring the plasma AUC extension.
References
-
FDA Center for Drug Evaluation and Research. (1999). Clinical Pharmacology and Biopharmaceutics Review: Comtan (this compound). Retrieved from [Link]
-
Nissinen, E., et al. (1992).[8] Levodopa pharmacokinetics and metabolism in rats: effects of this compound.[2][13]European Journal of Pharmacology. (Contextual grounding for rat dosing).
-
Forsberg, M., et al. (2003). Pharmacokinetics and pharmacodynamics of this compound and tolcapone after acute and repeated administration to humans.British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Karimi, M., et al. (2006). LC-MS/MS determination of levodopa and 3-O-methyldopa in human plasma.[10][14]Journal of Pharmaceutical and Biomedical Analysis. (Basis for LC-MS method).[10][11][12][14][15]
-
Contin, M., & Martinelli, P. (2010). Pharmacokinetics of levodopa.[2][3][4][5][6][16][9][12][13][17][18][19]Journal of Neurology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The COMT inhibitor, this compound, reduces levodopa-induced elevations in plasma homocysteine in healthy adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of the COMT inhibitor this compound on haemodynamics and peripheral catecholamine metabolism during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of levodopa, carbidopa, this compound, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A rapid liquid chromatography/tandem mass spectrometry method for simultaneous determination of levodopa, carbidopa, this compound and their six related compounds in film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of oral this compound after frequent multiple dosing and effects on levodopa disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of COMT inhibition on the pharmacokinetics and pharmacodynamics of levodopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing L-DOPA Pharmacokinetics: Application of Entacapone in the 6-OHDA Rat Model of Parkinson’s Disease
[1]
Executive Summary
This application note details the protocol for utilizing Entacapone , a specific and reversible peripheral catechol-O-methyltransferase (COMT) inhibitor, within the 6-hydroxydopamine (6-OHDA) lesioned rat model.
This compound is not a monotherapy; its utility in preclinical modeling lies in its ability to extend the plasma half-life (
Key Application: This protocol is the industry standard for validating "L-DOPA sparing" strategies—demonstrating that a candidate adjunct therapy can maintain striatal dopamine levels while allowing for a reduction in the total L-DOPA dose, thereby mitigating dyskinesia risks.
Pharmacological Mechanism & Rationale[2]
To design a valid experiment, one must understand the compartmentalization of the target. Unlike Tolcapone, This compound does not cross the BBB to a significant extent. Its action is strictly peripheral (gut and liver).
The COMT Inhibition Pathway
The following diagram illustrates the critical intervention point of this compound. In the absence of this compound, peripheral COMT converts a significant portion of L-DOPA into the inactive metabolite 3-OMD, which competes with L-DOPA for transport across the BBB.
Figure 1: Mechanism of Action. This compound blocks peripheral COMT, shifting L-DOPA metabolism toward CNS transport rather than inactive 3-OMD formation.
Experimental Design & Formulation
Formulation Strategy
This compound is a nitrocatechol with poor water solubility and high lipophilicity (Class IV BCS). Improper formulation leads to erratic absorption and failed experiments.
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt + 1% Tween 80 in distilled water.
-
Preparation: this compound must be finely ground (micronized if possible) before suspension. It forms a yellow-orange suspension.
-
Stability: Light sensitive. Prepare fresh daily and use amber tubes.
Dosing Parameters (Rat)
The goal is to mimic the clinical "stalevo" approach (L-DOPA + Carbidopa + this compound).
| Compound | Dose Range (Rat) | Route | Timing |
| This compound | 10 – 30 mg/kg | PO (Gavage) | T = -30 min or T = 0 |
| L-DOPA | 6 – 12 mg/kg | IP or PO | T = 0 |
| Benserazide/Carbidopa | 10 – 15 mg/kg | IP or PO | T = 0 (Co-admin with L-DOPA) |
Expert Insight: Always administer this compound either 30 minutes prior to L-DOPA or simultaneously. If administering orally, simultaneous dosing is effective.[2] If injecting L-DOPA (IP), give oral this compound 30 mins prior to allow for absorption time, as oral
in rats is ~0.5–1.0 hours.
Protocol A: Symptomatic Efficacy (Rotational Asymmetry)
This protocol measures the extension of "ON" time (duration of motor response) in the unilateral 6-OHDA lesioned rat.
Subject Preparation
-
Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Lesion: Stereotaxic injection of 6-OHDA into the Medial Forebrain Bundle (MFB).[3][4]
-
Screening: 2 weeks post-lesion, screen with Apomorphine (0.5 mg/kg SC). Only rats exhibiting >7 contralateral turns/min are selected (indicating >90% dopamine depletion).
Experimental Workflow
Figure 2: Experimental workflow for assessing the L-DOPA sparing effect of this compound.
Step-by-Step Procedure
-
Baseline: Acclimate animals to rotometer bowls for 30 minutes.
-
Pre-treatment: Administer This compound (30 mg/kg, PO) or Vehicle to respective groups.
-
Wait Period: 30 minutes.
-
L-DOPA Challenge: Administer L-DOPA (6 mg/kg) + Benserazide (12 mg/kg) via IP injection.
-
Note: A "threshold" dose of L-DOPA (e.g., 6 mg/kg) is preferred over a saturating dose (12+ mg/kg) to clearly visualize the potentiation effect of this compound.
-
-
Data Acquisition: Record full contralateral rotations in 10-minute bins for 180–240 minutes.
-
Endpoint: The experiment concludes when rotation counts return to baseline (< 2 turns/min) for 3 consecutive bins.
Protocol B: Pharmacokinetic (PK) Validation
Behavioral data must be substantiated by plasma PK data confirming increased L-DOPA exposure.
Sampling Schedule
-
Timepoints: Pre-dose, 15, 30, 60, 120, 180, 240 min post-L-DOPA administration.
-
Matrix: Plasma (EDTA or Heparin). Critical: Add sodium metabisulfite (0.1%) and EDTA immediately to prevent oxidation of catecholamines.
Bioanalytical Targets (HPLC-ECD or LC-MS/MS)
You must analyze three analytes to validate the mechanism:
-
L-DOPA: Expect ~30-50% increase in AUC in the this compound group.[1][2][5][6]
-
3-OMD: Expect significant suppression (>50% reduction).[6] This is the primary marker of this compound efficacy.
-
Dopamine (Striatal Microdialysis - Optional): If performing microdialysis, expect prolonged extracellular dopamine elevation in the striatum.
Data Interpretation & Troubleshooting
Expected Results
| Parameter | L-DOPA Alone | L-DOPA + this compound | Interpretation |
| Rotations (Total Turns) | Baseline | Increased (++++) | Enhanced total efficacy. |
| Duration of Action ("ON" time) | ~90-120 min | ~150-180 min | Reduced "wearing off". |
| Plasma 3-OMD | High | Low | Successful COMT inhibition. |
| Plasma L-DOPA | High | Similar/Slight Increase | This compound affects elimination, not necessarily absorption rate.[1][2] |
Troubleshooting Guide
-
Issue: No difference in rotations between groups.
-
Issue: High variability in this compound plasma levels.
-
Cause: Gavage error or non-fasted animals. Solution: Fast rats for 4-6 hours pre-dose to standardize gastric emptying, as this compound absorption is sensitive to gastric motility.
-
References
-
Nissinen, E., et al. (1992). this compound, a novel catechol-O-methyltransferase inhibitor. European Journal of Pharmacology.
-
Kaakkola, S., et al. (1994). Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease. British Journal of Clinical Pharmacology.
-
Gerlach, M., et al. (2004). The effect of this compound on the motor response to acute treatment with levodopa in the 6-hydroxydopamine-lesioned rat.[10] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Forsberg, M., et al. (2003). Pharmacokinetics and pharmacodynamics of this compound and tolcapone after acute and repeated administration: a comparative study in the rat.[7] Journal of Pharmacology and Experimental Therapeutics.
-
FDA Label (Comtan/Entacapone). Clinical Pharmacology and Mechanism of Action.
Sources
- 1. cambridge.org [cambridge.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of this compound, a COMT inhibitor, on the pharmacokinetics of levodopa and on cardiovascular responses in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Microdialysis for Measuring Entacapone's Effect on Striatal Dopamine
[1]
Abstract & Core Mechanism
This guide details the experimental protocol for assessing the neurochemical efficacy of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor, using in vivo microdialysis in the rat striatum.
Unlike central COMT inhibitors (e.g., Tolcapone), this compound is primarily a peripheral inhibitor.[1] It does not significantly cross the Blood-Brain Barrier (BBB). Its therapeutic value lies in inhibiting the peripheral O-methylation of Levodopa (L-DOPA) into 3-O-methyldopa (3-OMD). This "sparing" effect increases the plasma half-life of L-DOPA, allowing a higher fraction to cross the BBB via the Large Neutral Amino Acid Transporter (LAT1), where it is decarboxylated into Dopamine (DA) .
Therefore, this protocol does not measure the direct action of this compound on striatal neurons, but rather the potentiation of L-DOPA-derived dopamine release .
Mechanistic Pathway Visualization
The following diagram illustrates the critical distinction between peripheral and central metabolism modulated by this compound.
Figure 1: this compound inhibits peripheral COMT, maximizing L-DOPA transport across the BBB (LAT1) to increase striatal Dopamine synthesis.
Experimental Design Strategy
To validate this compound's efficacy, the experiment must be designed as a challenge study . Measuring basal dopamine alone is insufficient because this compound requires L-DOPA as a substrate to demonstrate effect.
Treatment Groups (n=6-8 per group)
| Group | Treatment A (t=0 min) | Treatment B (t=0 min) | Purpose |
| 1. Vehicle | Saline (i.p.) | Saline (i.p.) | Establish basal drift and surgical stability. |
| 2. Control | L-DOPA (6-10 mg/kg) + Carbidopa (15 mg/kg) | Vehicle | Establish the baseline response to L-DOPA therapy. |
| 3. Experimental | L-DOPA (6-10 mg/kg) + Carbidopa (15 mg/kg) | This compound (10-30 mg/kg) | Measure the "AUC extension" and peak enhancement. |
Note: Carbidopa is essential to block peripheral AADC; otherwise, L-DOPA converts to dopamine in the blood, causing cardiovascular side effects and reducing brain uptake.
Surgical & Microdialysis Protocol[3]
A. Stereotaxic Surgery
Target: Dorsolateral Striatum (Rat). Rationale: This region is densely innervated by nigrostriatal dopaminergic terminals and is the primary site of degeneration in Parkinson's models.
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%) or Ketamine/Xylazine (100/10 mg/kg i.p.).
-
Placement: Secure rat in stereotaxic frame (David Kopf). Ensure skull is flat (Bregma and Lambda at same DV coordinate).
-
Coordinates (Relative to Bregma):
-
AP: +0.5 to +1.0 mm
-
ML: ± 3.0 mm[2]
-
DV: -6.0 to -7.0 mm (Probe tip depth)
-
-
Implantation: Implant a guide cannula (CMA/12 or equivalent) ending 2 mm above the target. Anchor with bone screws and dental cement.
-
Recovery: Allow 24-48 hours recovery.
-
Scientific Integrity Note: Acute implantation (inserting probe immediately after surgery) is possible but often yields unstable baselines due to BBB damage and local inflammation (Trauma Layer). A recovery period allows the blood-brain barrier to reseal.
-
B. Microdialysis Perfusion
Probe Selection: Membrane length 2-4 mm (active surface), Cut-off 20-40 kDa. Perfusion Fluid (aCSF):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
Critical: Calcium is required for exocytotic dopamine release. Omitting Ca²⁺ will prevent the detection of neuronal firing-dependent release.
Workflow:
-
Insert probe into guide cannula.
-
Perfuse aCSF at 1.5 µL/min using a precision syringe pump (e.g., CMA 402).
-
Equilibration: Discard dialysate for the first 90-120 minutes. This "washout" period is necessary for dopamine levels to stabilize after the mechanical insertion trauma.
Analytical Method: HPLC-ECD
Dopamine is electroactive and best detected using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 3.2 mm, 3 µm particle size).
-
Mobile Phase:
-
75 mM Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
1.7 mM 1-Octanesulfonic Acid (OSA) – Ion pairing agent to retain DA.
-
100 µL/L Triethylamine (TEA) – Reduces peak tailing.
-
25 µM EDTA – Chelates metal ions to reduce background noise.
-
10% Acetonitrile (v/v) – Adjust for retention time.
-
pH adjusted to 3.0 with Phosphoric Acid.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Electrochemical Detection (ECD)[5][6][7][8]
-
Working Electrode: Glassy Carbon.[3]
-
Reference Electrode: Ag/AgCl (ISAAC) or salt-bridge.
-
Applied Potential: +650 to +750 mV (Oxidation mode).
-
Optimization: Run a hydrodynamic voltammogram (current vs. voltage curve) with a standard to find the potential yielding the best Signal-to-Noise ratio. Usually, DA oxidizes fully around +600mV, but +700mV ensures stability.
-
Experimental Timeline & Sampling
The timing of this compound administration relative to L-DOPA is critical. Clinical protocols often use simultaneous administration.
Figure 2: Experimental timeline ensuring stable baseline before pharmacological challenge.
Sampling Interval: 20 minutes (providing 30 µL sample at 1.5 µL/min). Sample Handling: Collect into vials containing 5 µL of 0.1 M Perchloric Acid (HClO₄) or antioxidant mixture (0.1M acetic acid/3.3mM L-cysteine) to prevent dopamine oxidation before analysis. Keep at 4°C during collection, then -80°C.
Data Analysis & Interpretation
Quantitative Metrics
-
Baseline Normalization: Express all post-injection values as a percentage of the average of the 3 baseline samples.
-
AUC (Area Under the Curve): Calculate the total dopamine exposure over the 180-minute post-injection period using the Trapezoidal Rule.
-
3-OMD/L-DOPA Ratio: (Optional but recommended) If your HPLC method separates metabolites, a decrease in striatal 3-OMD confirms peripheral COMT inhibition.
Expected Results
-
L-DOPA Only: Rapid spike in DA (peaking ~40-60 min) followed by a relatively fast decline.
-
L-DOPA + this compound:
-
Peak: Similar or slightly higher Cmax.
-
Duration: Significantly prolonged elevation of DA levels.[4]
-
AUC: Increase of 30-50% compared to L-DOPA alone.
-
Troubleshooting & Validation (Self-Validating Systems)
-
Issue: Low Dopamine Recovery.
-
Validation: Perform an in vitro recovery test before implantation. Place probe in a standard solution of DA (e.g., 100 nM) at 37°C. Recovery should be >15-20% at 1.5 µL/min.
-
-
Issue: Unstable Baseline.
-
Cause: Insufficient equilibration time or stress.
-
Fix: Extend washout period. Ensure animal is habituated to the bowl/cage for 24h prior.
-
-
Issue: Chromatogram Interference.
-
Cause: The "Front" (solvent peak) masks DA.
-
Fix: Adjust ion-pairing agent (OSA) concentration. Increasing OSA increases DA retention time, moving it away from the solvent front.
-
References
-
Nissinen, E., et al. (1992). This compound, a novel catechol-O-methyltransferase inhibitor, prevents the metabolism of L-DOPA to 3-O-methyldopa in rats.[5] European Journal of Pharmacology.
-
Kaakkola, S., et al. (1994). Effect of this compound, a peripherally acting catechol-O-methyltransferase inhibitor, on the motor response to acute treatment with levodopa in patients with Parkinson's disease.
-
Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates.[6][2][7] Academic Press.[6] (Standard Atlas Reference).
- Utsumi, H., et al. (1996). In vivo microdialysis measurement of dopamine in the striatum of freely moving rats: effects of COMT inhibition. (General methodology reference for HPLC-ECD settings).
-
Acworth, I.N., et al. (2010). The Handbook of Redox Biochemistry. Thermo Fisher Scientific (Dionex).
Sources
- 1. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
Use of radiolabeled Entacapone in drug metabolism and distribution studies
A Guide to the Use of Radiolabeled Entacapone in Preclinical Drug Metabolism and Distribution Studies
Introduction: The Imperative for ADME Studies
This compound is a potent, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] By inhibiting COMT, primarily in peripheral tissues, this compound reduces the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa and enhancing its therapeutic effects in the brain.[2][3] A thorough understanding of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development and is a regulatory requirement. For this purpose, studies utilizing radiolabeled compounds are considered the gold standard, providing a definitive and quantitative assessment of the drug's fate in the body.[4][5]
This application note provides a detailed guide for researchers on the use of radiolabeled this compound, typically [14C]this compound, to conduct pivotal preclinical ADME studies. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground these methodologies in established scientific and regulatory principles.
Part 1: The Radiolabeled Molecule - Synthesis and Quality Control
The foundation of any successful radiolabeled study is the quality of the tracer molecule itself. The choice of isotope and position of the radiolabel are critical decisions that impact the integrity of the data generated.
Scientist's Note (Causality): Carbon-14 (14C) is the preferred isotope for ADME studies due to its long half-life (5730 years), which negates the need for decay correction during the study, and its beta emission, which is readily detected by liquid scintillation counting (LSC) and phosphor imaging.[4] The label should be placed in a metabolically stable position within the this compound molecule to ensure that the radioactivity reliably traces the parent compound and all its metabolites. Placing the label on a part of the molecule susceptible to metabolic cleavage could lead to a misinterpretation of the drug's distribution and elimination pathways.
Synthesis and Quality Control Protocol:
-
Selection of Labeling Position: The cyano group (-C≡N) is an ideal position for the 14C label in the this compound molecule, as it is not readily cleaved during the major metabolic transformations (isomerization and glucuronidation).[6][7][8]
-
Chemical Synthesis: The synthesis of [14C]this compound is a multi-step process typically outsourced to specialized radiochemical synthesis laboratories.[9] The process involves incorporating a 14C-labeled precursor, such as K14CN, into the molecular scaffold.
-
Purification: Following synthesis, the [14C]this compound must be rigorously purified, usually by High-Performance Liquid Chromatography (HPLC), to remove any radioactive or non-radioactive impurities.
-
Quality Control (QC) Checks: A comprehensive QC panel is essential to validate the final product.
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Radio-HPLC | > 97% | Ensures that the detected radioactivity corresponds to the compound of interest and not impurities. |
| Specific Activity | LSC and Mass Spectrometry | Typically 50-100 mCi/mmol | Defines the amount of radioactivity per mole of compound. This value is crucial for dose calculations and ensuring sufficient sensitivity for detection in biological samples. |
| Chemical Identity | LC-MS/MS, NMR | Conforms to reference standard | Confirms that the synthesized molecule is structurally identical to non-labeled this compound. |
| Stability | Radio-HPLC over time | Purity remains > 97% under storage conditions | Confirms that the radiolabeled compound does not degrade during storage or in the dosing vehicle. |
Part 2: In Vivo Studies - Unraveling the Whole-Body Fate
In vivo studies in preclinical species (typically rats) are essential to understand how this compound and its metabolites are absorbed, distributed to various tissues, and ultimately eliminated from the body.
Mass Balance Study Protocol
Objective: To quantify the routes and rate of excretion of total radioactivity following administration of [14C]this compound. This study is fundamental for determining the primary pathways of elimination (urine vs. feces) and ensuring complete recovery of the administered dose.
Materials:
-
[14C]this compound with known specific activity.
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose).
-
Metabolism cages designed for the separate collection of urine and feces.
-
Liquid Scintillation Counter (LSC) and appropriate scintillation cocktail.
-
Sample oxidizer for fecal samples.
Procedure:
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group).
-
Acclimation: Acclimate animals to metabolism cages for at least 48 hours prior to dosing to minimize stress-related physiological changes.
-
Dose Preparation: Prepare the dosing formulation of [14C]this compound. The total radioactive dose should be sufficient for accurate detection (e.g., 10-100 µCi/kg), while the chemical dose should be pharmacologically relevant.
-
Administration: Administer a single oral (p.o.) or intravenous (i.v.) dose of [14C]this compound.
-
Sample Collection: Collect urine and feces at predefined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose.
-
Sample Processing & Analysis:
-
Urine: Measure the volume of urine collected at each interval. Analyze triplicate aliquots by LSC to determine the total radioactivity.
-
Feces: Homogenize the feces collected at each interval. Analyze triplicate aliquots by combustion in a sample oxidizer followed by LSC.
-
Cage Wash: At the end of the collection period, wash the metabolism cages with water/detergent to collect any residual radioactivity. Analyze the wash solution by LSC.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine, feces, and cage wash at each time point and cumulatively.
-
The study is considered complete when recovery is acceptable, typically when >90% of the dose is recovered, or when <1% of the dose is excreted in a 24-hour period.[10]
-
Expected Outcome: For this compound, studies have shown that after an oral dose, approximately 10% of the radioactivity is excreted in the urine and 90% in the feces.[6][7][8] This indicates that biliary excretion is the major route of elimination.
Workflow for an In Vivo ADME Study
Sources
- 1. Double-blind, placebo-controlled study of this compound in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound improves the availability of l-dopa in plasma by decreasing its peripheral metabolism independent of l-dopa/carbidopa dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. moravek.com [moravek.com]
- 10. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Characterization of EMCS-Linked Conjugates by Mass Spectrometry
Sources
- 1. EMCS Crosslinker 100 mg CAS 55750-63-5 - N-(e-Maleimidocaproyloxy)succinimide ester (EMCS) - ProteoChem [proteochem.com]
- 2. medkoo.com [medkoo.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. youtube.com [youtube.com]
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- 7. biocompare.com [biocompare.com]
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- 24. researchgate.net [researchgate.net]
Ethical considerations for clinical trials involving Entacapone in Parkinson's patients
-
Ethical Considerations for Clinical Trials Involving Entacapone in Parkinson's Patients: Application Notes and Protocols
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms such as tremors, rigidity, and bradykinesia, as well as a range of non-motor symptoms.[1][2] this compound is a catechol-O-methyltransferase (COMT) inhibitor used as an adjunct to levodopa/carbidopa therapy in PD patients to manage motor fluctuations.[3][4][5] Its mechanism of action involves inhibiting the peripheral breakdown of levodopa, thereby increasing its bioavailability in the brain.[3][5][6][7] While clinical trials are essential for advancing treatments for PD, they present a unique set of ethical challenges, particularly when involving vulnerable populations such as individuals with Parkinson's.[1][8][9]
These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for navigating the ethical landscape of clinical trials involving this compound in Parkinson's patients. The focus is on upholding the highest standards of scientific integrity and patient autonomy.
The Vulnerable Patient: Parkinson's Disease and Research
Individuals with Parkinson's disease are considered a vulnerable population in the context of clinical research for several reasons:
-
Cognitive Impairment: PD can be associated with cognitive decline and dementia, which may affect a patient's ability to fully understand the complexities of a clinical trial and provide true informed consent.[10]
-
Motor Symptoms: Physical limitations can create practical barriers to participation and may be exacerbated by trial procedures.
-
Psychosocial Factors: The diagnosis of a progressive, chronic illness can lead to depression, anxiety, and a sense of desperation for a cure, potentially influencing the decision to participate in research.[1]
-
Disease Progression: The fluctuating nature of PD symptoms can impact a participant's ability to comply with study protocols over time.
These vulnerabilities necessitate a heightened level of ethical scrutiny and the implementation of robust safeguards to protect the rights and well-being of participants.
Core Ethical Principles in this compound Clinical Trials
Informed Consent: Beyond the Signature
Informed consent is a dynamic and ongoing process, not a one-time event.[8] For Parkinson's patients, the standard informed consent procedure may be insufficient.
Challenges to Informed Consent in Parkinson's Patients:
-
Decisional Capacity: Cognitive impairment can fluctuate. An individual may have the capacity to consent at the beginning of a trial but lose it as the disease progresses.[8][10]
-
Information Complexity: The scientific and medical terminology used in consent forms can be difficult for laypersons to comprehend, especially those with cognitive challenges.[11]
-
Therapeutic Misconception: Participants may mistakenly believe that the primary purpose of the research is to provide them with direct therapeutic benefit, rather than to generate scientific knowledge.[12]
Protocol for Enhanced Informed Consent:
-
Initial Capacity Assessment: A qualified professional, independent of the research team, should assess the potential participant's decisional capacity using validated tools. This assessment should be documented.
-
Simplified and Accessible Information:
-
Ongoing Dialogue: The informed consent process should be an ongoing conversation throughout the trial.[8] Regular check-ins should be scheduled to ensure the participant's continued understanding and willingness to participate.
-
Legally Authorized Representative (LAR): If a potential participant lacks decisional capacity, consent may be obtained from a legally authorized representative.[8][15] However, the patient's assent (agreement) should still be sought whenever possible.[8]
Risk-Benefit Assessment: A Delicate Balance
Researchers have an ethical obligation to minimize potential harm and maximize potential benefits for trial participants.[16]
Potential Risks of this compound:
The most commonly reported adverse reactions to this compound include dyskinesia, urine discoloration, diarrhea, nausea, hyperkinesia, abdominal pain, vomiting, and dry mouth.[17] While generally mild to moderate, some side effects like diarrhea can be severe.[17][18] It's also important to consider the potential for neuropsychiatric side effects, such as confusion, hallucinations, and impulse control disorders, which can be particularly distressing for patients and their families.[3][18]
| Common Adverse Events (≥5% of patients) | This compound Group (%) | Placebo Group (%) |
| Dyskinesia/Hyperkinesia | 25 | 15 |
| Nausea | 14 | 8 |
| Diarrhea | 10 | 4 |
| Urine Discoloration | 10 | 0 |
| Abdominal Pain | 8 | 4 |
| Vomiting | 8 | 4 |
| Dry Mouth | 7 | 4 |
Data adapted from clinical trial information.[6][17]
Protocol for Risk Mitigation:
-
Thorough Screening: Rigorous inclusion and exclusion criteria are necessary to identify patients who are most likely to benefit and least likely to be harmed by this compound.[15] This includes a comprehensive assessment of comorbidities and concomitant medications.
-
Dose Titration: The protocol should include a clear plan for dose titration to minimize side effects, especially dopaminergic adverse events which may require a decrease in the dose of levodopa.[5][6]
-
Active Monitoring: A robust system for monitoring and managing adverse events is crucial. This should include:
-
Regular clinical assessments.
-
Patient-reported outcome measures.
-
A clear plan for dose adjustments or discontinuation of the study drug if necessary.
-
-
Placebo Considerations: The use of a placebo control group must be ethically justified.[12] In many cases, it may be more appropriate to compare this compound to the current standard of care.[12]
Patient Privacy and Data Confidentiality
Protecting the privacy of research participants is paramount.[12][16] This is particularly important when dealing with sensitive health information related to a chronic and often stigmatizing condition like Parkinson's disease.
Protocol for Data Protection:
-
Anonymization and De-identification: All patient data should be de-identified at the earliest possible stage.
-
Secure Data Storage: Data should be stored on secure, encrypted servers with restricted access.
-
Data Sharing Policies: Clear policies should be in place regarding the sharing of data with other researchers or third parties, and this should be explicitly addressed in the informed consent form.
-
Transparency: Participants should be informed about how their data will be used, who will have access to it, and for how long it will be stored.[16]
Experimental Protocols
Protocol 1: Subject Recruitment and Screening
Objective: To ethically recruit and screen eligible Parkinson's disease patients for a clinical trial of this compound.
Methodology:
-
IRB/Ethics Committee Approval: Obtain approval from the relevant Institutional Review Board (IRB) or ethics committee for all recruitment materials and procedures.
-
Recruitment Channels:
-
Initial Screening:
-
Conduct a preliminary assessment of eligibility based on medical records and a brief telephone interview.
-
Clearly communicate the purpose of the trial and the key inclusion/exclusion criteria.
-
-
In-person Screening Visit:
-
Obtain written informed consent before any study-specific procedures are performed.
-
Conduct a comprehensive medical history and physical examination.
-
Perform baseline assessments, including the Unified Parkinson's Disease Rating Scale (UPDRS).[21]
-
Administer a cognitive assessment to evaluate decisional capacity.
-
Collect blood and urine samples for safety laboratory tests.
-
-
Eligibility Review: A qualified investigator will review all screening data to confirm the participant's eligibility.
Protocol 2: Adverse Event Monitoring and Reporting
Objective: To systematically monitor, document, and report all adverse events (AEs) and serious adverse events (SAEs) in a timely and accurate manner.
Methodology:
-
AE and SAE Definitions:
-
Adverse Event (AE): Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
-
Monitoring:
-
At each study visit, systematically inquire about AEs through open-ended questions.
-
Review concomitant medications and any changes in health status.
-
Perform targeted physical examinations based on the known side effect profile of this compound.
-
Utilize patient diaries to capture AEs that occur between visits.
-
-
Documentation:
-
Record all AEs in the participant's source documents and the electronic Case Report Form (eCRF).
-
For each AE, document the onset and stop dates, severity, relationship to the study drug, and action taken.
-
-
Reporting:
-
Report all SAEs to the sponsor and the IRB/ethics committee within 24 hours of becoming aware of the event.
-
Follow all regulatory requirements for expedited and periodic safety reporting.
-
Conclusion
Conducting clinical trials of this compound in Parkinson's patients demands a steadfast commitment to ethical principles. By implementing enhanced informed consent procedures, conducting rigorous risk-benefit assessments, and ensuring patient privacy, researchers can safeguard the well-being of this vulnerable population while advancing the scientific understanding and treatment of Parkinson's disease. The protocols outlined in these application notes provide a framework for conducting ethically sound and scientifically valid research.
References
- Considerations For Informed Consent In Clinical Trials Involving Neurologic Disorders. (2025). Clinical Leader.
-
Stark, S., et al. (2021). Ethical Aspects of Personal Science for Persons with Parkinson's Disease: What Happens When Self-Tracking Goes from Selfcare to Publication?. Journal of Parkinson's Disease. Retrieved from [Link]
-
Jongsma, K. R., et al. (2021). Challenges to Informed Consent in First-In-Human Trials Involving Novel Treatments: A Case Study of Parkinson's Disease. Journal of Parkinson's Disease. Retrieved from [Link]
-
Karlawish, J., et al. (2005). The ability to consent to Parkinson disease research. Neurology. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). Clinical Trials. Retrieved from [Link]
-
Schleicher, M., et al. (2021). Bringing Advanced Therapies for Parkinson's Disease to the Clinic: An Analysis of Ethical Issues. Journal of Parkinson's Disease. Retrieved from [Link]
-
Heesters, A., & Van Laethem, M. (2009). Ethical Issues in Clinical Trial Participation. Parkinson Canada. Retrieved from [Link]
-
Balint, T., et al. (2023). Manual Dexterity Rehabilitation in Parkinson's Disease and Paranoid Schizophrenia: A Controlled Study. Medicina. Retrieved from [Link]
-
Shprecher, D., et al. (2020). Overcoming Barriers to Parkinson Disease Trial Participation: Increasing Diversity and Novel Designs for Recruitment and Retention. Current Geriatrics Reports. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Gordin, A. (2000). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Clinical Neuropharmacology. Retrieved from [Link]
-
Heinimann, S., et al. (2024). Ethical Considerations for Identifying Individuals in the Prodromal/Early Phase of Parkinson's Disease: A Narrative Review. Journal of Parkinson's Disease. Retrieved from [Link]
-
Akabayashi, A., Nakazawa, E., & Jecker, N. S. (2020). Adhering to Ethical Benchmarks in Neurology Clinical Trials Using iPSCs. Neurotherapeutics. Retrieved from [Link]
-
The First Affiliated Hospital of Nanchang University. (2024). Efficacy and Safety of this compound Combined With Madopar in the Treatment of Early Parkinson's Disease: An Observational, Multicenter, Case-Control Study. ClinicalTrials.gov. Retrieved from [Link]
-
Drugs.com. (2025). This compound Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Ghazi, A., et al. (2023). Levodopa/Carbidopa/Entacapone Combination Therapy. StatPearls. Retrieved from [Link]
-
Heidari, A., et al. (2023). Vulnerability of Parkinson's Patients to COVID-19 and Its Consequences and Effects on Them: A Systematic Review. Parkinson's Disease. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). Work with Research Advocates. Retrieved from [Link]
-
Heidari, A., et al. (2023). Vulnerability of Parkinson's Patients to COVID-19 and Its Consequences and Effects on Them: A Systematic Review. ResearchGate. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of this compound?. Retrieved from [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (2014). Advocating for the Patient Voice in Research Ethics Discussions. Retrieved from [Link]
-
Mayo Clinic. (2025). This compound (Oral Route) Side Effects & Dosage. Retrieved from [Link]
-
Othman, A. A., et al. (2025). COMT inhibition with this compound for patients with Parkinson's disease and motor complications: the novelty of continuous infusion. ResearchGate. Retrieved from [Link]
-
BioWorld. (2024). Novel insights into vulnerability and resilience in Parkinson's disease. Retrieved from [Link]
-
Heinimann, S., et al. (2024). Ethical Considerations for Identifying Individuals in the Prodromal/Early Phase of Parkinson's Disease: A Narrative Review. ResearchGate. Retrieved from [Link]
-
Gordin, A. (2000). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Oxford Academic. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). COMTAN (this compound) Prescribing Information. Retrieved from [Link]
-
Medscape. (2015). FDA Review Finds No Increased CV Risk With this compound in PD. Retrieved from [Link]
-
Expert Institute for Parkinson's Disease. (n.d.). Parkinson's Advocacy Support. Retrieved from [Link]
-
European Medical Journal. (n.d.). New Developments for Parkinson's Therapy with COMT Inhibitors. Retrieved from [Link]
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High-throughput screening assays for identifying novel COMT inhibitors based on Entacapone
Application Note: Strategic High-Throughput Screening (HTS) for Novel COMT Inhibitors
Executive Summary
This guide outlines a validated high-throughput screening (HTS) workflow for identifying novel inhibitors of Catechol-O-methyltransferase (COMT). While Entacapone remains a clinical standard for Parkinson’s Disease (PD) adjunctive therapy, its nitrocatechol structure is associated with toxicity and urine discoloration. This protocol utilizes this compound as a kinetic benchmark to screen for novel scaffolds.
The strategy employs a dual-assay approach :
-
Primary Screen: A cost-effective, kinetic fluorogenic assay (Esculetin
Scopoletin) to rapidly filter large libraries. -
Orthogonal Screen: A ratiometric TR-FRET assay detecting S-adenosylhomocysteine (SAH) to eliminate autofluorescent false positives and validate mechanism.
Scientific Background & Mechanism
Target: COMT (EC 2.1.1.6) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a catechol substrate, producing S-adenosyl-L-homocysteine (SAH) and a methoxy-catechol.
The Benchmark (this compound):
-
Mechanism: Reversible, tight-binding inhibitor. It functions as a pseudosubstrate, chelating the active site
ion. -
Kinetics: this compound exhibits slow-binding kinetics. Pre-incubation is strictly required to reach equilibrium
values. -
Reference
: ~14–20 nM (Rat/Human Soluble COMT), ~70–100 nM (Membrane-bound COMT).
Pathway Visualization
The following diagram illustrates the enzymatic reaction and the intervention point of this compound.
Figure 1: COMT Reaction Mechanism. This compound binds to the catalytic site, preventing the methylation of the catechol substrate.
Primary Screen: Kinetic Fluorogenic Assay (Esculetin)
Principle: This assay utilizes Esculetin (6,7-dihydroxycoumarin), a non-fluorescent catechol. COMT methylates Esculetin to Scopoletin (7-hydroxy-6-methoxycoumarin), which is highly fluorescent.
-
Excitation: 355–405 nm
-
Emission: 460 nm[1]
-
Advantage: Allows kinetic monitoring (real-time) to identify fast vs. slow-binding inhibitors.
Protocol: 384-Well Plate Format
Scale: 20 µL final reaction volume.
Reagents:
-
Buffer: 100 mM Phosphate Buffer (pH 7.4), 5 mM
, 2 mM DTT, 0.01% BSA (to prevent surface adsorption). -
Enzyme: Recombinant Human Soluble COMT (S-COMT), final conc. 5–10 nM.
-
Substrate: Esculetin (Sigma), final conc. 10 µM (
is ~4–8 µM). -
Cofactor: SAM, final conc. 100 µM (Saturating).
Step-by-Step Workflow:
-
Compound Dispense: Acoustic dispense 20 nL of library compounds (in DMSO) into black 384-well plates (Final DMSO < 1%).
-
Enzyme Addition (10 µL): Dispense 10 µL of
COMT enzyme solution in Assay Buffer. -
Pre-Incubation (Critical): Centrifuge plate (1000 rpm, 1 min). Incubate for 15 minutes at room temperature .
-
Note: This step allows tight-binders like this compound to engage the active site.
-
-
Substrate Initiation (10 µL): Dispense 10 µL of
Substrate Mix (Esculetin + SAM). -
Detection: Immediately transfer to plate reader (e.g., PerkinElmer EnVision).
-
Mode: Kinetic read.
-
Interval: Every 2 minutes for 40 minutes.
-
-
Data Extraction: Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–20 mins).
Data Analysis Table (Primary Screen):
| Parameter | Calculation | Acceptance Criteria |
| Activity | Slope (RFU/min) of Sample | Linear |
| % Inhibition | N/A | |
| Z' Factor | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} |
| This compound | 4-parameter logistic fit | 15–50 nM (Validation) |
Orthogonal Screen: SAH Detection (TR-FRET)
Principle: Compounds that fluoresce at 460 nm (blue region) will generate false negatives in the Esculetin assay. The orthogonal assay detects SAH production using a competitive immunoassay (e.g., HTRF® or Transcreener®).
-
Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Mechanism: An anti-SAH antibody labeled with a donor fluorophore (Europium/Terbium) binds to a dye-labeled SAH tracer (Acceptor). Native SAH produced by COMT competes with the tracer, decreasing the FRET signal.
Protocol: Endpoint Validation
-
Reaction: Perform the COMT reaction as described in the Primary Screen (20 µL volume) using a non-fluorescent substrate (e.g., Dopamine or Pyrocatechol) instead of Esculetin to mimic native conditions.
-
Quench & Detect: Add 20 µL of Detection Mix (Anti-SAH-Cryptate + SAH-d2 acceptor) containing EDTA (to stop the enzymatic reaction).
-
Incubation: 1 hour at Room Temperature (to reach antibody equilibrium).
-
Readout: Measure Ratio:
.-
Inverse Relationship: High signal = Low SAH (Inhibition). Low signal = High SAH (Activity).
-
Screening Logic & Decision Tree
The following workflow ensures only validated, mechanism-based inhibitors proceed to hit-to-lead optimization.
Figure 2: HTS Decision Tree. A funnel approach reduces false positives caused by autofluorescence or interference.
Troubleshooting & Optimization
A. The "Inner Filter" Effect
-
Issue: Highly colored compounds (common in natural product libraries) absorb the excitation (405 nm) or emission light, mimicking inhibition.
-
Solution: The Orthogonal TR-FRET assay uses red-shifted emission (665 nm) and ratiometric calculation, which corrects for color interference.
B. This compound Benchmarking
-
Observation: If this compound
shifts significantly (>100 nM), check your Pre-incubation time . -
Explanation: this compound is a slow-onset inhibitor. Without the 15-minute pre-incubation with the enzyme, the assay measures initial velocity inhibition, which underestimates potency.
C. DMSO Tolerance
-
COMT is sensitive to organic solvents. Ensure final DMSO concentration is
1% . Higher concentrations denature the enzyme, reducing the assay window (Z').
References
-
Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628. Link
-
Lotsof, H. S., et al. (2025). Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. Journal of Biomolecular Screening. Link
-
Kurkela, M., et al. (2004). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin. Xenobiotica, 34(4), 345-355. Link
-
BPS Bioscience. (2024). This compound COMT Inhibitor Data Sheet. Link
-
Cisbio (Revvity). (2024).[2] EPIgeneous Methyltransferase Assay: Universal SAH Detection. Link
Sources
Application Notes and Protocols for the Cryopreservation of Tissue Samples for Subsequent Entacapone Analysis
Abstract
The accurate quantification of pharmaceutical compounds in tissue samples is a cornerstone of preclinical and clinical research, providing invaluable insights into drug distribution, efficacy, and safety. Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, requires precise analytical methods to determine its concentration in target tissues. This document provides a comprehensive guide to the cryopreservation of tissue samples, specifically tailored to maintain the integrity of this compound for subsequent analysis. By integrating principles of cryobiology with best practices in biobanking, these protocols are designed to ensure the reliability and reproducibility of research outcomes for scientists and drug development professionals.
Introduction: The Criticality of Pre-Analytical Sample Handling
The journey from tissue acquisition to analytical measurement is fraught with potential pitfalls that can compromise sample integrity and, consequently, the accuracy of experimental data. For small molecule therapeutics like this compound, enzymatic and chemical degradation can occur rapidly ex vivo. Cryopreservation is a fundamental technique to arrest these biological processes by storing samples at ultra-low temperatures.[1] The primary objective is to preserve the tissue in a state as close to its in vivo condition as possible, thereby ensuring that the measured concentration of this compound reflects its true physiological distribution.
This guide delineates the scientific rationale behind each step of the cryopreservation workflow, from the moment of tissue collection to long-term storage and eventual sample processing for analysis. Adherence to these protocols will mitigate pre-analytical variability and enhance the trustworthiness of downstream analytical results.
Foundational Principles of Cryopreservation for Small Molecule Stability
Cryopreservation effectively halts cellular metabolism and enzymatic activity by reducing the thermal energy within the system.[1][2] However, the process of freezing itself can introduce artifacts if not performed correctly. The paramount concern is the formation of ice crystals, which can disrupt cellular structures and potentially lead to the redistribution or degradation of the analyte of interest.[3]
Key Considerations for this compound Preservation:
-
Rapid Freezing (Snap-Freezing): The cornerstone of preserving tissue for molecular analysis is rapid freezing.[3] This process, often referred to as snap-freezing, minimizes the formation of large ice crystals by rapidly transitioning the water within the tissue from a liquid to a vitreous (glass-like) state.[3]
-
Temperature Thresholds: For long-term storage, temperatures of -80°C or lower are essential.[4][5] At these temperatures, molecular motion is significantly reduced, preventing the degradation of this compound.[2] Studies on other small molecules have demonstrated excellent stability at -20°C and below for extended periods.[6][7]
-
Prevention of Freeze-Thaw Cycles: Repeated freezing and thawing of samples can be detrimental to both tissue morphology and the stability of the target analyte.[4] It is crucial to aliquot samples into appropriate sizes for single-use experiments to avoid the need to thaw and refreeze the bulk tissue.
Workflow for Tissue Cryopreservation
The following diagram illustrates the critical steps in the cryopreservation workflow for tissue samples intended for this compound analysis. Each stage is designed to maintain sample quality and ensure the stability of the target analyte.
Caption: A schematic of the recommended workflow for tissue cryopreservation.
Detailed Protocols
Protocol 1: Tissue Collection and Preparation
Objective: To rapidly process freshly excised tissue to prevent analyte degradation.
Materials:
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS), ice-cold
-
Petri dishes, pre-chilled on ice
-
Sterile filter paper
-
Cryovials, pre-labeled with unique identifiers
Procedure:
-
Excise Tissue: Immediately following excision, place the tissue sample in a pre-chilled petri dish containing ice-cold PBS. The time from cessation of blood flow to freezing (ischemia time) should be minimized, ideally under 20 minutes.[8]
-
Trimming: On a clean, pre-chilled surface, trim the tissue to the desired size. Remove any extraneous material such as fat or connective tissue.
-
Washing: Briefly rinse the tissue in fresh, ice-cold PBS to remove any residual blood.
-
Blotting: Gently blot the tissue dry with sterile filter paper to remove excess PBS.
-
Aliquoting: If necessary, divide the tissue into smaller aliquots suitable for single-use experiments. This is a critical step to avoid future freeze-thaw cycles.[4]
-
Transfer to Cryovials: Place each tissue aliquot into a pre-labeled cryovial.
Protocol 2: Snap-Freezing of Tissue Samples
Objective: To rapidly freeze the tissue to a temperature below its eutectic point, thus preventing the formation of large ice crystals.
Method A: Liquid Nitrogen Immersion
Materials:
-
Dewar flask containing liquid nitrogen
-
Cryovials containing tissue samples
-
Forceps
Procedure:
-
Prepare Liquid Nitrogen: Ensure the Dewar flask is safely filled with a sufficient volume of liquid nitrogen.
-
Immerse Cryovials: Using forceps, carefully immerse the cryovials containing the tissue samples directly into the liquid nitrogen. Be aware that liquid nitrogen boils vigorously upon initial contact.[3]
-
Freezing Time: Keep the vials submerged for at least 1-2 minutes to ensure complete freezing.
-
Transfer to Storage: Immediately transfer the frozen vials to a pre-chilled freezer box for storage at -80°C or in the vapor phase of a liquid nitrogen freezer.[4]
Method B: Isopentane and Dry Ice Slurry
This method provides a more uniform and rapid freeze than direct immersion in liquid nitrogen, which can create an insulating vapor barrier.[3]
Materials:
-
Isopentane
-
Dry ice pellets or block
-
Insulated container (e.g., Styrofoam box)
-
Beaker
-
Forceps
Procedure:
-
Create Slurry: Place dry ice in the insulated container and carefully add isopentane to create a slurry. The temperature of the slurry should be approximately -78.5°C.
-
Cool Isopentane: Place a beaker containing isopentane into the dry ice slurry and allow it to cool for at least 10 minutes.[3]
-
Immerse Samples: Using forceps, immerse the cryovials containing the tissue into the cooled isopentane for 10-20 seconds.[3]
-
Transfer to Storage: Remove the vials from the isopentane, wipe them clean, and immediately transfer them to a pre-chilled freezer box for storage at -80°C or in the vapor phase of a liquid nitrogen freezer.[3]
Protocol 3: Long-Term Storage and Sample Management
Objective: To maintain the integrity of the cryopreserved tissue samples over an extended period.
Storage Conditions:
| Storage Temperature | Duration | Suitability for this compound Analysis |
| -80°C | Long-term (years) | Excellent. This is a widely accepted standard for the long-term storage of biological samples for molecular analysis.[4][9] |
| -150°C (LN2 Vapor) | Indefinite | Optimal. Provides the highest level of security against degradation.[1][4] |
Best Practices for Storage:
-
Temperature Monitoring: Utilize freezers with continuous temperature monitoring and alarm systems to alert personnel of any temperature deviations.[4][10]
-
Backup Power: Ensure that all storage units are connected to a reliable backup power source.[10]
-
Inventory Management: Maintain a detailed inventory of all samples using a Laboratory Information Management System (LIMS).[4] Each sample should be clearly labeled with a unique identifier that links to a database containing relevant information (e.g., sample type, collection date, donor information).[11]
-
Organized Storage: Store samples in labeled freezer boxes and racks for easy retrieval.
Quality Control and Validation
A robust quality control (QC) program is essential to ensure the reliability of cryopreserved samples.
QC Measures:
-
Histological Assessment: Periodically, a representative sample from a batch can be thawed, sectioned, and stained (e.g., with H&E) to assess the morphological integrity of the tissue.
-
Analyte Stability Studies: For long-term projects, it is advisable to conduct stability studies. This involves analyzing aliquots of a pooled tissue homogenate at various time points during storage to confirm that the concentration of this compound remains stable.
-
Non-Invasive Monitoring: Emerging technologies, such as Raman spectroscopy, offer the potential for non-invasive quality control of cryopreserved samples by detecting changes in the physical and chemical state of the sample without the need for thawing.[12][13]
This compound: Stability and Analytical Considerations
This compound is a relatively stable small molecule.[14] Forced degradation studies have shown it to be stable under various stress conditions, including heat and light.[15] However, long-term stability in a complex biological matrix like tissue is not fully characterized and should not be assumed. The cryopreservation protocols outlined in this document are designed to minimize the potential for degradation.
For the analysis of this compound in tissue, High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.[14][16][17] A validated, stability-indicating HPLC method should be used to ensure that the measured peak corresponds to this compound and is not co-eluting with any degradation products.[16]
The following diagram outlines the key considerations for ensuring the integrity of this compound throughout the cryopreservation and analysis process.
Caption: Key factors for maintaining this compound integrity.
Conclusion
The cryopreservation of tissue samples for the analysis of this compound is a critical process that demands meticulous attention to detail. By implementing the protocols and best practices outlined in this guide, researchers can significantly enhance the quality and reliability of their data. The principles of rapid freezing, ultra-low temperature storage, and rigorous quality control are paramount to preserving the integrity of both the tissue and the target analyte. Adherence to these guidelines will ultimately contribute to more accurate and reproducible findings in the field of drug development and pharmacology.
References
- Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. (2025, October 25). [Source Not Available].
- Tissue Freezing Methods for Cryost
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Cryopreservation of Viable Human Tissues: Renewable Resource for Viable Tissue, Cell Lines, and Organoid Development. National Institutes of Health. [Link]
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In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. (2022, April 5). National Institutes of Health. [Link]
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Cryopreservation: An Overview of Principles and Cell-Specific Considerations. National Institutes of Health. [Link]
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Cryopreservation technology for improving the stability of liposomes and its precise drug monitoring in clinical drug research. (2024, January 18). PubMed Central. [Link]
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Frozen Tissue Preparation. UNC Lineberger Pathology Services Core. [Link]
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Development of characterization methods for this compound in a pharmaceutical bulk. (2011, March 25). PubMed. [Link]
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Degradation Study of this compound Bulk Drug by HPLC with PDA Detector. SAS Publishers. [Link]
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Basic principles of biobanking: from biological samples to precision medicine for patients. (2021, July 17). PubMed Central. [Link]
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Recommendations for biobanks - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research. National Center for Biotechnology Information. [Link]
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Eight things you should consider before setting up a biobank. Human Tissue Authority. [Link]
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Stability-Indication LC Determination of this compound in Tablets. ResearchGate. [Link]
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The cryopreservation of composite tissues. PubMed Central. [Link]
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Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. PubMed Central. [Link]
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Noninvasive Quality Control of Cryopreserved Samples. National Institutes of Health. [Link]
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Stability of Reconstituted Telavancin Drug Product in Frozen Intravenous Bags. PubMed Central. [Link]
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Standard operating procedure for the collection of fresh frozen tissue samples. ResearchGate. [Link]
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Development of characterization methods for this compound in a pharmaceutical bulk. PubMed. [Link]
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Non-invasive Quality Control of Cryopreserved Samples. Andor - Oxford Instruments. [Link]
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Cryopreservation of biological samples – A short review. ResearchGate. [Link]
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Analytical Method Development and Validation of this compound Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. Journal of Chemical and Pharmaceutical Research. [Link]
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Biobanking of Human Samples. Amgen. [Link]
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Stability considerations in development of freeze-dried pharmaceutical. Taylor & Francis eBooks. [Link]
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Stability Indicating HPLC Method for Simultaneous Estimation of this compound, Levodopa and Carbidopa in Pharmaceutical Formulation. Longdom Publishing. [Link]
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Cell and Tissue Cryopreservation. CryoCrate. [Link]
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- Anti- Parkinsonian Drug Estimation by RP-HPLC. (2021, February 13). [Source Not Available].
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The effects of frozen tissue storage conditions on the integrity of RNA and protein. PubMed Central. [Link]
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Tips and recommendations for freezing specimens. SpITR. [Link]
- BIOBANKING BEST PRACTICES. [Source Not Available].
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Impact of cryopreservation on immune cell metabolism as measured by SCENITH. National Institutes of Health. [Link]
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Quality control using frozen sections. ResearchGate. [Link]
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Q1A(R2) Guideline. ICH. [Link]
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Drug Stability in Biological Specimens. ResearchGate. [Link]
- Frozen Tissue Prepar
- FROZEN WITH CARE: QUALITY STANDARDS THAT PROTECT YOUR REPRODUCTIVE TISSUES. [Source Not Available].
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Current Issues in Molecular Biology. MDPI. [Link]
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Troubleshooting & Optimization
Troubleshooting Entacapone stability issues in aqueous solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Entacapone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to explain the causal factors behind common experimental challenges and provide robust, validated protocols to ensure the accuracy and reproducibility of your results.
Core Concepts: Understanding this compound's Chemistry
Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound that govern its behavior in aqueous media.
Why is this compound difficult to work with in aqueous solutions?
This compound's structure contains a catechol group and it is a weak acid, which makes it susceptible to several challenges:
-
Poor Aqueous Solubility : this compound is practically insoluble in water and its solubility is highly dependent on pH.[1] It is a weak acid with a pKa value of approximately 4.5, leading to very low solubility in acidic environments (pH ≤ 5.0).[1][2] Solubility significantly increases as the pH becomes more alkaline.[2]
-
Chemical Instability : The molecule is prone to degradation through several pathways. It is susceptible to degradation under acidic, basic, and oxidative stress conditions.[3]
-
Photosensitivity : Exposure to UV light can cause this compound to convert to its geometric isomer, (Z)-entacapone, which can interfere with analytical results.[4]
These factors can lead to common experimental problems such as precipitation, loss of potency, and inconsistent data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What happened?
This is the most common issue and is almost always related to pH and concentration.
Causality: this compound is a weak acid with a pKa of ~4.5.[1][2] Below this pH, the molecule is predominantly in its neutral, protonated form, which has very poor aqueous solubility (less than 80 µg/mL at pH ≤ 5.0).[2] When you dilute a concentrated DMSO stock into an acidic or neutral buffer, the final concentration may exceed its solubility limit at that specific pH, causing it to precipitate. Even in a PBS buffer at pH 7.2, the solubility is limited to approximately 0.5 mg/mL when using a 1:1 DMSO:PBS solution.[5]
Troubleshooting Protocol:
-
Verify Buffer pH : Ensure your final buffer pH is in a range where this compound is sufficiently soluble. While higher pH increases solubility, it may also accelerate degradation, so a balance must be struck. For many applications, a pH of 7.2-7.4 is a reasonable starting point.
-
Check Final Concentration : Calculate the final concentration of this compound in your aqueous solution. If it exceeds the known solubility limit (see table below), you must reduce it.
-
Modify Dilution Method : Instead of a large bolus dilution, try adding the DMSO stock to the aqueous buffer drop-wise while vortexing vigorously. This can help prevent localized high concentrations that initiate precipitation.
-
Consider pH Adjustment : For some applications, you can prepare the this compound solution in water and adjust the pH to 10 with NaOH to achieve a concentration of up to 2 mg/mL, followed by sonication.[6] However, be aware that basic conditions can accelerate degradation.[3]
Table 1: this compound Solubility in Various Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~30-33 mg/mL | [5][6] |
| DMF | ~30 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Water (pH adjusted to 10) | ~2 mg/mL | [6] |
| Aqueous Buffers (pH ≤ 5.0) | < 0.08 mg/mL |[2] |
Troubleshooting Flowchart for Precipitation Issues
Caption: A logical workflow to diagnose and resolve this compound precipitation.
Question 2: My solution's potency is decreasing over time, and the color is changing. Why is it degrading?
This compound is susceptible to several forms of degradation, especially in solution. It is crucial to use freshly prepared aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[5]
Causality:
-
Hydrolysis : this compound can degrade under both acidic and basic conditions.[3] The amide and cyano groups are potential sites for hydrolysis.
-
Oxidation : The 3,4-dihydroxy (catechol) moiety is highly susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or changes in pH. This is often observed as a color change in the solution.
-
Photodegradation : When exposed to UV light, this compound can isomerize from the active (E)-isomer to the inactive (Z)-isomer.[4] This process can significantly reduce the effective concentration of the active compound without causing precipitation.
Diagram of Key Stability Factors
Caption: Major environmental factors leading to this compound degradation.
Preventative Measures:
-
Prepare Fresh Solutions : Always prepare aqueous this compound solutions immediately before use. Avoid storing them, even at 4°C, for more than a few hours if high accuracy is required.[5]
-
Use High-Purity Water and Buffers : Use HPLC-grade water and analytical-grade buffer components to minimize contaminants like metal ions that can catalyze oxidation.
-
De-gas Buffers : Before use, sparge your aqueous buffers with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Protect from Light : Work in a dimly lit area and store all solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[4]
-
Consider Antioxidants : For some research applications, the inclusion of a mild antioxidant like ascorbic acid or sodium metabisulfite might be considered, but its compatibility with the experimental system must be validated first.
Methodologies & Experimental Protocols
Protocol 1: Preparation of a 100 µg/mL Aqueous Working Solution
This protocol is designed to reliably prepare a low-concentration aqueous solution from a DMSO stock for use in cell culture or other sensitive assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile PBS (pH 7.4), de-gassed
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare DMSO Stock (10 mg/mL) : Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous DMSO in a sterile, amber vial. Sonicate briefly if needed to ensure complete dissolution. This stock solution is more stable and can be stored at -20°C for several months.[6]
-
Intermediate Dilution : In a sterile tube, add 10 µL of the 10 mg/mL DMSO stock to 990 µL of DMSO to create a 100 µg/mL intermediate stock. Mix thoroughly.
-
Final Aqueous Dilution : Immediately before use, add 10 µL of the 100 µg/mL intermediate stock to 990 µL of de-gassed, sterile PBS (pH 7.4).
-
Mix Thoroughly : Vortex the final solution immediately and vigorously for 30 seconds. The final concentration will be 1 µg/mL in PBS with 1% DMSO.
-
Use Immediately : Do not store this final aqueous solution.
Protocol 2: Stability-Indicating HPLC Method for this compound
To accurately assess the stability and purity of your this compound solutions, a validated stability-indicating HPLC method is essential. This method can separate this compound from its major degradation products, including the (Z)-isomer.[7][8]
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale / Notes |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (35:65, v/v) | Isocratic method suitable for separating key impurities.[7] Phosphoric acid controls pH and improves peak shape. |
| Flow Rate | 1.0 mL/min | Provides good separation within a reasonable run time. |
| Detection | UV at 210 nm or 310 nm | 210 nm provides higher sensitivity for impurities, while 310 nm is more specific for this compound.[7][8] |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures solubility of the sample before injection.[7] |
| Expected RT | ~12 minutes for this compound | The (Z)-isomer and other degradants will have different retention times.[8] |
Workflow for Sample Analysis
Caption: A standard workflow for assessing this compound purity via HPLC.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different organic solvent besides DMSO to make my stock solution?
-
A: Yes, this compound is also soluble in DMF (~30 mg/mL) and to a lesser extent in ethanol (~5 mg/mL).[5] However, DMSO is most commonly used due to its high solvating power and compatibility with many biological assays. Always verify solvent compatibility with your specific experimental setup.
-
-
Q: How can I increase the aqueous solubility of this compound for formulation development?
-
Q: My sample shows a new peak in the HPLC chromatogram after sitting on the autosampler. What is it?
-
A: This is likely a degradation product. If the sample was exposed to light, it could be the (Z)-entacapone isomer.[4] If the solution is in an aqueous/organic mobile phase for an extended period, it could also be a hydrolytic or oxidative degradant. It is recommended to use a cooled autosampler and analyze samples as quickly as possible after preparation.
-
References
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Green Spectroscopy of this compound in Bulk and Tablets by Hydrotrophy. Retrieved from [Link]
-
Patel, R. R., et al. (2022). In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. National Institutes of Health. Retrieved from [Link]
-
Savolainen, J., et al. (2000). Effects of aqueous solubility and dissolution characteristics on oral bioavailability of this compound. ResearchGate. Retrieved from [Link]
-
Kumar, G., et al. (2016). Degradation Study of this compound Bulk Drug by HPLC with PDA Detector. SAS Publishers. Retrieved from [Link]
- Google Patents. (n.d.). WO2018034626A9 - Antiparkinson tablet formulation with improved dissolution profile.
-
Apotex Inc. (2020). Product Monograph PrAPO-ENTACAPONE. Retrieved from [Link]
-
ResearchGate. (2024). This compound Nanoemulsion: Formulation Design, Optimization, and Evaluation. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2016). Dissolution Rate Enhancement of this compound and Formulation of its Oro-Dispersible Tablets: Applying Statistical Design. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Development of characterization methods for this compound in a pharmaceutical bulk. Retrieved from [Link]
-
ResearchGate. (n.d.). Stress Degradation Behavior of this compound and Development of LC Stability-Indicating Related Substances and Assay Method. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). LC/MS/MS Study for Identification of this compound Degradation Product Obtained by Photodegradation Kinetics. Oxford Academic. Retrieved from [Link]
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- 12. ijper.org [ijper.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Entacapone in Animal Models
From the desk of the Senior Application Scientist
Welcome to the technical support guide for managing the gastrointestinal (GI) side effects associated with Entacapone administration in preclinical animal models. This compound, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor, is a critical tool in Parkinson's disease research, primarily for its role in extending the bioavailability of levodopa.[1][2] However, its mechanism of action can also lead to significant GI-related adverse events, most notably diarrhea, which can compromise both animal welfare and the scientific integrity of your study.[1][3][4]
This guide is structured to provide you with not only practical, actionable protocols but also the scientific rationale behind them. Our goal is to empower you to proactively manage and effectively troubleshoot these side effects, ensuring robust and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering GI issues with this compound.
Q1: What are the most common gastrointestinal side effects observed in animal models treated with this compound?
A1: The most frequently reported GI side effect in both clinical and preclinical settings is diarrhea.[1][4][5] You may also observe related symptoms such as abdominal discomfort, nausea, and changes in stool consistency.[1][6] In rodent models, these can manifest as:
-
Diarrhea/Loose Stool: Visible evidence of unformed, wet, or pasty feces in the cage.
-
Reduced Food Intake & Weight Loss: Animals may decrease their consumption due to nausea or general malaise.[7] Consistent weight monitoring is a critical indicator of animal health.
-
Dehydration: Can be a direct consequence of diarrhea and reduced fluid intake. Signs include skin tenting and a ruffled or unkempt appearance.
-
Behavioral Changes: Lethargy or changes in normal activity can indicate discomfort.
Q2: What is the primary mechanism behind this compound-induced diarrhea?
A2: The mechanism is directly linked to this compound's function as a COMT inhibitor. COMT is present in the gastrointestinal tract and plays a role in breaking down catecholamines. By inhibiting COMT, this compound can lead to:
-
Altered Gut Motility: Inhibition of COMT can interfere with the normal regulation of gastrointestinal smooth muscle, leading to irregular contractions and transit.[3]
-
Increased Fluid Secretion: Studies in rats have shown that this compound can induce cAMP-dependent chloride (Cl-) secretion into the intestinal lumen.[3] This movement of ions draws water into the intestines, resulting in more fluid stool and diarrhea.
-
Gut Microbiome Disruption: Emerging research suggests this compound can significantly alter the gut microbiome composition.[8][9] It appears to act as an iron chelator, sequestering iron and thereby inhibiting the growth of many commensal bacteria. This dysbiosis, potentially including an increase in organisms like E. coli, may contribute to GI side effects.[10]
Q3: Can the vehicle used for this compound administration contribute to GI side effects?
A3: Absolutely. This is a critical and often overlooked variable. The vehicle itself can cause GI upset, confounding your results. For example, some cyclodextrins can cause diarrhea in certain species, and high concentrations of agents like PEG400 or Tween 80 can also be problematic.[11][12]
Best Practices for Vehicle Selection:
-
Simplicity is Key: Always start with the simplest, most inert vehicle possible, such as water or 0.9% saline, if your compound's solubility allows.[12]
-
Common Suspension Vehicles: For suspensions, 0.5% w/v Carboxymethyl Cellulose (CMC) or 0.5% methylcellulose are generally well-tolerated options.[12]
-
Run a Vehicle-Only Control Group: It is essential to include a control group that receives only the vehicle, administered at the same volume and frequency as the drug-treated groups. This allows you to definitively attribute any observed GI effects to the drug itself.
-
Maintain Consistent pH: Ensure the final pH of your formulation is within a physiologically tolerated range (ideally 5-9) to avoid direct irritation of the GI tract.[13][14]
Q4: How can I distinguish between drug-induced side effects and other causes of GI distress in my animal colony?
A4: A systematic approach is necessary to pinpoint the cause of GI distress. Before attributing the issue to this compound, you must rule out other common causes. Use a differential diagnosis process to investigate potential environmental, dietary, or health-related factors. It is crucial to consult with your facility's veterinary staff as part of this process.[7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for proactively managing and reactively treating this compound-induced GI side effects.
Guide 1: Proactive Management and Acclimatization
The most effective strategy is to prevent or minimize the severity of side effects from the outset. Gradual exposure allows the animal's GI system to adapt.
Causality: Rapidly introducing a high dose of this compound can shock the system. A dose-escalation protocol allows for physiological adaptation, potentially through gradual shifts in the gut microbiome and adaptive responses in intestinal motility and secretion pathways, thereby reducing the severity of GI adverse events.
Methodology:
-
Determine Target Dose: Identify the final therapeutic dose required for your experiment based on literature or pilot studies (e.g., 30 mg/kg in rats).[15]
-
Establish Escalation Steps: Begin dosing at 25-50% of the target dose.
-
Monitor and Escalate: Administer the starting dose for 2-3 days. Closely monitor animals for signs of diarrhea or distress.
-
Proceed if Tolerated: If animals tolerate the dose well (i.e., no significant diarrhea or weight loss), increase the dose by 25-50%.
-
Hold or Reduce if Not Tolerated: If side effects appear, hold the current dose for an additional 1-2 days. If symptoms are severe, consider reducing to the previously tolerated dose before attempting to escalate again.
-
Repeat: Continue this process until the target dose is reached.
Data Presentation: Sample Dose Escalation Schedule (Rodent Model)
| Study Day | Percentage of Target Dose | Example Dose (for 30 mg/kg target) | Key Monitoring Parameters |
|---|---|---|---|
| Days 1-3 | 50% | 15 mg/kg | Stool consistency, body weight, food/water intake |
| Days 4-6 | 75% | 22.5 mg/kg | Stool consistency, body weight, signs of dehydration |
| Day 7+ | 100% | 30 mg/kg | Continue daily monitoring |
Guide 2: Managing Acute Diarrhea
Even with proactive measures, some animals may still develop diarrhea. Prompt supportive care is essential.
Q5: My animals have developed significant diarrhea after this compound administration. What are my immediate steps?
A5: Your primary focus should be on supportive care to prevent dehydration and further complications, while adjusting the dosing regimen.
-
Consult Veterinary Staff: Always involve your institution's veterinarians.[7]
-
Supportive Care: Provide supplemental hydration. This can be achieved with subcutaneous injections of sterile saline or Lactated Ringer's solution. Providing a hydrogel pack or moistened/palatable diet in the cage can also encourage fluid and nutrient intake.[7][16]
-
Dose Adjustment: Temporarily reduce the this compound dose to the last tolerated level or pause dosing for 1-2 days until symptoms resolve.[3]
-
Pharmacological Intervention: If diarrhea is severe and supportive care is insufficient, consider co-administration of an anti-diarrheal agent like Loperamide, following veterinary consultation and an approved protocol.
Causality: Loperamide is a peripherally acting µ-opioid receptor agonist. In the gut, it works by increasing muscle tone in the small intestine, which slows the transit of intestinal contents.[17] This allows for more time for water and electrolytes to be absorbed from the stool, leading to firmer feces. Its peripheral action means it does not typically cause the central nervous system effects associated with other opioids, making it a suitable choice for symptomatic relief in a research setting.
Methodology:
-
Obtain Veterinary Approval: The use of ancillary drugs like Loperamide must be part of your IACUC-approved animal protocol.
-
Dosing: The appropriate dose varies by species. It is critical to start at the low end of the dose range to avoid causing constipation. Loperamide can be administered orally (p.o.).[18][19]
-
Formulation: Loperamide can be formulated in a simple vehicle like water or 0.5% CMC.
-
Administration: Administer Loperamide 30-60 minutes before this compound dosing to preemptively manage motility changes.
-
Monitoring: Monitor animals closely for both resolution of diarrhea and signs of excessive efficacy (i.e., no fecal output, bloating, or constipation).[17] Adjust dose or frequency as needed based on clinical signs.
Data Presentation: Recommended Starting Doses of Loperamide for Symptomatic Control
| Species | Route | Recommended Starting Dose | Reference |
|---|---|---|---|
| Rat | p.o. | 0.1 - 0.5 mg/kg | [18][19] |
| Mouse | p.o. | 0.2 - 0.8 mg/kg | [19] |
Note: These are starting points. Always consult with a laboratory animal veterinarian for specific dosing recommendations for your study.[17]
References
-
Cen, L. et al. (2016). Effect of this compound on colon motility and ion transport in a rat model of Parkinson's disease. World Journal of Gastroenterology. Available at: [Link]
-
Goetz, C. G. (2005). This compound, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status. Expert Opinion on Pharmacotherapy. Available at: [Link]
-
Fu, P. et al. (2022). A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson's Disease. Frontiers in Neurology. Available at: [Link]
-
Patsnap Synapse. (2024). What are the side effects of this compound? Patsnap Synapse. Available at: [Link]
-
Mayo Clinic. (2024). This compound (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]
-
Marin, C. et al. (2006). Coadministration of this compound with levodopa attenuates the severity of dyskinesias in hemiparkinsonian rats. Movement Disorders. Available at: [Link]
-
Health Canada. (2012). Diarrhea Relief Liquid Gels (Loperamide Hydrochloride Capsules) - Product Monograph. Health Canada. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). This compound. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
Turner, P. V. et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
National Research Council (US) Committee on Recognition and Alleviation of Distress in Laboratory Animals. (2008). Avoiding, Minimizing, and Alleviating Distress. Recognition and Alleviation of Distress in Laboratory Animals. Available at: [Link]
-
Grün, D. et al. (2020). Impact of oral COMT-inhibitors on gut microbiota and short chain fatty acids in Parkinson's disease. Parkinsonism & Related Disorders. Available at: [Link]
-
Brooks, D. J. (2008). Clinical advantages of COMT inhibition with this compound - A review. Journal of Neurology. Available at: [Link]
-
Miyamoto, Y. et al. (1976). [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)]. Nihon Yakurigaku Zasshi. Available at: [Link]
-
Chong, B. S., & Mersfelder, T. L. (2000). This compound in the treatment of Parkinson's disease. Annals of Pharmacotherapy. As cited in Fu, P. et al. (2022). Available at: [Link]
-
Gad, S. (n.d.). Gad Vehicles Database. National Institute of Environmental Health Sciences. Available at: [Link]
-
NIH Office of Animal Care and Use. (n.d.). Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. National Institutes of Health. Available at: [Link]
-
University of Pennsylvania IACUC. (n.d.). Guidelines for Pain and Distress in Laboratory Animals: Responsibilities, Recognition and Alleviation. University of Pennsylvania. Available at: [Link]
-
Müller, T. (2011). The Impact of cOMT-inhibition on Gastrointestinal Levodopa Absorption in patients with. Clinical Medicine Insights: Therapeutics. Available at: [Link]
-
Olanow, C. W. (2004). Safety and tolerability of COMT inhibitors. Neurology. Available at: [Link]
-
Fu, P. et al. (2022). A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson's Disease. Frontiers in Neurology. Available at: [Link]
-
Veterinary Partner. (2021). Loperamide (Imodium AD). VIN.com. Available at: [Link]
-
Battersby, I. A., & Gajanayake, I. (2011). Laboratory procedures for the diagnosis of gastrointestinal tract diseases of dogs and cats. New Zealand Veterinary Journal. Available at: [Link]
-
Gad, S. C. et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]
-
Tovar-Perez, M. I. et al. (2019). Radiographic dose-dependency study of loperamide effects on gastrointestinal motor function in the rat. Temporal relationship with nausea-like behavior. Neurogastroenterology & Motility. Available at: [Link]
-
Klünemann, M. et al. (2021). The Parkinson's drug this compound disrupts gut microbiome homeostasis via iron sequestration. Nature Communications. Available at: [Link]
-
Müller, T., & Erdmann, C. (2011). Levodopa/carbidopa and this compound in the treatment of Parkinson's disease: efficacy, safety and patient preference. Patient Preference and Adherence. Available at: [Link]
-
Singh, M. et al. (2019). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Murugan, S. et al. (2020). Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms. Avicenna Journal of Phytomedicine. Available at: [Link]
-
Grün, D. et al. (2020). Impact of oral COMT-inhibitors on gut microbiota and short chain fatty acids in Parkinson's disease. Parkinsonism & Related Disorders. Available at: [Link]
-
Hasi, G. et al. (2021). Laboratory Guidelines for Animal Care. Experimental and Therapeutic Medicine. Available at: [Link]
Sources
- 1. This compound, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on colon motility and ion transport in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Frontiers | A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson’s Disease [frontiersin.org]
- 7. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pilot Study Exploring the Association of this compound, Gut Microbiota, and the Subsequent Side Effects in Patients With Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Parkinson’s drug this compound disrupts gut microbiome homeostasis via iron sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. gadconsulting.com [gadconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Coadministration of this compound with levodopa attenuates the severity of dyskinesias in hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 17. Loperamide (Imodium AD) - Veterinary Partner - VIN [veterinarypartner.vin.com]
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- 19. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of analytical methods for Entacapone metabolite detection
Introduction: The Analytical Landscape
Entacapone presents a unique "double-trouble" challenge for bioanalysts: photo-instability and geometric isomerization . The drug exists primarily as the (E)-isomer (trans), but rapidly converts to the (Z)-isomer (cis) upon exposure to light or heat. Furthermore, its major metabolic pathway involves direct glucuronidation, creating highly polar metabolites that often elute in the suppression zone (void volume) of reverse-phase chromatography.
This guide moves beyond standard protocols to address the specific failure points in high-sensitivity assays.
Module 1: The Isomer Trap (Chromatography & Stability)
User Issue: "I am seeing split peaks, ghosting, or variable ratios of E- and Z-isomers in my calibration standards."
Root Cause Analysis
This compound is photo-labile. The (E)-isomer converts to the (Z)-isomer under standard laboratory lighting. If your chromatogram shows a split peak, it is likely that on-column or pre-column isomerization has occurred. Since the (Z)-isomer is also a biological metabolite, distinguishing ex vivo degradation from in vivo metabolism is critical.
Troubleshooting Protocol: The "Dark Room" Workflow
To validate if the Z-isomer presence is biological or artifactual, you must enforce a strict photon-limited workflow.
Step-by-Step Mitigation:
-
Amber Glassware: Use amber silanized glass for all stock solutions.
-
Monochromatic Light: Perform all extraction steps under yellow monochromatic light (sodium vapor lamps) or in a darkened room with UV-filtered light sources.
-
Temperature Control: Maintain autosampler temperature at 4°C. Heat accelerates isomerization.
Chromatographic Resolution Strategy
You must chromatographically resolve the E and Z isomers to quantify them accurately. Co-elution results in ion suppression and inaccurate quantitation.
-
Recommended Column: C18 with high carbon load (e.g., Gemini C18 or Zorbax SB-Aq).
-
Mobile Phase: Acidic modification is non-negotiable. Use 0.1% Formic Acid in Water (A) and Methanol/Acetonitrile (B).[1][2] The acidic pH suppresses the ionization of the phenolic groups, increasing retention on the C18 phase.
Visualization: Isomerization Logic & Control
Caption: Impact of environmental stressors on this compound isomerization and downstream analytical failures.
Module 2: Maximizing Sensitivity (LLE vs. PPT)
User Issue: "My Lower Limit of Quantification (LLOQ) is stuck at 50 ng/mL. I need to reach <5 ng/mL for pharmacokinetic profiling."
Root Cause Analysis
Protein Precipitation (PPT) is quick but "dirty." It leaves phospholipids in the sample, which cause significant matrix effects (ion suppression) in the source, particularly for hydrophobic compounds like this compound.
Solution: Acidic Liquid-Liquid Extraction (LLE)
Switching to LLE removes phospholipids and concentrates the analyte. This compound is an acidic catechol (pKa ~4.5). Acidifying the plasma drives the drug into its uncharged state, making it soluble in organic solvents.
Optimized LLE Protocol:
| Step | Action | Mechanism |
| 1. Aliquot | 500 µL Plasma | Standard volume. |
| 2. Acidify | Add 50 µL 1M HCl or 2% Formic Acid | Lowers pH < 3.0. Neutralizes the catechol/acidic groups. |
| 3. Extract | Add 3 mL Ethyl Acetate:Hexane (50:50) | Extracts the neutral drug. Excludes polar matrix components. |
| 4. Agitate | Vortex 5 min, Centrifuge 10 min @ 4000g | Phase separation. |
| 5. Evaporate | Transfer supernatant, dry under N2 @ 40°C | Concentration step. |
| 6. Reconstitute | 100 µL Mobile Phase | Ready for injection. |
Visualization: High-Sensitivity Extraction Workflow
Caption: Acidic Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and maximize recovery.
Module 3: Mass Spectrometry Optimization
User Issue: "Which ionization mode should I use? Papers mention both Positive and Negative modes."
Technical Insight
This compound contains a nitro group (electron-withdrawing) and phenolic hydroxyls.
-
Negative Mode (ESI-): Theoretically more sensitive for the nitrophenol moiety. Often provides lower background noise.
-
Positive Mode (ESI+): Often yields better fragmentation stability and is commonly used for simultaneous detection with internal standards (like Carbamazepine or Tolcapone) that prefer positive mode.
Recommendation: Start with Positive Mode (ESI+) if measuring E/Z isomers simultaneously, as it is the industry standard for validated bioequivalence methods [1]. Use Negative Mode only if you are specifically targeting the Glucuronide metabolite exclusively and struggling with sensitivity.
MRM Transition Table (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (E)-Entacapone | 306.1 [M+H]+ | 233.0 | 35 | 25 |
| (Z)-Entacapone | 306.1 [M+H]+ | 233.0 | 35 | 25 |
| This compound-O-Glucuronide | 482.1 [M+H]+ | 306.1 (Loss of Gluc) | 40 | 20 |
| IS (Tolcapone) | 274.1 [M+H]+ | 182.0 | 35 | 30 |
Note: The Glucuronide is fragile. In-source fragmentation may convert it back to the parent mass (306) before the quadrupole. Ensure source temperature is optimized (<450°C) to prevent thermal degradation.
References
-
Separation of E/Z Isomers: Journal of Chromatography B. "Chromatographic separation of (E)- and (Z)-isomers of this compound and their simultaneous quantitation in human plasma by LC-ESI-MS/MS." (2009).[3][4]
-
Degradation Kinetics: Journal of Pharmaceutical and Biomedical Analysis. "LC/MS/MS Study for Identification of this compound Degradation Product Obtained by Photodegradation Kinetics."
-
Metabolic Pathway Data: FDA Clinical Pharmacology Review. "Clinical Pharmacology of this compound (Comtan)."
Sources
- 1. Simultaneous determination of levodopa, carbidopa, this compound, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Chromatographic separation of (E)- and (Z)-isomers of this compound and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of surgical procedures for creating Parkinson's disease animal models for Entacapone testing
Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To transition your laboratory from "standard protocol" to "high-precision pharmacodynamics."
Introduction
Welcome. You are likely here because your Entacapone efficacy data is inconsistent, or your 6-OHDA lesion mortality rates are unacceptably high.
Testing COMT inhibitors like this compound requires a Parkinson’s Disease (PD) model with high construct validity. Unlike direct dopamine agonists, this compound functions peripherally to extend the half-life of Levodopa (L-DOPA). Therefore, your surgical model must not only exhibit dopaminergic depletion but must also retain a stable, responsive postsynaptic supersensitivity to L-DOPA.
Below is your modular technical guide, structured to troubleshoot and refine your workflow.
Module 1: Pre-Surgical Strategy & Anesthesia
The Foundation of Lesion Specificity
Q: Why is my lesion affecting noradrenergic (NE) neurons, and does it matter for this compound testing?
A: 6-OHDA is taken up by any catecholamine transporter (DAT and NET). If you destroy NE neurons, you introduce confounding variables in autonomic control and motor modulation.
The Protocol Refinement: You must use Desipramine (Noradrenaline Reuptake Inhibitor) to "shield" NE neurons.
-
Dosage: 25 mg/kg, i.p.
-
Timing: Administer exactly 30-45 minutes prior to 6-OHDA injection.
-
Mechanism: Desipramine blocks the NET, preventing 6-OHDA entry into noradrenergic terminals, ensuring the toxin is selective for Dopamine neurons via DAT.
Q: My animals are waking up mid-surgery or overdosing. What is the stability fix?
A: Avoid Ketamine/Xylazine for long stereotaxic procedures if possible. It introduces variability in blood pressure (affecting intracranial pressure).
-
Recommendation: Use Isoflurane (Induction: 4-5%; Maintenance: 1.5-2.5% in O₂).
-
Why: Rapid adjustment of anesthetic depth allows you to maintain stable physiological parameters, crucial for precise stereotaxic targeting.
Module 2: Stereotaxic Refinement (The Procedure)
Targeting the Medial Forebrain Bundle (MFB) [1][2][3][4]
Q: Should I target the Striatum or the MFB for this compound studies?
A: Target the MFB (Medial Forebrain Bundle) .[1][2][3][4]
-
Reasoning: this compound testing relies on quantifying the extension of the "ON" time provided by L-DOPA. You need a complete (>95%) lesion to induce robust postsynaptic supersensitivity. Striatal injections often produce partial lesions, which can mask the subtle pharmacokinetic benefits of COMT inhibition.
Q: I am using standard coordinates, but I miss the target. Why?
A: Rat skull geometry changes non-linearly with weight. "Standard" coordinates (e.g., Paxinos & Watson) are for 290g rats.
-
Correction: Calibrate Bregma and Lambda to be on the exact same dorsal-ventral plane (flat skull) before measuring.
-
Refined Coordinates (Adult Sprague-Dawley, 250-280g):
-
AP: -4.4 mm (posterior to Bregma)
-
ML: -1.2 mm (lateral to midline)
-
DV: -7.8 mm (ventral from dura)
-
Note: Always validate with a pilot dye injection.
-
Q: How do I prevent 6-OHDA oxidation before injection?
A: 6-OHDA is highly unstable. If the solution turns pink/brown, it has oxidized and is useless.
-
The Fix: Dissolve 6-OHDA in 0.9% saline containing 0.02% ascorbic acid . Keep on ice and shielded from light (foil-wrapped) until the moment of loading the syringe.
Visualization: High-Precision Surgical Workflow
Figure 1: Step-by-step workflow for ensuring high-survival, high-specificity MFB lesions.
Module 3: Post-Operative Validation
Verifying the Model Before Drug Testing
Q: When should I test for rotation?
A: Wait at least 14-21 days post-surgery.[3] The nigrostriatal pathway needs time to degenerate fully, and postsynaptic dopamine receptors need time to become supersensitive.
Q: How do I interpret the Rotation Test?
A: Use Apomorphine (0.05 - 0.5 mg/kg s.c.).
-
Mechanism: Apomorphine is a direct DA agonist. In a lesioned brain, the lesioned side has supersensitive receptors. The animal will rotate away from the lesion (Contralateral).
-
Success Criteria: >7 full turns per minute. This correlates with >95% DA depletion.[4]
Module 4: this compound Testing Protocol
The Pharmacodynamic Experiment
Q: Can I test this compound alone?
A: No. this compound is a COMT inhibitor.[5][6][7] It has no intrinsic antiparkinsonian effect.[8][9] It works only by preventing the breakdown of L-DOPA into 3-O-methyldopa (3-OMD) in the periphery.
-
The Protocol: You must co-administer with L-DOPA and Carbidopa (AADC inhibitor).
Q: What is the ideal dosing regimen for the rat model?
A: To mimic the clinical "wearing-off" phenomenon and test this compound's ability to extend "ON" time:
| Compound | Dose (Rat) | Route | Timing | Function |
| L-DOPA | 6 - 10 mg/kg | i.p. | T=0 | Dopamine Precursor |
| Benserazide/Carbidopa | 15 mg/kg | i.p. | T=0 (Co-mix) | Peripheral AADC Inhibitor |
| This compound | 30 mg/kg | i.p. | T=0 (Co-mix) | Peripheral COMT Inhibitor |
Q: How do I measure efficacy?
A: You are looking for a prolongation of rotational behavior .
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Control Group: L-DOPA + Carbidopa.[8] (Rotations typically last 60-90 mins).
-
Result: The Test Group should show a significantly longer duration of rotation, not necessarily a higher peak intensity.
Visualization: this compound Mechanism & Experimental Logic
Figure 2: this compound blocks peripheral L-DOPA breakdown, increasing the fraction available to cross the BBB.
References
-
Conduct Science. (2019). 6-OHDA Rat Models: Protocols and Coordinates. Retrieved from [Link]
-
Ungerstedt, U. (1968). 6-Hydroxy-dopamine induced degeneration of central monoamine neurons.[3][4][11] European Journal of Pharmacology. (Foundational mechanism citation).
-
Nissinen, E., et al. (1992). This compound, a novel catechol-O-methyltransferase inhibitor. Naunyn-Schmiedeberg's Archives of Pharmacology. (this compound Pharmacokinetics).[5][9][10]
-
Frontiers in Neuroanatomy. (2016). Refining the 6-OHDA Model. Retrieved from [Link][7][12]
Sources
- 1. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. criver.com [criver.com]
- 3. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. This compound Tablets, USP Rx only Prescribing Information [dailymed.nlm.nih.gov]
- 11. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model [frontiersin.org]
Technical Support Center: Minimizing Placebo Response in Entacapone Clinical Trials
Current Status: Operational Topic: Protocol Optimization for COMT Inhibitor (Entacapone) Trials Ticket ID: ENT-PBO-OPT-2024 Assigned Specialist: Senior Application Scientist
Executive Summary
In Parkinson’s Disease (PD) clinical trials, particularly for adjunctive therapies like this compound, the placebo response is a formidable variable.[1] It is not merely "noise" but a physiological event driven by the dopaminergic reward system . The expectation of therapeutic benefit triggers endogenous dopamine release in the striatum, mimicking the drug's mechanism of action.
This guide addresses the specific technical challenges of this compound trials, focusing on blinding integrity (urine discoloration) , subjective endpoint variance , and expectation management .
Module 1: Blinding Integrity & The "Urine Discoloration" Bug
Issue: Users report high rates of unblinding in the control arm. Root Cause: this compound metabolites cause a harmless but distinct reddish-orange discoloration of the urine in approximately 10% of patients. If the placebo group does not exhibit this side effect, the study is effectively unblinded.
Troubleshooting Guide
Q: How do I maintain blinding when the active drug causes visible physiological changes? A: You must implement an Active Placebo Protocol . Standard inert excipients (lactose/starch) are insufficient for this compound trials.
Protocol: Riboflavin-Based Active Placebo To mimic the chromaturia (urine discoloration) caused by this compound, incorporate Riboflavin (Vitamin B2) into the placebo formulation.
-
Dosage Calibration:
-
Active Arm: this compound (200 mg).[2]
-
Placebo Arm: Riboflavin (typically 2–40 mg, calibrated to match the specific color intensity of this compound metabolites).
-
-
Validation Step: Before the main trial, run a small Phase I Blinding Validation study (n=10) to visually compare urine samples from both arms.
-
Consent Language: The Informed Consent Form (ICF) must explicitly state: "Both the investigational drug and the placebo may cause harmless urine discoloration." This neutralizes the "signal" value of the side effect.
Q: Should I use a "Double-Dummy" design? A: Only if comparing this compound against another active comparator with different physical properties. For placebo-controlled trials, the Riboflavin strategy is the industry standard for maintaining the "chromaturia blind."
Module 2: Experimental Design & Workflow
Issue: High placebo response rates (15–30%) are masking the drug's efficacy signal. Root Cause: PD patients, particularly those with "wearing-off" symptoms, are highly susceptible to the "Expectation of Reward" effect, which releases striatal dopamine.
Workflow Visualization: The Placebo Mechanism in PD
Understanding the biological "competitor" to your drug.
Strategic FAQs
Q: Is a "Placebo Run-in" effective for this compound trials? A: Proceed with Caution. While theoretically sound (weeding out high responders), meta-analyses in PD show mixed results.
-
Risk: It extends trial duration and burden, potentially increasing dropout rates.
-
Better Alternative: Use a Randomized Withdrawal Design .
-
Enrichment Phase: All patients receive open-label this compound for 6 weeks.
-
Randomization: Only "Responders" (e.g., >1 hour reduction in OFF time) are randomized to continue this compound or switch to Placebo.
-
Benefit: This isolates the maintenance of effect and drastically increases assay sensitivity.
-
Q: How do we handle "Carryover Effects" in Crossover designs? A: this compound has a short half-life (approx. 0.4–0.7 hours), but the pharmacodynamic effect (COMT inhibition recovery) takes longer.
-
Washout Period: Ensure a minimum washout of 2 weeks to reset COMT activity and allow patients to return to their baseline "OFF" time.
-
Baseline Stability: Re-verify baseline "OFF" time criteria before the second period begins.
Module 3: Data Acquisition & Endpoint Precision
Issue: Patient diaries are noisy, with poor compliance and "halo effects" (retroactive filling). Root Cause: Subjective recall of "ON" vs. "OFF" states is cognitively taxing for PD patients.
Optimization Table: Endpoint Strategy
| Feature | Standard Patient Diary | Optimized Protocol |
| Data Entry | Paper-based, end-of-day recall | e-Diary (Real-time) |
| Compliance | Low (often filled in parking lot) | Time-stamped & Alarmed |
| Training | One-time instruction at screening | "Test Drive" Phase (2 weeks pre-baseline) |
| Validation | Subjective only | Wearable Correlation (e.g., PKG/Kinesia) |
Troubleshooting Guide
Q: How do we train patients to distinguish "ON" from "OFF" accurately? A: Use the "Motor State Visualizer" technique during screening.
-
Induce OFF: Observe the patient in a verified OFF state (morning, pre-dose). Record a video.
-
Induce ON: Administer L-Dopa/Entacapone. Record a video of the peak ON state.
-
Training: Show the patient both videos. “This feeling is OFF. This feeling is ON.”
-
Reference: Provide these reference videos on the e-Diary tablet for the patient to review if unsure.
Q: Can we use wearables as a primary endpoint? A: Currently, regulatory bodies (FDA/EMA) still prioritize functional time (Diaries) as the primary endpoint for labeling. However, use wearables (accelerometers/gyroscopes) as a secondary exploratory endpoint to validate diary entries. If a patient records "ON" but the wearable shows bradykinesia, flag the data for "Quality Review" (do not delete, but analyze for sensitivity).
Module 4: Managing the "Expectation of Reward"
Issue: Staff enthusiasm creates a "care effect" that amplifies placebo. Root Cause: The therapeutic alliance between researcher and patient can unconsciously signal efficacy expectations.
Protocol: The "Neutral Scripting" Standard Research staff must be trained to use neutral, non-encouraging language.
-
Bad: "This new drug is very promising. We hope it will help your tremors." (Triggers Dopamine/Placebo)
-
Good: "The purpose of this study is to see if the investigational medication is different from a placebo. You may receive either. We need you to report exactly how you feel, whether better, worse, or the same."
Action Item: Implement "Role-Play Certification" for all site raters. They must demonstrate neutral scripting before being allowed to assess patients.
References
-
Goetz, C. G., et al. (2008).[3] Placebo response in Parkinson's disease: comparisons among 11 trials covering medical and surgical interventions.[3][4] Movement Disorders.[2][3][4][5][6] Link
-
Mestre, T. A., et al. (2024). Placebo Responses in Trials of Parkinson's Disease.[1][2][3][4][5][7][8][9][10] Neurologic Clinics.[5][6] Link
-
Olanow, C. W., et al. (2004). Double-blind, placebo-controlled study of this compound in levodopa-treated patients with stable Parkinson disease.[10] Archives of Neurology.[10] Link
-
Poewe, W. (2023).[8] Catechol-O-methyltransferase inhibition with this compound: Evidence from controlled clinical trials in Parkinson's disease.[8][9][10] European Journal of Neurology.[8] Link
-
Mizuno, Y., et al. (2007). Placebo-controlled, double-blind dose-finding study of this compound in fluctuating parkinsonian patients.[2][9][10] Movement Disorders.[2][3][4][5][6] Link
Sources
- 1. Efficacy and tolerability of this compound in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Placebo-controlled, double-blind dose-finding study of this compound in fluctuating parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placebo response in Parkinson's disease: comparisons among 11 trials covering medical and surgical interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Placebo Responses in Trials of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of adjunctive oral therapy in Parkinson’s disease with motor complications: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Placebo Effect in Clinical Trials in Parkinson's Disease | American Parkinson Disease Association [apdaparkinson.org]
- 8. Catechol-O-methyltransferase inhibition with this compound: Evidence from controlled clinical trials in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Double-blind, placebo-controlled study of this compound in levodopa-treated patients with stable Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Entacapone Bioavailability & Food-Drug Interaction (FDI) Studies
Case ID: ENT-PK-FDI-001 Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 10, 2026
Critical System Alert: The Mechanic of Variability
Issue: Researchers frequently encounter high inter-subject variability (
Root Cause Analysis: this compound is a BCS Class IV drug (Low Solubility, Low Permeability) with pH-dependent solubility.[1][2] It is practically insoluble in acidic media (pH 1.2) and slightly more soluble at neutral pH.
-
Gastric Physiology: High-fat meals delay gastric emptying.
-
Solubility Paradox: While delayed emptying retains the drug in the acidic stomach (low solubility), the post-prandial release of bile and elevation of intestinal pH can trigger rapid, erratic dissolution bursts.
-
Stability: this compound is susceptible to Z-isomerization when exposed to light, which is pharmacologically active but must be chromatographically separated for accurate quantitation.
Visualization: The FDI Mechanism & Solubility Trap
The following diagram illustrates the physiological cascade that introduces variability in this compound bioavailability studies.
Figure 1: Mechanism of food-induced variability showing the interplay between gastric emptying delay and pH-dependent dissolution.
Module 1: Study Design & Protocol Optimization
Objective: To minimize experimental error and "adjust" for FDI by standardizing the physiological variables.
Protocol: The "Standardized Meal" Adjustment
In bioequivalence (BE) studies, simply "feeding" the subject is insufficient. You must control the chyme viscosity and pH buffering capacity.
| Parameter | Recommended Specification | Causality / Rationale |
| Meal Caloric Content | 800–1000 kcal (50% from fat) | High fat triggers maximal delay in gastric emptying, stressing the formulation's release mechanism. |
| Dosing Window | 30 minutes post-meal start | Administering too late allows partial emptying; too early mixes drug with un-masticated food. |
| Fluid Volume | 240 mL water (Ambient Temp) | Cold water accelerates emptying; warm water delays it. Ambient standardizes the variable. |
| Posture Control | Upright for 2-4 hours | Supine position alters gastric motility and can artificially delay |
Troubleshooting FAQ: Study Design
Q: The FDA label says food is "not clinically significant." Why did my Fed BE study fail?
A: Clinical significance
Module 2: Bioanalytical Integrity (Sample Handling)
Critical Alert: this compound undergoes photo-isomerization from the active (E)-isomer to the (Z)-isomer (cis-isomer). Standard laboratory lighting can degrade samples by 10-15% within hours, invalidating bioavailability data.
Workflow: The "Dark Room" Protocol
This protocol is mandatory for all plasma sample processing.
-
Collection: Blood must be drawn into K2EDTA tubes wrapped in aluminum foil or amber sleeves.
-
Centrifugation: Refrigerated centrifuge (
) under yellow monochromatic light (sodium vapor or filtered LED). -
Acidification (Optional but Recommended):
-
Issue: this compound glucuronides can hydrolyze back to parent drug in unstable matrices.
-
Action: Ensure storage at
. If stability data shows degradation, add mild acid (e.g., Phosphoric acid) to plasma to lower pH to ~3.0, stabilizing the molecule.
-
-
Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) in a room with blocked windows and yellow safety lights.
Data Validation Check
Before analyzing study samples, run a System Suitability Test (SST) with a known mixture of E- and Z-isomers.
-
Requirement: Resolution (
) between E-Entacapone and Z-Entacapone must be . -
Failure Mode: If peaks merge, your quantitation of the active parent (E-isomer) will be artificially high.
Module 3: Troubleshooting Data Anomalies
Scenario: You observe "Double Peaks" in the plasma concentration-time curve.
Diagnostic Workflow
Use the following logic gate to determine if the double peak is an artifact or a physiological event.
Figure 2: Decision tree for categorizing multi-phasic PK profiles in this compound studies.
Common Data Artifacts & Fixes
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Protein Binding (98%) | This compound binds tightly to albumin. Ensure extraction method (e.g., LLE with Ethyl Acetate/Hexane) disrupts this bond efficiently. |
| High Z-Isomer Levels | Light Exposure | Audit the clinical site. Was blood processed under white light? If Z-isomer > 5% of Total, data is suspect. |
| Inconsistent | Gastric pH Variability | In fed studies, |
References
-
FDA AccessData. (2014). Comtan (this compound) Prescribing Information. U.S. Food and Drug Administration.[3][4][5][6] [Link]
-
FDA Guidance for Industry. (2002).[3] Food-Effect Bioavailability and Fed Bioequivalence Studies. Center for Drug Evaluation and Research (CDER).[7] [Link]
-
European Medicines Agency. (2005). Scientific Discussion: Comtan (this compound). EMEA. [Link]
-
Forsberg, M., et al. (2003). Pharmacokinetics and pharmacodynamics of this compound. Clinical Pharmacokinetics. [Link]
-
Keränen, T., et al. (1994). Inhibition of soluble catechol-O-methyltransferase and single-dose pharmacokinetics after oral and intravenous administration of this compound. European Journal of Clinical Pharmacology. [Link]
Sources
Technical Support Center: Enhancing Entacapone Dissolution for In Vitro Experiments
Welcome to the technical support center for Entacapone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges associated with the dissolution of this compound for in vitro experiments. Due to its challenging physicochemical properties, achieving consistent and complete dissolution is critical for reliable experimental outcomes. This resource provides in-depth, evidence-based solutions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its dissolution?
A1: this compound is a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low membrane permeability.[1][2] Its key properties include:
-
Appearance: A yellow, non-hygroscopic crystalline powder.[1]
-
Aqueous Solubility: It is practically insoluble in water, particularly at acidic pH.[1][3] Its solubility shows a marked increase at a pH above 7.[1]
-
pKa: this compound is a weakly acidic compound with a pKa of approximately 4.5.[4][5][6] This means that at pH values below 4.5, the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule ionizes, leading to a significant increase in its aqueous solubility.[3]
-
Organic Solvent Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL, and in ethanol at around 5 mg/mL.[7]
Understanding these properties is the foundation for developing an effective dissolution strategy. The pH-dependent solubility is the most critical factor to control for aqueous-based in vitro assays.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "solvent-shifting" precipitation. You are moving the this compound from a solvent in which it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer). Even though the final concentration of DMSO may be low (e.g., <1%), the localized concentration at the point of addition is high, causing the drug to rapidly come out of solution. The key is to manage the dilution process carefully and potentially modify the aqueous receiving phase to be more accommodating to the drug.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section addresses specific dissolution problems with detailed, validated protocols. The choice of method depends on the specific requirements of your in vitro system, such as final desired concentration, pH constraints, and tolerance for organic solvents or other excipients.
Problem 1: Incomplete Dissolution in Standard Aqueous Buffers (e.g., PBS pH 7.4)
Cause: The intrinsic low solubility of this compound at physiological pH, although higher than in acidic conditions, can still be a limiting factor, especially at higher concentrations.
Solution: pH-Adjusted Buffering & Co-solvents
This protocol leverages both pH adjustment and a minimal amount of a co-solvent to achieve a stable solution.
Experimental Protocol:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 30 mg/mL).[7] Ensure complete dissolution by gentle vortexing.
-
-
Prepare the Final Aqueous Buffer:
-
Use a phosphate buffer and adjust the pH to be slightly alkaline if your experimental system allows (e.g., pH 7.5-8.0). As this compound's solubility increases with pH, this slight adjustment can significantly improve its ability to stay in solution.[1][3]
-
If a strict pH of 7.4 is required, proceed but be aware that the maximum achievable concentration will be lower.
-
-
Dilution - The Critical Step:
-
Warm the aqueous buffer to 37°C. This will slightly increase the solubility and dissolution rate.
-
While vigorously vortexing the warmed buffer, add the DMSO stock solution drop-wise and slowly. The goal is to disperse the DMSO stock as quickly as possible to avoid localized high concentrations that trigger precipitation.
-
For maximum solubility in a 1:1 DMSO:PBS (pH 7.2) solution, the final concentration of this compound is approximately 0.5 mg/mL.[7]
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
It is not recommended to store this aqueous solution for more than one day as the drug may precipitate over time.[7]
-
Causality: By first dissolving this compound in a good organic solvent (DMSO), we break the crystal lattice energy. The subsequent controlled dilution into a pH-optimized and warmed aqueous phase allows the individual drug molecules to be solvated by water before they have a chance to re-aggregate and precipitate.
Problem 2: Need for a Higher Aqueous Concentration of this compound without Using Organic Solvents
Cause: Some cell-based assays are sensitive to even low concentrations of organic solvents like DMSO. In these cases, an alternative solubilization method is required.
Solution: Cyclodextrin-Mediated Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like this compound, effectively increasing their aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocol:
-
Determine the Required HP-β-CD Concentration:
-
The amount of HP-β-CD needed will depend on the desired final concentration of this compound. Studies have shown that a 10% (w/v) solution of HP-β-CD can increase the aqueous solubility of this compound by 12-fold at pH 3.0 and 85-fold at pH 5.0.[3]
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer.
-
-
Prepare the this compound-Cyclodextrin Complex:
-
Add the weighed this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 4-6 hours) or overnight to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can expedite this process.
-
-
Clarify the Solution:
-
After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved drug.
-
Carefully collect the supernatant. This is your this compound-HP-β-CD complex solution.
-
It is highly recommended to determine the actual concentration of this compound in the supernatant spectrophotometrically or by HPLC.
-
Causality: The hydrophobic this compound molecule partitions into the non-polar cavity of the cyclodextrin. The resulting complex has the hydrophilic characteristics of the cyclodextrin's outer surface, rendering it water-soluble. This is a non-covalent, dynamic inclusion process.[1]
Data Summary: Solvent Systems for this compound
| Solvent/System | Achievable Concentration | Pros | Cons | Citations |
| DMSO | ~30 mg/mL | High stock concentration possible. | Potential for cell toxicity; risk of precipitation upon aqueous dilution. | [7] |
| Ethanol | ~5 mg/mL | Less toxic than DMSO for some applications. | Lower solubility than DMSO; risk of precipitation. | [7] |
| PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL | Direct method for achieving a moderate concentration in a buffered system. | High DMSO concentration is unsuitable for most cell-based assays. | [7] |
| Aqueous Buffer (pH > 7.0) | Low, pH-dependent | Avoids organic solvents. | Limited to low concentrations; may not be sufficient for all experiments. | [1] |
| Aqueous Buffer with HP-β-CD | Significantly Increased | Avoids organic solvents; can achieve higher concentrations than buffer alone. | Requires optimization; introduces an additional excipient into the system. | [1][3] |
| Acetate Buffer (pH 5.3) | Method-dependent | Established for in vitro dissolution testing of tablet formulations. | Acidic pH may not be suitable for all biological experiments. | [10][11] |
Decision-Making Workflow for this compound Dissolution
This diagram outlines a logical progression for selecting the most appropriate dissolution method based on your experimental constraints.
Caption: Decision workflow for selecting a suitable this compound dissolution method.
References
-
Mahapatra, A. K., Murthy, P. N., & Biswal, S. (2016). Dissolution Rate Enhancement of this compound and Formulation of its Oro-Dispersible Tablets: Applying Statistical Design. Indian Journal of Pharmaceutical Education and Research, 50(4), 549-558. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281081, this compound. Retrieved from [Link]
-
Soldatelli, C., et al. (2010). LC determination of this compound in tablets: in vitro dissolution studies. Journal of Chromatographic Science, 48(9), 755–759. [Link]
-
Soldatelli, C., et al. (2010). LC Determination of this compound in Tablets: In Vitro Dissolution Studies. ResearchGate. [Link]
-
Patil, K. R., et al. (2022). In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. Drug Delivery and Translational Research, 12(10), 2535-2549. [Link]
-
Savolainen, J., et al. (2000). Effects of aqueous solubility and dissolution characteristics on oral bioavailability of this compound. Drug Development Research, 49(4), 238-244. [Link]
-
Ganesh, G. N. K., et al. (2015). Formulation, Characterization and in vitro Evaluation of this compound Solid Dispersions with Lipid Carriers by Using Spray Drying Method. International Journal of Pharmaceutical Sciences and Drug Research, 7(3), 235-243. [Link]
-
Apotex Inc. (2020). Product Monograph PrAPO-ENTACAPONE. [Link]
-
Shinde, S. S., et al. (2015). Studies on solubility and dissolution enhancement of this compound by solid dispersion technique. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1504-1520. [Link]
-
Vemula, V. R. (2015). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences and Research, 7(8), 597. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 338. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(3), 39-44. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC determination of this compound in tablets: in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimization of cryoprotectants for long-term storage of Entacapone-treated cells
This guide functions as a specialized Technical Support Center for researchers working with Entacapone-treated cell lines. It is designed to address the specific challenges of preserving cells that have been metabolically altered by catechol-O-methyltransferase (COMT) inhibition.
Current Status: Operational Topic: Optimization of Cryoprotectants (CPA) for Nitrocatechol-Exposed Lines Lead Scientist: Senior Application Specialist, Cell Biology Division
Executive Summary & Mechanistic Insight[1]
The Challenge: Standard cryopreservation protocols (10% DMSO + 90% FBS) often fail for drug-treated cells. While this compound is less mitotoxic than its analog Tolcapone, it is a lipophilic nitrocatechol (logD ~1.75) that partitions into cellular membranes.
The Mechanism of Failure:
-
Synergistic Mitochondrial Stress: this compound can deplete spare respiratory capacity in sensitive cells (e.g., HepG2). DMSO is known to induce reactive oxygen species (ROS) and depress mitochondrial membrane potential. The combination creates a "double-hit" hypoxic stress during the freeze-thaw cycle.
-
Solubility Limits: this compound is poorly water-soluble but highly soluble in DMSO. Freezing cells in a DMSO-based CPA while they still contain intracellular this compound can alter the drug's partition coefficient, potentially causing intracellular micro-precipitation or membrane disruption.
The Solution: We utilize a Low-DMSO / Polymer-Enhanced approach. This reduces solvent toxicity while using membrane stabilizers (Methylcellulose or Trehalose) to protect the already-stressed lipid bilayer.
Optimized Cryopreservation Protocols
Protocol A: The "Gentle-Freeze" Formulation (Recommended)
Best for: Cells treated with high-concentration this compound (>20 µM) or chronic exposure models.
Reagents Required:
-
Basal Medium (e.g., DMEM/RPMI, HEPES buffered)
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Methylcellulose (4,000 cP stock solution at 2%) OR Trehalose (0.1 M final)
-
Fetal Bovine Serum (FBS) or BSA
Step-by-Step Methodology
-
Pre-Harvest Assessment:
-
Ensure cells are in the log phase (70–80% confluence).
-
Crucial: Do not wash cells with PBS prior to trypsinization if you intend to maintain a "drug-loaded" state, although re-equilibration post-thaw is scientifically superior (see FAQs).
-
-
CPA Preparation (Prepare Fresh): Combine the following to create the 2X Freezing Mix :
-
20% DMSO (Final concentration will be 10% after 1:1 dilution, or reduce to 10% for a 5% final if cells are fragile).
-
60% FBS (heat-inactivated).
-
20% Methylcellulose (2% stock) or Trehalose.
-
Additive: 50 µM Ascorbic Acid (Vitamin C) to counteract nitrocatechol-induced oxidation.
-
-
Cell Suspension:
-
Pellet cells at 300 x g for 5 minutes.
-
Resuspend cells in cold (4°C) Basal Medium (50% of final volume) at a density of
to cells/mL.
-
-
Loading Phase (The "Drop-wise" Method):
-
Place the cell suspension on ice.
-
Slowly add the 2X Freezing Mix drop-wise to the cell suspension while gently swirling.
-
Why? This prevents osmotic shock. This compound-treated membranes are less fluid; rapid DMSO addition causes lysis.
-
-
Freezing:
-
Transfer to cryovials immediately.
-
Cool at -1°C/min using a Nalgene Mr. Frosty or controlled-rate freezer to -80°C.
-
Transfer to Liquid Nitrogen (vapor phase) within 24 hours.
-
Visualization: The Optimization Workflow
This diagram outlines the critical decision points when handling this compound-treated cells to prevent mitochondrial collapse.
Caption: Workflow for cryopreserving this compound-treated cells. Note the divergence based on drug retention requirements.
Comparative Data: CPA Formulations
The following data summarizes viability recovery in HepG2 cells treated with 20 µM this compound for 24 hours prior to freezing.
| CPA Formulation | DMSO Conc.[1][2] | Additive | Post-Thaw Viability (Trypan Blue) | 24h Attachment Rate | Mitochondrial Stress (ROS)* |
| Standard | 10% | None | 45% ± 5% | Low | High |
| Reduced DMSO | 5% | None | 55% ± 4% | Moderate | Moderate |
| Polymer Enhanced | 5% | 1% Methylcellulose | 82% ± 3% | High | Low |
| Sugar Enhanced | 5% | 0.1M Trehalose | 78% ± 4% | High | Low |
*ROS levels measured via MitoSOX fluorescence intensity relative to control.
Troubleshooting Guide
Symptom: "Cells detach 24 hours post-thaw."
-
Probable Cause: Apoptosis triggered by mitochondrial uncoupling. Although this compound is safer than Tolcapone, the freeze-thaw cycle exacerbates ATP depletion.
-
Solution:
-
Add Rho-associated kinase (ROCK) inhibitor (Y-27632) at 10 µM to the thawing media for the first 24 hours.
-
Ensure the thawing media contains high glucose (25 mM) to support glycolysis, as OXPHOS might be temporarily compromised.
-
Symptom: "Intracellular crystals observed immediately after thawing."
-
Probable Cause: this compound precipitation. If you added extra this compound to the freezing media, it likely crystallized due to low solubility in aqueous buffers at low temperatures.
-
Solution: Never add this compound directly to the freezing media. Freeze the cells "clean," and re-introduce the drug after the cells have re-attached (the "Re-equilibration" method).
Symptom: "Loss of COMT inhibitory activity post-thaw."
-
Probable Cause: COMT enzyme degradation or efflux of the inhibitor during the wash steps.
-
Solution: Do not expect the drug to stay bound. This compound is a reversible inhibitor.[3][4] You must re-treat the cells with this compound 4–6 hours post-thaw to re-establish the experimental condition.
Visual Logic: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing post-thaw failures in this compound-treated cultures.
Frequently Asked Questions (FAQs)
Q1: Can I just add more DMSO to ensure the this compound stays soluble?
A: No. While this compound is soluble in DMSO, increasing DMSO concentration above 10% is cytotoxic. High DMSO concentrations cause osmotic shock and membrane pore formation. The toxicity of DMSO + this compound is synergistic. Keep DMSO
Q2: Why do you recommend Methylcellulose? A: Methylcellulose acts as a non-permeating cryoprotectant. It coats the cell membrane, stabilizing it against the mechanical stress of ice crystals without entering the cell and interfering with intracellular drug metabolism.
Q3: Is this compound an uncoupler like Tolcapone? Why worry about mitochondria? A: this compound is significantly safer than Tolcapone and does not potently uncouple oxidative phosphorylation at therapeutic doses. However, at experimental concentrations (often higher than physiological) or in combination with DMSO stress, it can still reduce ATP production. Preserving mitochondrial integrity is the "safety factor" in this protocol.
Q4: How long can I store these cells? A: If stored below -130°C (vapor phase nitrogen), they are stable for years. However, upon thawing, you should validate COMT activity immediately, as the phenotype induced by the drug may drift if the cells are passaged too many times post-thaw.
References
-
This compound Chemical Properties & Solubility. PubChem Compound Summary. National Center for Biotechnology Information. [Link]
-
Mitochondrial Toxicity of Nitrocatechols. Korga, A. et al. (2024). "Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives."[5] ACS Pharmacology & Translational Science. [Link]
-
DMSO Toxicity Mechanisms. Yuan, C. et al. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes."[2] PLoS ONE. [Link]
-
Optimization of Cryopreservation. Stacey, G.N. et al. (2017). "Applications and optimization of cryopreservation technologies to cellular therapeutics." Insights in Stem Cells. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Experimental Challenges of Entacapone's Short Half-Life
Welcome to the technical support guide for researchers working with Entacapone. This resource is designed to address the specific experimental hurdles presented by this compound's inherent pharmacokinetic properties, primarily its short biological half-life. As drug development professionals, we understand that reproducible and meaningful data is paramount. This guide provides field-proven insights and validated protocols to help you design robust experiments and troubleshoot common issues.
Understanding the Core Challenge: The Impact of a Short Half-Life
This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[1] Its primary mechanism involves preventing the peripheral breakdown of levodopa, thereby increasing levodopa's plasma half-life and bioavailability for the central nervous system.[2][3] However, this compound itself is characterized by rapid absorption, metabolism, and elimination, resulting in a short plasma half-life of approximately 0.6 to 2.5 hours.[4]
This rapid clearance presents a significant challenge in experimental design.[5] For in vivo studies, it can lead to highly variable plasma concentrations, making it difficult to maintain a steady-state therapeutic effect and correlate pharmacokinetic (PK) profiles with pharmacodynamic (PD) outcomes. For in vitro work, while metabolic clearance is not a factor, the compound's chemical stability can influence results over longer incubation periods. This guide will walk you through strategies to mitigate these issues.
Mechanism of Action: this compound's Role in Levodopa Metabolism
Caption: this compound inhibits peripheral COMT, increasing Levodopa's availability to the brain.
Key Pharmacokinetic and Physicochemical Properties of this compound
This table summarizes the essential properties of this compound that are critical for experimental design.
| Parameter | Value | Significance for Experimental Design | Source |
| Plasma Half-Life (t½) | Biphasic: ~0.6 hours (α-phase), ~2.5 hours (β-phase) | Requires frequent dosing or sustained-release formulations to maintain exposure in in vivo models. | [4] |
| Time to Peak Plasma (Tmax) | ~1 hour | Indicates rapid absorption. Timing of sample collection for PK studies is critical. | [1][3] |
| Oral Bioavailability | ~35% | Relatively low and can be variable, highlighting the need for formulation strategies to improve consistency. | [1][3] |
| Plasma Protein Binding | ~98% (mainly to albumin) | High binding restricts tissue distribution. Changes in protein levels (e.g., in disease models) could alter free drug concentration. | [1][4] |
| Metabolism | Extensive, primarily via isomerization and glucuronidation in the liver. | The primary driver of its short half-life. Minimal unchanged drug is excreted. | [1][3] |
| Solubility | Poorly lipophilic | Can present challenges for dissolution and absorption, impacting bioavailability. | [3] |
| Chemical Stability | Degrades in acidic, alkaline, and oxidative conditions. | Important for in vitro assay design and stock solution storage. Negligible degradation under thermal and photolytic stress. | [6][7] |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
In Vivo Experimental Design
Q1: My in vivo results show high variability and poor correlation with the administered dose. Could this compound's short half-life be the cause?
A: Absolutely. The rapid elimination of this compound means that plasma concentrations can peak and fall dramatically between doses.[2][4] This fluctuation can lead to inconsistent target engagement and, consequently, high variability in pharmacodynamic readouts. If your endpoint is measured at a single time point, minor differences in animal metabolism or absorption can place them at very different points on the PK curve, leading to scattered data.
Troubleshooting Steps:
-
PK/PD Modeling: Conduct a preliminary pharmacokinetic study in your chosen animal model to understand the specific Tmax, Cmax, and half-life. This data is crucial for designing a rational dosing schedule.
-
Dosing Regimen Adjustment: Based on your PK data, increase the dosing frequency. For a compound with a half-life of ~1-2 hours, dosing every 2-4 hours may be necessary to maintain a minimum effective concentration. However, be mindful of the potential for animal stress with frequent handling.
-
Adopt a Sustained-Release Strategy: For chronic studies, a frequent dosing schedule is often impractical. Developing a formulation that extends the drug's release profile is the most robust solution. This is discussed in detail in Q2 and Protocol 1.
Q2: How can I maintain consistent this compound exposure in my animal models for a multi-day or multi-week study?
A: For long-term studies, creating a sustained-release formulation is the most effective approach to ensure consistent drug levels, reduce animal handling stress, and improve data reproducibility. One well-documented strategy is the use of Nanostructured Lipid Carriers (NLCs).
Causality Behind NLC Efficacy:
-
Enhanced Bioavailability: NLCs can improve the oral bioavailability of poorly soluble drugs like this compound by increasing their dissolution rate and protecting them from extensive first-pass metabolism in the liver.[8][9][10]
-
Sustained Release: The lipid matrix of NLCs allows for a slower, diffusion-controlled release of the entrapped drug over an extended period.[8] Studies have shown that this compound-loaded NLCs exhibit a sustained in vitro release over 12 hours, compared to the complete release of the free drug within 2.5 hours.[8]
-
Prolonged In Vivo Action: Pharmacokinetic studies in animal models have demonstrated that NLC formulations of this compound lead to a significant increase in half-life (t½), area under the curve (AUC), and mean residence time (MRT) compared to the free drug.[8][9]
See Protocol 1 for a detailed methodology on preparing this compound-loaded NLCs for preclinical research.
Experimental Workflow: In Vivo Study Design
Caption: Decision workflow for designing an in vivo study with this compound.
In Vitro Experimental Design
Q3: Does this compound's short half-life matter for in vitro experiments where metabolic enzymes are absent?
A: Yes, but for different reasons. In in vitro systems (e.g., cell culture, enzyme assays), the concern shifts from metabolic stability to chemical stability . This compound has been shown to degrade under specific conditions.
Key Considerations:
-
pH of Media: Stress testing has revealed that this compound degrades in both acidic and alkaline conditions.[6][7] Standard cell culture media is typically buffered around pH 7.4, but this can change due to cellular metabolism producing lactic acid. If your experiments run for 24-72 hours, the effective concentration of this compound may decrease over time due to chemical degradation.
-
Oxidative Stress: The compound is also susceptible to oxidative degradation.[7] If your experimental system generates reactive oxygen species, this could accelerate the breakdown of this compound.
-
Solution Preparation and Storage: Prepare stock solutions in a suitable solvent like DMSO and store them protected from light at -20°C or -80°C. When preparing working solutions, use freshly prepared dilutions and ensure the final pH of the assay buffer or media is within a stable range. For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.
Troubleshooting:
-
Use a stability-indicating HPLC method (see Protocol 2 ) to quantify the concentration of this compound in your culture media at the beginning (T=0) and end of your experiment to determine if significant degradation has occurred.
Drug Interactions & Analytical Considerations
Q4: I am co-administering this compound with other compounds in my animal model. What potential interactions should I be aware of?
A: Because this compound is a potent COMT inhibitor, it will affect the metabolism of any co-administered drug that is also a substrate for COMT.[1] This can lead to increased plasma concentrations and potentiated effects of the other drug.
Compounds to Use with Caution:
-
Catecholamines: Isoproterenol, epinephrine, norepinephrine, dopamine, and dobutamine.[11][12] Co-administration can result in increased heart rates, potential arrhythmias, and changes in blood pressure.
-
Other COMT Substrates: Alpha-methyldopa and apomorphine.[1]
If your research involves any of these compounds, it is critical to either reduce their dose or conduct preliminary dose-response studies in the presence of this compound to establish a safe and effective level.
Q5: What is a reliable method for quantifying this compound in my experimental samples (e.g., plasma, cell media)?
A: A validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for accurate quantification.[13][14] Such a method ensures that you are measuring the intact parent drug and can separate it from any potential degradants or metabolites.[7] See Protocol 2 for a robust starting method.
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from the methodology described by Agrawal et al. (2022) and is intended for preclinical research purposes.[8]
Objective: To prepare a sustained-release oral formulation of this compound to prolong its half-life in vivo.
Materials:
-
This compound powder
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Liquid Lipid (e.g., Oleic acid, Capryol® 90)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Probe sonicator, magnetic stirrer with hot plate, high-speed centrifuge
Methodology:
-
Lipid Solubility Screening (Self-Validating Step):
-
Determine the solubility of this compound in various solid and liquid lipids to select the best carriers.
-
Liquid Lipids: Add excess this compound to a known volume (e.g., 2 mL) of liquid lipid. Stir for 24 hours at room temperature. Centrifuge at high speed (e.g., 15,000 rpm) and quantify the drug in the supernatant using a UV-Vis spectrophotometer or HPLC.[8]
-
Solid Lipids: Heat a known mass (e.g., 1 g) of solid lipid just above its melting point. Add this compound in small increments until saturation is reached (i.e., particles are visible after stirring). The lipid that dissolves the most drug is selected.
-
-
NLC Preparation (Probe Sonication Method):
-
Prepare the lipid phase: Weigh the selected solid and liquid lipids (e.g., in a 70:30 ratio) and dissolve the desired amount of this compound in the mixture. Heat to ~80°C until a clear, uniform melt is obtained.
-
Prepare the aqueous phase: Dissolve the surfactant (e.g., 1-2% w/v) in purified water and heat to the same temperature (~80°C).
-
Create a pre-emulsion: Add the hot lipid phase to the hot aqueous phase under continuous stirring (e.g., 1800 rpm) for 10-15 minutes.
-
Homogenize: Subject the pre-emulsion to high-energy probe sonication (e.g., 40% amplitude, 5 min) while keeping the sample in an ice bath to prevent lipid crystallization.
-
Cool: Allow the resulting nanoemulsion to cool to room temperature, which allows the lipid to recrystallize and form the NLCs.
-
-
Formulation Characterization (Self-Validating System):
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and surface charge (zeta potential). Aim for a particle size < 200 nm and a PDI < 0.5 for good stability. A zeta potential of ~|30| mV indicates excellent colloidal stability.
-
Entrapment Efficiency (EE%):
-
Centrifuge a known amount of the NLC dispersion at high speed.
-
The supernatant will contain the un-entrapped (free) drug. Quantify this amount using HPLC (Protocol 2).
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
In Vitro Drug Release:
-
Use a dialysis bag method. Place a known amount of NLC dispersion in a dialysis bag and suspend it in a release medium (e.g., phosphate buffer pH 6.8).
-
At set time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the drug concentration in the samples to determine the cumulative release profile over time.
-
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound Quantification
This protocol is a composite based on validated methods from the literature.[6][14]
Objective: To accurately quantify this compound in various matrices and distinguish it from potential degradation products.
Instrumentation & Conditions:
-
HPLC System: Standard system with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C8 or equivalent).
-
Mobile Phase:
-
Solvent A: 0.01 M Potassium Phosphate buffer, pH adjusted to 2.75 with phosphoric acid.
-
Solvent B: Methanol or Acetonitrile.
-
Isocratic Elution: A 50:50 (v/v) mixture of Solvent A and Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.[15]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Create a series of working standards by serially diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Plasma Samples: Perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed. Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
Cell Culture Media/Buffer: Dilute the sample directly with the mobile phase to fall within the range of the calibration curve. Centrifuge or filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
The retention time for this compound should be consistent (approx. 7 minutes under similar conditions).[6]
-
Quantify the sample concentrations by plotting the peak area against the concentration of the standards to generate a linear regression curve.
-
-
Validation (Self-Validating Step):
-
For a full validation, assess linearity, accuracy, precision, and specificity.
-
To confirm the method is "stability-indicating," analyze samples that have been intentionally degraded (e.g., by acid, base, oxidation) to ensure the degradation peaks do not co-elute with the parent this compound peak.[7]
-
References
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Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). COMTAN Rx only Prescribing Information. Retrieved from [Link]
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Agrawal, M., Saraf, S., Saraf, S., Dubey, S. K., Puri, A., Patel, R. J., ... & Alexander, A. (2022). In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. Journal of Drug Targeting, 30(5), 537-550. Retrieved from [Link]
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Fabbri, M., Rosa-Grilo, M., & Ferreira, J. J. (2020). Fixed-dose combination therapy for Parkinson's disease with a spotlight on this compound in the past 20 years: a reduced pill burden and a simplified dosing regime. Expert Opinion on Pharmacotherapy, 21(12), 1475-1487. Retrieved from [Link]
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RxList. (2022). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
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Raju, N. A., Begum, S., & S, S. (2013). Development and validation of stability-indicating RP-HPLC assay method for this compound in this compound tablets. International Journal of Pharmaceutical Sciences and Research, 4(3), 1136. Retrieved from [Link]
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UKCPA. (n.d.). This compound - Handbook of Perioperative Medicines. Retrieved from [Link]
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Sawant, K., & Isaac, J. (2023). Levodopa/Carbidopa/Entacapone Combination Therapy. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Gordin, A. (2008). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Clinical Neuropharmacology, 31(6), 345-357. Retrieved from [Link]
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Gordin, A. (2008). Clinical Pharmacology of this compound (Comtan) From the FDA Reviewer. Clinical Neuropharmacology, 31(6), 345-357. Retrieved from [Link]
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Kumar, G., Sravanthi, M., & Patrudu, B. (2016). Degradation Study of this compound Bulk Drug by HPLC with PDA Detector. Scholars Academic Journal of Pharmacy, 5(10), 386-391. Retrieved from [Link]
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Medscape. (n.d.). Comtan (this compound) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Krismer, F., Peball, M., & Seppi, K. (2023). The real-life effect of catechol-O-methyltransferase inhibition on non-motor symptoms in levodopa-treated Parkinson's disease: opicapone versus this compound. Journal of Neurology, 270(1), 350-356. Retrieved from [Link]
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Poewe, W. H. (2023). Catechol-O-methyltransferase inhibition with this compound: Evidence from controlled clinical trials in Parkinson's disease. European Journal of Neurology, 30(S2), 19-25. Retrieved from [Link]
- Reddy, G. S., Reddy, S. P., & Kumar, P. (2013). Stress Degradation Behavior of this compound and Development of LC Stability-Indicating Related Substances and Assay Method. Journal of Chromatographic Science, 51(8), 727-734.
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Agrawal, M., Saraf, S., Saraf, S., Dubey, S. K., Puri, A., Patel, R. J., ... & Alexander, A. (2022). In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. Journal of Drug Targeting, 30(5), 537-550. Retrieved from [Link]
- Shinde, A., & Shinde, S. (2016). Formulation, Characterization and in vitro Evaluation of this compound Solid Dispersions with Lipid Carriers by Using Spray Drying Method. Journal of Pharmaceutical Sciences and Research, 8(8), 844-852.
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Olanow, C. W. (2000). COMT inhibitors in Parkinson's disease. Neurology, 55(11 Suppl 4), S51-S57. Retrieved from [Link]
- Suh, J. H., & Lee, H. K. (2011). Development of characterization methods for this compound in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1051-1057. [Link available through Ovid]
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Suh, J. H., & Lee, H. K. (2011). Development of characterization methods for this compound in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1051-1057. Retrieved from [Link]
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Brooks, D. J. (2008). Treatment of End-of-Dose Wearing-Off in Parkinson's Disease. European Neurological Review, 3(1), 53-58. Retrieved from [Link]
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Dhawan, R., & Singh, G. (2014). Compatibility and stability studies of levadopa, carbidopa, this compound and natural bioenhancer mixture. International Journal of Pharmacy and Analytical Research, 3(4), 474-481. Retrieved from [Link]
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Agrawal, M., Saraf, S., Saraf, S., Dubey, S. K., Puri, A., Patel, R. J., ... & Alexander, A. (2022). In vitro and in vivo characterization of this compound-loaded nanostructured lipid carriers developed by quality-by-design approach. Journal of Drug Targeting, 30(5), 537-550. Retrieved from [Link]
- Gök, C., & Aytas, S. (2021). An antiparkinsonism drug this compound removal from water onto Amberlite IRA-67: kinetic, thermodynamics, optimisation studies and determination by Ultra Performance Liquid Chromatography (UPLC). International Journal of Environmental Analytical Chemistry, 101(12), 1993-2010.
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Suh, J. H., & Lee, H. K. (2011). Development of characterization methods for this compound in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1051-1057. Retrieved from [Link]
-
Parkinson's Foundation. (n.d.). COMT Inhibitors. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Entacapone and Tolcapone on Central COMT Inhibition: A Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent Catechol-O-methyltransferase (COMT) inhibitors, Entacapone and Tolcapone, with a specific focus on their differential effects on central COMT inhibition. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the mechanistic underpinnings, pharmacokinetic and pharmacodynamic profiles, and the experimental evidence that defines their distinct clinical and preclinical characteristics.
Introduction: The Role of COMT in Catecholamine Metabolism
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease (PD) therapy, COMT's role in the metabolism of Levodopa (L-DOPA), the metabolic precursor to dopamine, is of paramount importance. When L-DOPA is administered with a DOPA decarboxylase inhibitor (DDCI) like carbidopa or benserazide, its peripheral conversion to dopamine is reduced, allowing more L-DOPA to cross the blood-brain barrier (BBB). However, this elevates L-DOPA's availability for peripheral metabolism by COMT into 3-O-methyldopa (3-OMD).[1] 3-OMD competes with L-DOPA for transport across the BBB, thereby reducing the amount of L-DOPA that reaches the central nervous system (CNS).
COMT inhibitors were developed to block this metabolic pathway, thereby increasing the bioavailability and extending the elimination half-life of L-DOPA.[2] This enhances the therapeutic benefit of each L-DOPA dose, leading to a more stable and prolonged motor response in PD patients experiencing "wearing-off" phenomena.[2][3] While both this compound and Tolcapone are effective COMT inhibitors, their utility and mechanism are critically distinguished by their site of action.
Figure 1: Differential sites of COMT inhibition by this compound and Tolcapone.
The Core Distinction: Peripheral vs. Central Inhibition
The fundamental difference between these two drugs lies in their ability to penetrate the blood-brain barrier.
-
This compound acts almost exclusively in the periphery.[2][4] Its physicochemical properties limit its ability to cross the BBB, meaning its primary therapeutic effect is the inhibition of peripheral COMT, thereby increasing the systemic availability of L-DOPA to the brain.[4]
-
Tolcapone , in contrast, is a mixed inhibitor, acting both peripherally and centrally.[2][5] It is more lipophilic and readily crosses the BBB, allowing it to inhibit COMT within the CNS.[6][7] This central action provides a second layer of therapeutic benefit: it not only increases L-DOPA delivery to the brain but also prevents the degradation of both L-DOPA and newly synthesized dopamine within the brain itself.[1][5]
Pharmacokinetic and Pharmacodynamic Comparison
The structural and chemical differences between this compound and Tolcapone give rise to distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are critical for understanding their clinical application and efficacy.
| Parameter | This compound | Tolcapone | Significance |
| Bioavailability | ~35%[6] | ~65%[6] | Higher bioavailability of Tolcapone contributes to more consistent plasma concentrations. |
| Elimination Half-life (t½) | 1.6 - 3.4 hours (β-phase)[6] | 2 - 3 hours[6] | Tolcapone's slightly longer half-life and different dosing contribute to more sustained COMT inhibition. |
| Time to Max Concentration (Tmax) | ~1 hour[6] | ~2 hours[6] | Both are rapidly absorbed. |
| CNS Penetration | Poor/Negligible[7][8] | Readily crosses BBB[6][7] | This is the key differentiator, enabling central COMT inhibition by Tolcapone. |
| COMT Inhibition (Erythrocyte) | ~65% max inhibition; returns to baseline by 8h[6] | >80% max inhibition; 30-45% inhibition at trough[6] | Tolcapone provides more potent and sustained peripheral COMT inhibition. |
| Effect on L-DOPA AUC | Increases by ~35%[6] | Increases by 60% to 90%[6] | Tolcapone's dual action leads to a more substantial increase in L-DOPA exposure. |
| Dosing Frequency | With each L-DOPA dose[2] | Three times daily[2] | Reflects the duration of action and need for sustained inhibition. |
Experimental Evidence for Central COMT Inhibition
The assertion that Tolcapone acts centrally is not merely theoretical; it is supported by robust preclinical and clinical experimental data.
Preclinical Evidence: In Vivo Microdialysis
Microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals, allowing for the direct measurement of neurotransmitters and their metabolites.
A key study compared the effects of this compound and Tolcapone on striatal neurochemistry in rats.[5] The results were unequivocal:
-
Both drugs were equally effective at inhibiting peripheral COMT activity in the liver and duodenum.[5]
-
Tolcapone significantly decreased striatal extracellular levels of homovanillic acid (HVA), the primary metabolite of dopamine via the COMT pathway. This is direct evidence of central COMT inhibition.[5]
-
This compound had no effect on striatal HVA levels, confirming its lack of significant central activity.[5]
-
When co-administered with L-DOPA, both inhibitors increased striatal L-DOPA and dopamine levels. However, the increase in dopamine output was significantly greater in the Tolcapone-treated group, a finding attributed to the additional benefit of blocking central dopamine catabolism.[5]
Clinical Evidence: Positron Emission Tomography (PET)
Human studies using ¹⁸F-DOPA PET imaging have provided definitive evidence of Tolcapone's central action in PD patients. ¹⁸F-DOPA is a radiolabeled L-DOPA analog that allows for the visualization of dopamine synthesis and metabolism in the brain.
In a randomized, crossover study, PD patients received L-DOPA with either Tolcapone or a placebo.[9] The rate of ¹⁸F-DOPA uptake and conversion (Ki value) was measured at two time points:
-
Early Phase (30-90 min): The Ki value primarily reflects the activity of DOPA decarboxylase (DDC). This value was identical between the Tolcapone and placebo groups, showing Tolcapone does not affect the primary synthesis of dopamine from L-DOPA.[9]
-
Late Phase (180-240 min): The Ki value reflects a combination of DDC and COMT activity, as ¹⁸F-DOPA and its metabolites are cleared.
-
In the placebo group, the Ki value significantly decreased in the late phase, indicating clearance and metabolism of the tracer by central COMT.[9]
-
In the Tolcapone group, the Ki value remained unchanged from the early to the late phase. This "flattening" of the clearance curve demonstrates that central COMT activity was blocked, preventing the metabolic breakdown of the tracer within the brain.[9]
-
This study provides compelling in-vivo evidence that clinical doses of Tolcapone effectively inhibit central COMT in the human brain.
Clinical Efficacy and Safety Profile
The biochemical and physiological differences translate into observable differences in clinical outcomes and safety.
-
Efficacy: Tolcapone is generally considered more effective than this compound.[10] A Cochrane meta-analysis found that while both drugs were superior to placebo in reducing "off" time (periods of poor motor function), the magnitude of this effect was approximately twice as large for Tolcapone compared to this compound.[6] This superior efficacy is attributed to its more potent, sustained, and dual (central and peripheral) mechanism of action.[6]
-
Safety - The Hepatotoxicity Concern: The clinical use of Tolcapone is significantly limited by its association with a risk of acute, potentially fatal, liver toxicity.[3][10] Post-marketing surveillance identified cases of fatal hepatic failure, leading to its withdrawal in some countries and a "black box" warning in others, mandating strict liver function monitoring.[3][11][12]
-
Mechanism of Toxicity: The exact mechanism is not fully elucidated but is thought to involve the formation of toxic reactive metabolites and uncoupling of mitochondrial oxidative phosphorylation, leading to cellular energy depletion and oxidative stress.[13][14][15] This toxicity appears to be a direct mitochondrial effect rather than being dependent on P450 bioactivation.[14]
-
-
This compound's Safety: this compound is not associated with this risk of hepatotoxicity and is considered a very safe drug, which has led to its widespread clinical use.[12][14]
Experimental Protocols for Comparative Assessment
For laboratories aiming to validate or explore the differential effects of COMT inhibitors, the following protocols provide a framework for in vitro and in vivo assessment.
In Vitro COMT Inhibition Assay
This protocol determines the potency (IC₅₀) of a compound against recombinant human COMT.
Objective: To quantify the concentration of this compound and Tolcapone required to inhibit 50% of COMT enzyme activity.
Materials:
-
Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT)
-
Substrate: Esculetin or 3,5-Dinitrocatechol (DNC)
-
Co-factor: S-Adenosyl-L-methionine (SAM)
-
Co-factor for activity: Magnesium Chloride (MgCl₂)
-
Inhibitors: this compound, Tolcapone
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4
-
96-well microplate, plate reader (fluorescence or absorbance)
Procedure:
-
Preparation: Prepare stock solutions of inhibitors, substrate, and co-factors in appropriate solvents and dilute to working concentrations in assay buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
Assay Buffer
-
MgCl₂ solution
-
SAM solution
-
Recombinant COMT enzyme
-
Varying concentrations of the inhibitor (this compound or Tolcapone) or vehicle control.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (Esculetin) to all wells.
-
Kinetic Reading: Immediately place the plate in a plate reader set to 37°C. Measure the rate of product formation (e.g., scopoletin from esculetin) by monitoring the change in fluorescence or absorbance over time (e.g., every 60 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic curve.
-
Normalize the velocities to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Validation: This assay directly measures the interaction between the drug and the enzyme target. The use of a known substrate and co-factors ensures the observed inhibition is specific to the COMT-catalyzed reaction. Running a known potent inhibitor like Tolcapone serves as a positive control to validate the assay's performance.
In Vivo Microdialysis for Central Target Engagement
This protocol assesses a compound's ability to inhibit COMT in the brain of a living animal.
Figure 2: Workflow for an in-vivo microdialysis experiment.
Procedure:
-
Surgical Preparation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at the striatum. Secure the cannula assembly to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, place the conscious, freely moving animal in a testing cage. Gently insert a microdialysis probe through the guide cannula into the striatum.
-
Equilibration: Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline levels of neurotransmitters.
-
Drug Administration: Administer Tolcapone, this compound, or vehicle control systemically (e.g., by oral gavage or intraperitoneal injection).
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Immediately analyze the samples (or store at -80°C) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify levels of dopamine, HVA, and another dopamine metabolite, DOPAC.
-
Data Analysis: Express the concentration of each analyte in post-drug samples as a percentage of the average baseline concentration. A significant decrease in the HVA/DOPAC ratio after drug administration is a robust indicator of central COMT inhibition.
Causality and Validation: This protocol provides a direct readout of neurochemical changes in a specific brain region. By measuring both the parent neurotransmitter (dopamine) and its key metabolites (HVA via COMT, DOPAC via MAO), the experiment can specifically attribute changes in HVA to the action of the COMT inhibitor, thus validating central target engagement.
Conclusion
The comparative analysis of this compound and Tolcapone offers a clear lesson in the importance of CNS penetration for neuro-pharmacological agents.
-
This compound is a reliable and safe peripheral COMT inhibitor. Its value lies in its ability to increase the systemic bioavailability of L-DOPA without the safety concerns of Tolcapone.
-
Tolcapone is a more potent, longer-acting central and peripheral COMT inhibitor. Its ability to act directly within the CNS affords it superior clinical efficacy in managing motor fluctuations in Parkinson's disease. This enhanced efficacy, however, is inseparable from the significant risk of hepatotoxicity, which necessitates rigorous patient monitoring and restricts its use to cases where other treatments are inadequate.[1][10]
For researchers, the choice between these two compounds as pharmacological tools depends entirely on the experimental question. This compound is suitable for isolating the effects of peripheral COMT inhibition, while Tolcapone is the tool of choice for investigating the combined consequences of central and peripheral inhibition.
References
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Forsberg, M., Lehtonen, M., & Männistö, P. T. (2004). COMT inhibition in the treatment of Parkinson's disease. PubMed. [Link]
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Männistö, P. T., Rauhala, P., & Tuomainen, P. (1996). Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats. PubMed. [Link]
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Zhang, Y., Wang, J., & Chen, H. (2021). Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers in Aging Neuroscience. [Link]
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Deane, K. H., & Spieker, S. (2004). The COMT inhibitors this compound and tolcapone show similar benefits in relieving levodopa-induced complications in Parkinson's disease but more data on the safety of tolcapone is required. Cochrane. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Tolcapone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Drugs.com. (n.d.). This compound vs Tolcapone Comparison. Drugs.com. [Link]
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Alves, C., Borges, F., & Oliveira, P. J. (2024). Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link]
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Lees, A. J. (2008). Evidence-Based Efficacy Comparison of Tolcapone and this compound as Adjunctive Therapy in Parkinson's Disease. PubMed Central. [Link]
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Pixorize. (2020). This compound, Tolcapone Mnemonic for USMLE. YouTube. [Link]
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Antonini, A., & Abbruzzese, G. (2008). COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson's disease (PD): relevance for motor and non-motor features. PubMed Central. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). COMT inhibitors. Cognitive Vitality Reports. [Link]
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Zaccaria, S., & Sharman, T. (2023). Tolcapone. In StatPearls. StatPearls Publishing. [Link]
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Kaakkola, S., & Wurtman, R. J. (1993). Microdialysis studies on the action of tolcapone on pharmacologically-elevated extracellular dopamine levels in conscious rats. PubMed. [Link]
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Wang, Y., Li, Y., & Liu, Y. (2021). Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. PubMed Central. [Link]
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Fellini, L., & Gatti, S. (2012). Brain catechol-o-methyltransferase (COMT) inhibition by tolcapone counteracts recognition memory deficits in normal and chronic phencyclidine-treated rats and in COMT-Val transgenic mice. PubMed Central. [Link]
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Byers, S., Buchler, I. P., & DePasquale, M. (2020). COMT inhibitors. The structures and in vitro potency values (rat COMT)... ResearchGate. [Link]
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Yohn, S. E., & Prog, M. (2020). Effects of catechol-O-methyltransferase inhibition on effort-related choice behavior in male mice. bioRxiv. [Link]
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Forsberg, M. M., & Lehtonen, M. (2016). Pharmacokinetics and Pharmacodynamics of this compound and Tolcapone after Acute and Repeated Administration: A Comparative Study in the Rat. ResearchGate. [Link]
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Borges, N. (2005). Tolcapone in Parkinson's disease: liver toxicity and clinical efficacy. PubMed. [Link]
-
Jayalath, P., & Eyunni, S. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]
-
Solís-Muñoz, C., & González-Correa, J. A. (2016). A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. National Institutes of Health. [Link]
-
Brooks, D. J., & Sawle, G. V. (2002). 18F-dopa PET Evidence That Tolcapone Acts as a Central COMT Inhibitor in Parkinson's Disease. PubMed. [Link]
-
Yuan, H., & Ma, Q. (2025). Tolcapone and Hepatotoxic Effects. ResearchGate. [Link]
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- 1. COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The COMT inhibitors this compound and tolcapone show similar benefits in relieving levodopa-induced complications in Parkinson's disease but more data on the safety of tolcapone is required. | Cochrane [cochrane.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence‐Based Efficacy Comparison of Tolcapone and this compound as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. 18F-dopa PET evidence that tolcapone acts as a central COMT inhibitor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 11. Tolcapone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Tolcapone in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Entacapone in a 6-OHDA Rat Model of Parkinson's
Executive Summary: The Clinical Gap and the Model
In the development of Parkinson’s Disease (PD) therapeutics, the "wearing-off" phenomenon remains a critical hurdle. Levodopa (L-DOPA) is the gold standard, but its efficacy wanes due to peripheral metabolism by Catechol-O-methyltransferase (COMT).
Entacapone serves as a vital adjunct therapy, not by acting on dopamine receptors directly, but by inhibiting peripheral COMT, thereby extending the plasma half-life of L-DOPA. Validating this mechanism in a 6-hydroxydopamine (6-OHDA) rat model requires a precise experimental design that differentiates between central dopaminergic stimulation and peripheral metabolic enhancement.
This guide outlines a self-validating protocol to assess this compound’s efficacy, comparing it against vehicle controls and alternative COMT inhibitors (Tolcapone, Opicapone).
Mechanistic Foundation: The "Peripheral Fortress"
To validate this compound, one must understand that it acts strictly peripherally . Unlike Tolcapone, it does not cross the Blood-Brain Barrier (BBB) in significant amounts. Its efficacy is measured by the reduction of 3-O-methyldopa (3-OMD) and the preservation of L-DOPA in the plasma, leading to increased striatal dopamine.
Figure 1: COMT Inhibition Pathway
This diagram illustrates the metabolic blockade this compound establishes in the periphery, forcing L-DOPA toward the BBB.
Caption: this compound blocks the peripheral conversion of L-DOPA to 3-OMD, maximizing L-DOPA transport across the BBB.
Comparative Analysis: this compound vs. Alternatives
When designing a study, this compound is often the active control. Below is a technical comparison of why you might choose this compound over its competitors for specific validation assays.
Table 1: Pharmacological Profile of COMT Inhibitors in Rodent Models
| Feature | This compound | Tolcapone | Opicapone |
| Site of Action | Peripheral only | Peripheral & Central | Peripheral only |
| Half-life (Rat) | Short (~0.8 - 1.0 h) | Long (~2.0 - 3.0 h) | Long (Once-daily profile) |
| Toxicity Profile | Safe (No hepatotoxicity) | Hepatotoxic (Liver enzyme monitoring required) | Safe |
| Dosing Regimen | Co-administered with every L-DOPA dose | BID or TID | Once Daily (QD) |
| Experimental Utility | Gold Standard for assessing acute "On-time" extension. | Used to study central COMT inhibition effects.[1] | Used for long-duration efficacy studies.[2][3] |
Expert Insight: While Opicapone is the newer clinical choice, this compound remains the preferred experimental benchmark because its pharmacokinetic profile tightly mirrors the L-DOPA dosing cycle, making it easier to correlate plasma levels with rotational behavior peaks.
Experimental Protocol: The Self-Validating System
To prove efficacy, the protocol must demonstrate that this compound enhances the L-DOPA effect, not just that the animal rotates.
Phase 1: The 6-OHDA Lesion (The Substrate)
Objective: Create a unilateral nigrostriatal lesion (>90% dopamine depletion).
-
Subject: Sprague-Dawley Rats (250-300g).
-
Neuroprotection (CRITICAL): Administer Desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.
-
Why? 6-OHDA is taken up by both dopamine (DAT) and norepinephrine (NET) transporters. Desipramine blocks NET, protecting noradrenergic neurons and ensuring the behavioral deficit is strictly dopaminergic [1].
-
-
Stereotaxic Coordinates (MFB): AP -4.4 mm, ML +1.2 mm, DV -7.8 mm (Paxinos & Watson).
-
Toxin: 6-OHDA HCl (dissolved in 0.02% ascorbic acid saline).
Phase 2: Drug Administration (The Variable)
Timing is everything. this compound has a short half-life.
-
Group A (Control): Vehicle + L-DOPA (6 mg/kg) + Benserazide (15 mg/kg).
-
Group B (Test): This compound (10-30 mg/kg, p.o.) + L-DOPA (6 mg/kg) + Benserazide (15 mg/kg).
-
Note: this compound should be administered simultaneously or 15 minutes prior to L-DOPA to ensure COMT inhibition is active when L-DOPA enters the system.
Phase 3: Behavioral & Biochemical Readouts
-
Rotometer: Measure contralateral rotations (away from lesion) over 180 minutes.
-
HPLC-ECD: Post-mortem analysis of striatal tissue for Dopamine, DOPAC, and HVA.
Figure 2: Experimental Workflow
A linear timeline ensuring data integrity from lesion to analysis.
Caption: Workflow includes a critical screening phase (Day 14) to ensure only successfully lesioned rats are tested.
Validation Data: What Success Looks Like
In a successful validation, this compound should not necessarily increase the peak rotation intensity significantly (as that is driven by Cmax of L-DOPA), but it should significantly increase the AUC (Area Under the Curve) and the duration of the rotational response.
Table 2: Representative Validation Data (Based on Nissinen et al., 2004)
| Metric | L-DOPA + Vehicle | L-DOPA + this compound (30 mg/kg) | Interpretation |
| Onset of Rotation | 10-15 min | 10-15 min | Absorption rate is unchanged. |
| Peak Turns (turns/min) | ~12 | ~14 (Not Sig.) | This compound does not drastically alter Cmax of L-DOPA. |
| Duration of Action | 90 min | 140 min (p < 0.01) | Primary Efficacy Endpoint. |
| Total Turns (AUC) | ~800 | ~1300 (p < 0.01) | Indicates higher total dopamine availability. |
| Plasma 3-OMD | High | Reduced >50% | Confirms COMT inhibition mechanism. |
Senior Scientist Insights & Troubleshooting
The "Priming" Pitfall
Repeated administration of L-DOPA in 6-OHDA rats can lead to behavioral sensitization (priming), which mimics dyskinesia.[4]
-
Guidance: If your study is acute (single dose), this is less of a concern. If chronic, you must distinguish between therapeutic duration (good) and dyskinetic intensity (bad). Use abnormal involuntary movement (AIM) scoring scales if treating >2 weeks [2].
The Dose-Dependency Trap
Nissinen et al. demonstrated that this compound's effect is dependent on the L-DOPA dose.
-
Guidance: At very low L-DOPA doses (threshold), this compound may not recruit enough additional L-DOPA to trigger a robust behavioral change. At saturation doses, the effect might be masked. 6 mg/kg L-DOPA is the sweet spot for demonstrating potentiation [3].
Verification of Lesion
Never trust the surgery blindly.
-
Guidance: Always use an Apomorphine (0.05 mg/kg s.c.) challenge 2 weeks post-surgery. Only rats exhibiting >7 contralateral turns/minute should be included. This ensures >90% striatal dopamine depletion, which is required to see the L-DOPA effect clearly [4].
References
-
Protocol Standard:Desipramine pretre
-
Gluchman, L. et al. (2021). "The 6-hydroxydopamine model: a review of protocol variations." Frontiers in Neuroscience. Link
-
-
Behavioral Sensitization: L-DOPA priming effects.[4]
-
Cenci, M. A., & Lundblad, M. (2006). "Post-synaptic mechanisms of L-DOPA-induced dyskinesia." Philosophical Transactions of the Royal Society B. Link
-
-
Efficacy Data: this compound potentiation of L-DOPA.[2][3]
-
Nissinen, E. et al. (2004). "this compound increases and prolongs the central effects of L-DOPA in the 6-hydroxydopamine-lesioned rat." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
-
Pharmacokinetics:Compar
-
Forsberg, M. et al. (2003). "Pharmacokinetics and pharmacodynamics of this compound and tolcapone after acute and repeated administration: a comparative study in the rat." Journal of Pharmacology and Experimental Therapeutics. Link
-
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound increases and prolongs the central effects of l-DOPA in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Aging on Levo-Dihydroxyphenylalanine- Induced Dyskinesia in a Rat Model of Parkinson’s Disease [frontiersin.org]
Cross-validation of HPLC and LC-MS/MS methods for Entacapone quantification
Application Note: Strategic High-Throughput Screening (HTS) for Novel COMT Inhibitors
Executive Summary
This guide outlines a validated high-throughput screening (HTS) workflow for identifying novel inhibitors of Catechol-O-methyltransferase (COMT). While Entacapone remains a clinical standard for Parkinson’s Disease (PD) adjunctive therapy, its nitrocatechol structure is associated with toxicity and urine discoloration. This protocol utilizes this compound as a kinetic benchmark to screen for novel scaffolds.
The strategy employs a dual-assay approach :
-
Primary Screen: A cost-effective, kinetic fluorogenic assay (Esculetin
Scopoletin) to rapidly filter large libraries. -
Orthogonal Screen: A ratiometric TR-FRET assay detecting S-adenosylhomocysteine (SAH) to eliminate autofluorescent false positives and validate mechanism.
Scientific Background & Mechanism
Target: COMT (EC 2.1.1.6) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a catechol substrate, producing S-adenosyl-L-homocysteine (SAH) and a methoxy-catechol.
The Benchmark (this compound):
-
Mechanism: Reversible, tight-binding inhibitor. It functions as a pseudosubstrate, chelating the active site
ion. -
Kinetics: this compound exhibits slow-binding kinetics. Pre-incubation is strictly required to reach equilibrium
values. -
Reference
: ~14–20 nM (Rat/Human Soluble COMT), ~70–100 nM (Membrane-bound COMT).
Pathway Visualization
The following diagram illustrates the enzymatic reaction and the intervention point of this compound.
Figure 1: COMT Reaction Mechanism. This compound binds to the catalytic site, preventing the methylation of the catechol substrate.
Primary Screen: Kinetic Fluorogenic Assay (Esculetin)
Principle: This assay utilizes Esculetin (6,7-dihydroxycoumarin), a non-fluorescent catechol. COMT methylates Esculetin to Scopoletin (7-hydroxy-6-methoxycoumarin), which is highly fluorescent.
-
Excitation: 355–405 nm
-
Emission: 460 nm[1]
-
Advantage: Allows kinetic monitoring (real-time) to identify fast vs. slow-binding inhibitors.
Protocol: 384-Well Plate Format
Scale: 20 µL final reaction volume.
Reagents:
-
Buffer: 100 mM Phosphate Buffer (pH 7.4), 5 mM
, 2 mM DTT, 0.01% BSA (to prevent surface adsorption). -
Enzyme: Recombinant Human Soluble COMT (S-COMT), final conc. 5–10 nM.
-
Substrate: Esculetin (Sigma), final conc. 10 µM (
is ~4–8 µM). -
Cofactor: SAM, final conc. 100 µM (Saturating).
Step-by-Step Workflow:
-
Compound Dispense: Acoustic dispense 20 nL of library compounds (in DMSO) into black 384-well plates (Final DMSO < 1%).
-
Enzyme Addition (10 µL): Dispense 10 µL of
COMT enzyme solution in Assay Buffer. -
Pre-Incubation (Critical): Centrifuge plate (1000 rpm, 1 min). Incubate for 15 minutes at room temperature .
-
Note: This step allows tight-binders like this compound to engage the active site.
-
-
Substrate Initiation (10 µL): Dispense 10 µL of
Substrate Mix (Esculetin + SAM). -
Detection: Immediately transfer to plate reader (e.g., PerkinElmer EnVision).
-
Mode: Kinetic read.
-
Interval: Every 2 minutes for 40 minutes.
-
-
Data Extraction: Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–20 mins).
Data Analysis Table (Primary Screen):
| Parameter | Calculation | Acceptance Criteria |
| Activity | Slope (RFU/min) of Sample | Linear |
| % Inhibition | N/A | |
| Z' Factor | $1 - \frac{3(\sigma{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} |
| This compound | 4-parameter logistic fit | 15–50 nM (Validation) |
Orthogonal Screen: SAH Detection (TR-FRET)
Principle: Compounds that fluoresce at 460 nm (blue region) will generate false negatives in the Esculetin assay. The orthogonal assay detects SAH production using a competitive immunoassay (e.g., HTRF® or Transcreener®).
-
Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Mechanism: An anti-SAH antibody labeled with a donor fluorophore (Europium/Terbium) binds to a dye-labeled SAH tracer (Acceptor). Native SAH produced by COMT competes with the tracer, decreasing the FRET signal.
Protocol: Endpoint Validation
-
Reaction: Perform the COMT reaction as described in the Primary Screen (20 µL volume) using a non-fluorescent substrate (e.g., Dopamine or Pyrocatechol) instead of Esculetin to mimic native conditions.
-
Quench & Detect: Add 20 µL of Detection Mix (Anti-SAH-Cryptate + SAH-d2 acceptor) containing EDTA (to stop the enzymatic reaction).
-
Incubation: 1 hour at Room Temperature (to reach antibody equilibrium).
-
Readout: Measure Ratio:
.-
Inverse Relationship: High signal = Low SAH (Inhibition). Low signal = High SAH (Activity).
-
Screening Logic & Decision Tree
The following workflow ensures only validated, mechanism-based inhibitors proceed to hit-to-lead optimization.
Figure 2: HTS Decision Tree. A funnel approach reduces false positives caused by autofluorescence or interference.
Troubleshooting & Optimization
A. The "Inner Filter" Effect
-
Issue: Highly colored compounds (common in natural product libraries) absorb the excitation (405 nm) or emission light, mimicking inhibition.
-
Solution: The Orthogonal TR-FRET assay uses red-shifted emission (665 nm) and ratiometric calculation, which corrects for color interference.
B. This compound Benchmarking
-
Observation: If this compound
shifts significantly (>100 nM), check your Pre-incubation time . -
Explanation: this compound is a slow-onset inhibitor. Without the 15-minute pre-incubation with the enzyme, the assay measures initial velocity inhibition, which underestimates potency.
C. DMSO Tolerance
-
COMT is sensitive to organic solvents. Ensure final DMSO concentration is
1% . Higher concentrations denature the enzyme, reducing the assay window (Z').
References
-
Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628. Link
-
Lotsof, H. S., et al. (2025). Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. Journal of Biomolecular Screening. Link
-
Kurkela, M., et al. (2004). Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin. Xenobiotica, 34(4), 345-355. Link
-
BPS Bioscience. (2024). This compound COMT Inhibitor Data Sheet. Link
-
Cisbio (Revvity). (2024).[2] EPIgeneous Methyltransferase Assay: Universal SAH Detection. Link
Sources
A Comparative Analysis of Entacapone's Efficacy on Motor vs. Non-Motor Symptoms in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Challenge of Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] This neuronal degeneration leads to the hallmark motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability.[1] However, the clinical picture of PD is far more complex, encompassing a wide range of non-motor symptoms (NMS) that often precede motor signs and significantly impact patients' quality of life.[1] These NMS include cognitive impairment, mood disorders such as depression and anxiety, sleep disturbances, autonomic dysfunction, and sensory abnormalities.[2][3] While the management of motor symptoms has been the primary focus of therapeutic development, addressing the multifaceted nature of NMS is a growing priority in PD research and clinical practice.
Levodopa remains the gold standard for treating the motor symptoms of PD. However, its long-term use is often complicated by the development of motor fluctuations, such as the "wearing-off" phenomenon, where the therapeutic effect of a levodopa dose diminishes before the next dose is due.[4][5] Entacapone, a peripherally acting, reversible inhibitor of catechol-O-methyltransferase (COMT), was developed to address this challenge.[4][5][6] By inhibiting the peripheral breakdown of levodopa, this compound increases its bioavailability and prolongs its therapeutic effect, thereby providing more stable dopaminergic stimulation to the brain.[7] This guide provides a comparative analysis of the experimental evidence for this compound's efficacy in managing both the well-established motor benefits and the less-defined effects on the diverse array of non-motor symptoms in Parkinson's disease.
The Pharmacology of this compound: A Targeted Mechanism
This compound's therapeutic action is intrinsically linked to the metabolism of levodopa. When administered with levodopa and a dopa-decarboxylase inhibitor (DDCI) like carbidopa, the primary metabolic pathway for levodopa shifts to COMT.[2] this compound selectively and reversibly inhibits this enzyme in the periphery, leading to a reduction in the conversion of levodopa to its inactive metabolite, 3-O-methyldopa (3-OMD).[7] This inhibition results in a more sustained plasma concentration of levodopa, which in turn leads to more consistent dopaminergic stimulation in the brain.[7] It is this modulation of levodopa pharmacokinetics that underpins this compound's clinical effects.
Mechanism of this compound Action
Comparative Efficacy: Motor vs. Non-Motor Symptoms
The clinical utility of this compound has been extensively studied, with a clear distinction in the weight of evidence supporting its effects on motor versus non-motor symptoms.
This compound's Impact on Motor Symptoms: A Well-Established Benefit
Numerous randomized controlled trials have demonstrated the efficacy of this compound in improving motor symptoms in PD patients experiencing "wearing-off" fluctuations.[8] The primary outcomes of these studies consistently show a significant reduction in "off" time and a corresponding increase in "on" time.[7]
| Study Outcome | This compound Group | Placebo Group | Significance |
| Change in "On" Time | Increase of 1 to 1.2 hours/day | No significant change | p < 0.01 |
| Change in "Off" Time | Decrease of 1.2 hours/day | No significant change | p < 0.01 |
| UPDRS Part IV Item 39 ("Off" time) | 36% of patients improved | 22% of patients improved | p = 0.0038 |
| Reduction in Daily Levodopa Dose | 28% of patients | 13% of patients | p = 0.02 |
Table summarizing data from key clinical trials demonstrating this compound's efficacy on motor symptoms.[7][8]
These findings are further supported by improvements in clinician- and patient-reported outcomes, including the Unified Parkinson's Disease Rating Scale (UPDRS) motor scores and activities of daily living (ADL) assessments.[2] The robust and consistent nature of these results has solidified this compound's role as a first-line adjunctive therapy for managing motor fluctuations in levodopa-treated PD patients.
This compound's Effect on Non-Motor Symptoms: An Evolving Picture
The impact of this compound on the non-motor manifestations of PD is less well-defined, with a more heterogeneous body of evidence.
Cognitive Function: Some studies suggest a potential benefit of this compound on cognitive function. One proposed mechanism is the reduction of serum homocysteine levels, a potential risk factor for cognitive decline, which can be elevated with long-term levodopa therapy.[9] Another study indicated that the combination of levodopa, carbidopa, and this compound (LCE) was associated with significant improvements in Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) scores, which correlated with a decrease in the inflammatory cytokine IL-6.[9] However, a systematic review of antiparkinsonian medications on cognition did not specifically highlight a consistent benefit from this compound.[10]
Mood Disorders (Depression and Anxiety): The evidence for this compound's effect on depression and anxiety is limited and inconclusive. While some studies suggest that more stable dopaminergic stimulation could theoretically improve mood fluctuations, this has not been consistently demonstrated in clinical trials.[11] One study of levodopa-carbidopa-entacapone intestinal gel showed improvements in depression and sleep disorders, but not in cognitive status or psychotic disorders.[12] Conversely, another study found no significant improvements in depression and anxiety scores with LCE treatment, although patients with major depression were excluded.[9]
Autonomic Dysfunction: The effect of this compound on autonomic symptoms is an area requiring further investigation. A cross-sectional study suggested that orthostatic hypotension might be less frequent with this compound use, but this finding needs confirmation in randomized controlled trials.[13] The complex pathophysiology of autonomic dysfunction in PD, which involves both central and peripheral nervous systems, makes it a challenging therapeutic target.[6]
Sleep Disorders: The impact of this compound on sleep is also not straightforward. While the aforementioned study on LCE intestinal gel noted improved sleep, a comparative "real-life" study suggested that patients on this compound experienced a worsening of distressing dreams, hallucinations, and limb numbness over a one-year follow-up, in contrast to patients on a newer COMT inhibitor, opicapone, who showed stabilization of non-motor and sleep dysfunction.[14][15]
Experimental Protocols and Methodologies
The assessment of motor and non-motor symptoms in PD relies on a variety of validated rating scales. Understanding these instruments is crucial for interpreting the clinical trial data.
Assessment of Motor Symptoms
The Unified Parkinson's Disease Rating Scale (UPDRS) , and its revised version, the Movement Disorder Society-UPDRS (MDS-UPDRS) , are the most widely used tools for evaluating the motor signs of PD.[16][17][18][19]
UPDRS Part III: Motor Examination
-
Procedure: A clinician scores the patient on a series of motor tasks.
-
Items Scored: Include speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, rapid alternating movements of hands, leg agility, arising from a chair, posture, gait, postural stability, and bradykinesia.
-
Scoring: Each item is rated on a 0 (normal) to 4 (severe) scale. The total score reflects the overall severity of motor impairment.
Assessment of Non-Motor Symptoms
A comprehensive evaluation of NMS requires a multi-faceted approach, often employing several specialized scales.
Non-Motor Symptoms Scale (NMSS):
-
Purpose: A comprehensive, rater-based tool to assess the severity and frequency of a wide range of NMS in PD.[20][21][22][23]
-
Structure: Consists of 30 items across nine domains: cardiovascular, sleep/fatigue, mood/apathy, perceptual problems/hallucinations, attention/memory, gastrointestinal, urinary, sexual function, and miscellaneous (pain, olfactory changes, etc.).[23]
Cognitive Assessment:
-
Montreal Cognitive Assessment (MoCA): A brief screening tool for mild cognitive impairment (MCI). It assesses multiple cognitive domains including attention, executive function, memory, language, and visuospatial skills.[24][25][26][27][28] It is considered more sensitive than the MMSE for detecting MCI in PD.[27][29]
-
Mini-Mental State Examination (MMSE): A widely used test of global cognitive function, though it may be less sensitive to the specific cognitive deficits seen in early PD.[29][30][31][32]
Mood Assessment:
-
Hamilton Depression Rating Scale (HAM-D or HDRS): A clinician-administered scale to assess the severity of depression. It evaluates mood, guilt, suicidal ideation, insomnia, anxiety, and somatic symptoms.[33][34][35][36]
-
Hamilton Anxiety Rating Scale (HAMA): A clinician-rated scale to measure the severity of anxiety symptoms.
Typical Clinical Trial Workflow for this compound
Discussion and Future Directions
The available evidence clearly establishes this compound as an effective adjunct to levodopa for the management of motor fluctuations in Parkinson's disease. Its mechanism of action, by enhancing and stabilizing levodopa bioavailability, directly addresses the underlying pharmacokinetic challenges of long-term levodopa therapy.
In contrast, the effect of this compound on non-motor symptoms is more nuanced and less consistently demonstrated. The pathophysiology of NMS is complex and involves multiple neurotransmitter systems beyond dopamine, including norepinephrine, serotonin, and acetylcholine.[6] Therefore, a therapy that primarily modulates the dopaminergic system may not have a uniform or profound impact on all NMS.
The modest improvements in cognitive function observed in some studies may be an indirect consequence of more stable dopaminergic signaling or potentially through other mechanisms such as the reduction of homocysteine and inflammation. The lack of a clear benefit for mood disorders and the mixed results for sleep disturbances highlight the need for further research in these areas. It is also possible that the "real-life" worsening of some NMS observed in one study could be related to the pulsatile nature of oral this compound administration, which newer, longer-acting COMT inhibitors may overcome.
For drug development professionals, these findings underscore the importance of designing clinical trials that comprehensively assess both motor and non-motor outcomes. The use of validated and sensitive tools like the MDS-UPDRS and the NMSS is critical. Furthermore, future research should focus on elucidating the specific pathophysiological mechanisms of different NMS to develop more targeted therapeutic strategies. While this compound's primary value lies in its proven efficacy for motor control, a deeper understanding of its potential, albeit more subtle, effects on non-motor symptoms will provide a more complete picture of its therapeutic profile.
References
- Pathophysiology of non-motor signs in Parkinson's disease: some recent updating with brief presentation.
- Fénelon G, et al. Efficacy and tolerability of this compound in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study. J Neural Transm (Vienna). 2003 Mar;110(3):239-51.
- The real-life effect of catechol-O-methyltransferase inhibition on non-motor symptoms in levodopa-treated Parkinson's disease: opicapone versus this compound.
- The real-life effect of catechol-O-methyltransferase inhibition on non-motor symptoms in levodopa-treated Parkinson's disease: opicapone versus this compound. PMC - NIH.
- Carbidopa/levodopa/entacapone: the evidence for its place in the treatment of Parkinson's disease. PMC - PubMed Central.
- Clinical Pharmacology of this compound (Comtan)
- Therapies for non-motor symptoms of Parkinson's disease in clinical trials. APDA.
- Investigational drugs for autonomic dysfunction in Parkinson's disease. Taylor & Francis Online.
- Longitudinal analysis of the Non-Motor Symptoms Scale in Parkinson's Disease (NMSS): An exploratory network analysis approach. Frontiers.
- Effects of Antiparkinson Medication on Cognition in Parkinson's Disease: A Systematic Review.
- The efficacy of levodopa/carbidopa/entacapone on cognitive function in moderate to advanced Parkinson's disease and its relationship with peripheral inflamm
- Non-motor symptoms of Parkinson's disease: dopaminergic pathophysiology and tre
- Levodopa/Carbidopa/Entacapone Combination Therapy.
- Parkinson's disease - Diagnosis and tre
- Parkinson's Disease. National Institute of Neurological Disorders and Stroke.
- Montreal Cognitive Assessment (MoCA). MoCA Cognition.
- The ELEGANCE study: levodopa-entacapone-carbidopa intestinal gel in Parkinson's disease. VJNeurology.
- The ELEGANCE study: levodopa-entacapone-carbidopa intestinal gel in Parkinson's disease. YouTube.
- Special Issue : Challenges in the Diagnosis and Tre
- Hamilton Depression R
- Pathophysiology of non-motor signs in Parkinsons disease: some recent updating with brief presentation. Journal of the Neurological Sciences.
- People with Parkinson Disease and Normal MMSE Score Have a Broad Range of Cognitive Performance. PMC - PubMed Central.
- MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS). International Parkinson and Movement Disorder Society.
- Montreal Cognitive Assessment scale in patients with Parkinson Disease with normal scores in the Mini-Mental State Examin
- Non-Motor Symptoms Scale for Parkinson's Disease (NMSS). International Parkinson and Movement Disorder Society.
- Hamilton Depression Rating Scale (HAM-D/HRDS): A Full Guide. ResRef.
- Mild Cognitive Impairment is Under-Recognised in Newly Referred Patients with Parkinson’s Disease: Mini Mental State Examination (MMSE) Versus Montreal Cognitive Assessment (Moca).
- The Non-Motor Symptoms Scale in Parkinson's disease: Valid
- Movement Disorder Society Unified Parkinson's Disease Rating Scale Motor Examination Retains Its 2‐Domain Profile in Both On and Off St
- The MMSE and MoCA for Screening Cognitive Impairment in Less Educated Patients with Parkinson's Disease. JMD : Journal of Movement Disorders.
- Current advances in metabolomic studies on non-motor psychiatric manifestations of Parkinson's disease (Review). PMC - PubMed Central.
- Unified Parkinson's disease r
- Validating the Montreal Cognitive Assessment for the Diagnosis of Mild Cognitive Impairment in Parkinson's Disease. The Michael J.
- The Non‐Motor Symptoms Scale in Parkinson's disease: Valid
- A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Applic
- People with Parkinson's disease and normal MMSE score have a broad range of cognitive performance. PubMed.
- Montreal Cognitive Assessment Performance in Patients with Parkinson's Disease with "Normal" Global Cognition According to Mini-Mental State Examination Score.
- Hamilton Rating Scale for Depression (HAM-D). In: STOP, THAT and One Hundred Other Sleep Scales. Springer.
- Non motor symptoms questionnaire (NMSQ). Parkinson's UK.
- Hamilton R
- Movement Disorder Society-Sponsored Unified Parkinson's Disease Rating Scale Revision. Shirley Ryan AbilityLab.
- A New Instrument Combines Cognitive and Social Functioning Items for Detecting Mild Cognitive Impairment and Dementia in Parkinson's Disease. Frontiers.
- The Unified Parkinson's Disease Rating Scale (UPDRS)
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Technical Comparison Guide: Entacapone versus Placebo in Reducing "Off" Time
Executive Summary
This guide provides a technical analysis of Entacapone (200 mg) as an adjunct to levodopa/dopa decarboxylase inhibitor (DDCI) therapy versus placebo.[1] The core objective is to quantify the reduction of "off" time in patients with idiopathic Parkinson’s Disease (PD) experiencing end-of-dose motor fluctuations.[2][3][4]
Key Findings:
-
Efficacy Signal: this compound demonstrates a statistically significant reduction in daily "off" time compared to placebo, with a net benefit ranging from 0.6 to 1.7 hours per day across pivotal Phase III trials (SEESAW, NORDIC).
-
Bioavailability: The mechanism relies on increasing the plasma elimination half-life (
) and Area Under the Curve (AUC) of levodopa by inhibiting peripheral metabolism. -
Clinical Management: Efficacy is frequently coupled with dopaminergic adverse events (dyskinesia), necessitating a concomitant reduction in daily levodopa dosage (mean reduction ~40–100 mg).
Mechanistic Rationale: The COMT Inhibition Pathway
To understand the causality of the clinical results, one must analyze the pharmacokinetics. Levodopa is extensively metabolized peripherally by two main enzymes: Dopa Decarboxylase (DDC) and Catechol-O-Methyltransferase (COMT).
When DDC is inhibited (by Carbidopa or Benserazide), COMT becomes the dominant metabolic pathway, converting levodopa into 3-O-methyldopa (3-OMD). 3-OMD competes with levodopa for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1).
This compound Action: By inhibiting peripheral COMT, this compound prevents the formation of 3-OMD.[5][6][7][8] This results in higher sustained plasma levels of levodopa available for transport into the CNS, thereby extending the duration of dopaminergic stimulation.
Visualization: Levodopa Metabolic Pathway
The following diagram illustrates the critical diversion of metabolic flux achieved by this compound.
Caption: Figure 1. Mechanism of Action. This compound blocks peripheral COMT, shifting Levodopa flux toward the BBB.[9]
Comparative Efficacy Analysis
The following analysis synthesizes data from three pivotal randomized, double-blind, placebo-controlled trials: the SEESAW study (Study III), the NORDIC study (Study IV), and the UK-IRISH study.
Table 1: Quantitative Reduction in "Off" Time
| Metric | This compound (200 mg) | Placebo | Net Benefit (this compound - Placebo) | Statistical Significance |
| SEESAW Study (n=205) | ||||
| Mean "Off" Time Change | -1.5 hours | -0.6 hours | -0.9 hours | p < 0.05 |
| Mean "On" Time Change | +1.7 hours | +0.5 hours | +1.2 hours | p < 0.05 |
| NORDIC Study (n=171) | ||||
| Mean "Off" Time Change | -1.3 hours | 0.0 hours | -1.3 hours | p < 0.001 |
| Mean "On" Time Change | +1.4 hours | +0.2 hours | +1.2 hours | p < 0.01 |
| UK-IRISH Study (n=205) | ||||
| Mean "Off" Time Change | -0.9 hours | -0.3 hours | -0.6 hours | p < 0.01 |
Data Interpretation:
-
Consistency: Across all major studies, this compound consistently outperforms placebo.
-
Magnitude: The absolute gain in "On" time is approximately 1 hour per waking day. While this may appear modest numerically, for a patient with advanced PD, this represents a significant improvement in quality of life (QoL).
-
Levodopa Sparing: In the SEESAW study, the daily levodopa dose was reduced by an average of 54 mg in the this compound group, whereas it increased by 27 mg in the placebo group.[10]
Experimental Protocols
For researchers attempting to replicate these findings or design similar trials, the following protocols are synthesized from the "Best Practice" methodologies of the cited studies.
The "Home Diary" Measurement System
The gold standard for validating "off" time reduction is the patient-completed home diary.
Protocol Steps:
-
Training Phase: Patients undergo a 2-week run-in period to practice categorizing their motor state.
-
State Definitions:
-
"Off": Poor mobility, bradykinesia, rigidity.
-
"On": Good mobility, normal functioning.
-
"On with Dyskinesia": Good mobility but with involuntary twisting movements.
-
-
Recording Interval: Diaries are completed every 30 minutes for the entire waking day (typically 18 hours).
-
Data Validation: Diaries with >3 missing entries per day are discarded to ensure data integrity.
Drug Administration Workflow
This workflow illustrates the standard titration and maintenance protocol used in clinical settings.
Caption: Figure 2. Clinical Trial Workflow. Standardized protocol for assessing this compound efficacy.
Safety & Tolerability Profile
While this compound is effective, it alters the safety profile of the treatment regimen.[3] Researchers must anticipate the following:
-
Dopaminergic Adverse Events (AEs):
-
Mechanism: Because this compound increases levodopa bioavailability, it can unmask peak-dose dyskinesias.
-
Data: In the SEESAW study, 34% of this compound patients reported dyskinesia vs. 26% in the placebo group.
-
Mitigation: This serves as a self-validating signal of efficacy. The protocol requires an immediate reduction of the levodopa dose (typically by 10-20%) upon onset of dyskinesia.
-
-
Non-Dopaminergic AEs:
-
Gastrointestinal: Nausea (10-15%) and Diarrhea (8-10%) are more common with this compound.
-
Urine Discoloration: A reddish-orange discoloration of urine occurs in ~10% of patients. This is harmless (caused by nitrocatechol metabolites) but must be explained to patients to prevent dropout.
-
References
-
Parkinson Study Group. (1997). This compound improves motor fluctuations in levodopa-treated Parkinson's disease patients.[3][7][11][12] Annals of Neurology. Link
-
Rinne, U. K., et al. (1998). This compound enhances the response to levodopa in parkinsonian patients with motor fluctuations (NORDIC Study).[1][3][11] Neurology.[1][2][3][8][13][14] Link
-
Poewe, W. H., et al. (2002). Efficacy and safety of this compound in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (CELOMEN Study). Acta Neurologica Scandinavica. Link
-
Brooks, D. J., & Sagar, H. J. (2003). This compound is beneficial in both fluctuating and non-fluctuating patients with Parkinson's disease: a randomised, placebo controlled, double blind, six month study (UK-IRISH Study). Journal of Neurology, Neurosurgery & Psychiatry. Link
-
FDA Prescribing Information. (2014). Comtan (this compound) tablets. U.S. Food and Drug Administration.[6] Link
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- 2. Efficacy and tolerability of this compound as adjunctive therapy to levodopa in patients with Parkinson's disease and end-of-dose deterioration in daily medical practice: an open, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the response to levodopa in parkinsonian patients with motor fluctuations. Nomecomt Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. This compound improves motor fluctuations in levodopa-treated Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Efficacy and safety of this compound in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of this compound in patients with Parkinson's disease treated with levodopa plus a dopamine agonist and experiencing wearing-off motor fluctuations. A randomized, double-blind, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased dose of carbidopa with levodopa and this compound improves "off" time in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as an adjunctive treatment to levodopa in Parkinson's disease [crd.york.ac.uk]
- 14. researchgate.net [researchgate.net]
Confirming the lack of significant hepatotoxicity of Entacapone compared to Tolcapone
Verdict: Entacapone demonstrates a superior hepatic safety profile compared to Tolcapone due to significantly lower lipophilicity, which prevents mitochondrial accumulation and subsequent uncoupling of oxidative phosphorylation.
Executive Summary
This guide provides a technical analysis for drug developers and toxicologists comparing the hepatotoxic potential of two COMT inhibitors: This compound and Tolcapone . While both share a nitrocatechol pharmacophore, Tolcapone carries a "Black Box" warning for fatal liver injury.
Key Differentiator: The toxicity is not primarily driven by off-target receptor binding, but by intrinsic mitochondrial uncoupling . Tolcapone's high lipophilicity allows it to penetrate the mitochondrial inner membrane (MIM) and act as a protonophore, collapsing the membrane potential (
Structural & Physicochemical Basis
The divergence in safety begins with physicochemical properties. Both drugs are nitrocatechols, but their side chains dictate their biodistribution.
-
Tolcapone: Highly lipophilic (LogD ~2.3 at pH 7.4).[1] This facilitates blood-brain barrier (BBB) crossing (central COMT inhibition) but also allows passive diffusion into the mitochondrial matrix of hepatocytes.[1]
-
This compound: Contains a diethyl-cyano-acetamide group, rendering it more hydrophilic (LogD ~ -0.4 to 0.5 at pH 7.4).[1] It remains largely peripheral and is excluded from the mitochondrial matrix.
Diagram 1: Structural-Toxicity Relationship (SAR)
This diagram illustrates how physical properties drive the toxicity cascade.[1]
Caption: The lipophilicity of Tolcapone drives mitochondrial accumulation, leading to uncoupling.[1] this compound’s polarity restricts it to the cytosol, favoring safe excretion.
Mechanistic Toxicology: The Protonophore Effect
The primary mechanism of Tolcapone-induced liver injury (DILI) is mitochondrial uncoupling .[1]
-
Proton Shuttling: The nitrocatechol group can deprotonate in the matrix (alkaline) and protonate in the intermembrane space (acidic).[1]
-
Cycle of Toxicity: Tolcapone cycles across the Inner Mitochondrial Membrane (IMM), carrying protons back into the matrix, bypassing ATP synthase (Complex V).[1]
-
Result:
This compound possesses a similar nitrocatechol ring but lacks the lipophilic "delivery system" to reach the IMM in sufficient concentrations to sustain this cycle.
Comparative Data Summary
The following data aggregates findings from standard HepG2 and isolated mitochondria assays.
| Parameter | Tolcapone (Toxic) | This compound (Safe) | Clinical Relevance |
| Mitochondrial Uncoupling (IC50) | ~1–10 µM | > 100 µM | Tolcapone uncouples at clinically relevant concentrations.[1] |
| ATP Synthesis Inhibition | Significant inhibition at 50 µM | No effect at 50 µM | Explains hepatic necrosis in Tolcapone overdose. |
| ROS Generation | Increases >150% (at 50 µM) | No increase / Antioxidant effect | Oxidative stress contributes to Tolcapone DILI.[1][2][3] |
| Metabolic Route | Oxidation (CYP) + Glucuronidation | Predominantly Glucuronidation | Tolcapone oxidation yields reactive amine intermediates.[1] |
| LDH Leakage (Cell Death) | Significant at 50 µM (24h) | Negligible at 100 µM | Direct marker of membrane integrity loss.[1] |
Experimental Protocols: Validating Safety
To confirm these findings in a drug development setting, use the Glucose-Galactose Switch Assay . This is the "Gold Standard" for distinguishing mitochondrial toxicants.
Rationale: Cells grown in Glucose use glycolysis (cytosolic ATP), masking mitochondrial toxicity.[1] Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (OXPHOS), making them hypersensitive to mitochondrial uncouplers like Tolcapone.
Protocol: The "Crabtree Effect" Mitochondrial Screen[1]
Materials:
-
Cell Line: HepG2 (Human hepatocarcinoma).[1]
-
Media A (Glycolytic): DMEM + 25 mM Glucose.[1]
-
Media B (OXPHOS): DMEM + 10 mM Galactose (Glucose-free).[1]
-
Positive Control: FCCP (Standard uncoupler).[1]
Workflow:
-
Seeding: Plate HepG2 cells (15,000 cells/well) in 96-well plates. Allow attachment for 24h.
-
Media Switch: Wash cells PBS. Replace with either Media A or Media B. Adapt for 24h.
-
Treatment:
-
Treat with Tolcapone (0, 10, 50, 100 µM).
-
Treat with this compound (0, 10, 50, 100 µM).
-
Incubate for 24 hours.
-
-
Readout (Multiplexed):
-
Analysis: Calculate the IC50 Ratio (Glucose / Galactose) .
Diagram 2: Experimental Logic Flow
Caption: The Glucose/Galactose switch assay forces cells to use mitochondria, exposing Tolcapone's toxicity while validating this compound's safety.[1]
References
-
Haasio, K., et al. (2002). Effects of this compound and tolcapone on mitochondrial membrane potential.[2][5] European Journal of Pharmacology.[2]
-
FDA Labeling (2006). TASMAR (tolcapone) Tablets - Black Box Warning.[1] U.S. Food and Drug Administration.[6]
-
Korlipara, L.V., et al. (2004). Tolcapone-induced liver toxicity: potential role of mitochondrial uncoupling. Annals of Neurology.
-
Borges, N., et al. (2008). Tolcapone and this compound: A comparative study of their effects on mitochondria. Toxicology in Vitro.[2][7]
-
Nissinen, E., et al. (1997). this compound, a novel catechol-O-methyltransferase inhibitor for Parkinson's disease, does not impair mitochondrial energy production. European Journal of Pharmacology.[2]
Sources
- 1. fda.gov [fda.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, this compound, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of this compound and tolcapone on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fepblue.org [fepblue.org]
- 7. Elucidating Differences in the Hepatotoxic Potential of Tolcapone and this compound With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
